Ethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECOJGRJDOGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873854 | |
| Record name | N-Ethylurea | |
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Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Elite Foam MSDS] | |
| Record name | Polyurethane foam | |
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CAS No. |
625-52-5 | |
| Record name | Ethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylurea | |
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| Record name | Ethylurea | |
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| Record name | Urea, N-ethyl- | |
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| Record name | N-Ethylurea | |
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| Record name | Ethylurea | |
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| Record name | N-ETHYLUREA | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethylurea (CAS: 625-52-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylurea (CAS No. 625-52-5), also known as N-ethylurea, is a simple urea (B33335) derivative with significant applications across various scientific and industrial sectors.[1] Its versatile chemical nature makes it a valuable building block in the synthesis of pharmaceuticals and pesticides.[2][3] Furthermore, this compound exhibits biological activity as a plant growth regulator.[2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role in chemical synthesis and biological pathways.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a colorless to beige solid that is soluble in water and methanol.[2][3] The reported values for its melting and boiling points vary across different sources, reflecting potential differences in purity and measurement conditions.
| Property | Value | References |
| Molecular Formula | C₃H₈N₂O | [2] |
| Molecular Weight | 88.11 g/mol | [2] |
| Appearance | White to beige crystalline solid | [2] |
| Melting Point | 87 - 97 °C | [3] |
| Boiling Point | 136.3 - 258 °C at 760 mmHg | [3] |
| Density | 1.005 - 1.213 g/cm³ | [3] |
| Water Solubility | 0.1 - 100 mg/mL | [2][3] |
| pKa | 14.39 ± 0.46 (Predicted) | [3] |
| Flash Point | 93 - 93.4 °C (closed cup) | [3] |
| LogP | -0.7 | [3] |
Spectral Data
The following table summarizes key spectral data for this compound, which are crucial for its identification and characterization.
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (CH₃ and CH₂) and the amine protons (NH and NH₂). |
| ¹³C NMR | Resonances for the carbonyl carbon and the two carbons of the ethyl group. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching, C=O (carbonyl) stretching, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound
A common method for the laboratory-scale synthesis of this compound involves the reaction of ethylamine (B1201723) with urea in a suitable solvent.[2]
Materials:
-
Urea
-
Ethylamine (aqueous solution)
-
Water
Procedure:
-
In a reaction kettle, combine toluene and urea.
-
Seal the vessel and begin stirring while heating the mixture to a specified temperature.
-
Introduce a quantitative amount of ethylamine into the reaction mixture.
-
Continue stirring for 30 minutes after the addition of ethylamine is complete.
-
Cool the reaction mixture to 40-50 °C.
-
Transfer the mixture to a crystallization vessel and continue cooling to 0-5 °C to induce crystallization.
-
Collect the precipitated white, scaly crystals of this compound by filtration.
-
Dry the product to obtain the final compound.[2]
Purification by Recrystallization
This compound can be purified by recrystallization from a mixed solvent system of ethanol and water.[2]
Materials:
-
Crude this compound
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water.
-
Dry the purified crystals under vacuum at room temperature.[2]
Synthesis of a Pharmaceutical Intermediate: 1-(2-Chloroethyl)-3-cyclohexylurea (for Lomustine Synthesis)
Note: The synthesis of Lomustine itself involves the nitrosation of this intermediate, a hazardous step requiring specialized procedures. The following is a representative procedure for the synthesis of the urea intermediate.
Materials:
-
1-chloro-2-isocyanatoethane
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
In a continuous flow reactor, a stream of cyclohexylamine and 1-chloro-2-isocyanatoethane in THF is mixed with a stream of triethylamine in THF.
-
The reaction mixture is passed through the reactor at a controlled temperature (e.g., 50 °C) and residence time (e.g., 1 minute) to facilitate the carbamoylation reaction.
-
The output from the reactor contains the product, 1-(2-chloroethyl)-3-cyclohexylurea.[4][5]
-
Subsequent purification steps, such as extraction and crystallization, are required to isolate the pure intermediate.[4]
Gibberellin Biosynthesis Inhibition Bioassay
This compound is known to inhibit the biosynthesis of gibberellins (B7789140), a class of plant hormones.[2] The following is a general bioassay protocol that can be adapted to test the inhibitory effect of this compound.
Materials:
-
Barley half-seeds (embryo removed)
-
This compound solutions of varying concentrations
-
Gibberellic acid (GA₃) solution (as a positive control)
-
Control solution (without this compound or GA₃)
-
Starch solution
-
Iodine solution
-
Spectrophotometer
Procedure:
-
Incubate barley half-seeds in solutions containing different concentrations of this compound for a set period. Include positive (GA₃) and negative (no treatment) controls.
-
After incubation, add a starch solution to each sample. The α-amylase produced by the aleurone layer of the seeds in response to gibberellins will digest the starch.
-
After a defined incubation period with starch, add an iodine solution. Iodine reacts with starch to produce a blue-black color.
-
Measure the absorbance of the solution using a spectrophotometer. A lower absorbance indicates greater starch digestion and thus higher α-amylase activity (and less inhibition by this compound).
-
The degree of inhibition can be quantified by comparing the absorbance of the this compound-treated samples to the controls.[6][7][8]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Role in Pesticide Synthesis (Cymoxanil)
Caption: Role of this compound in the synthesis of the fungicide Cymoxanil.
Inhibition of Gibberellin Biosynthesis Pathway
Caption: Inhibition of the gibberellin biosynthesis pathway by this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin: Wear suitable protective gloves to prevent skin exposure.
-
Clothing: Wear appropriate protective clothing.
-
Respirators: Use a NIOSH/MSHA-approved respirator when working in areas with inadequate ventilation.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible substances such as oxidizing agents.
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Flush with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting.
-
Inhalation: Move to fresh air immediately.
In all cases of exposure, seek immediate medical attention.
References
- 1. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. cdn.websites.hibu.com [cdn.websites.hibu.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. The bioassay of gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ableweb.org [ableweb.org]
- 8. The bioassay of gibberellins | Semantic Scholar [semanticscholar.org]
N-Ethylurea chemical structure and formula
An In-depth Technical Guide to N-Ethylurea: Structure, Synthesis, and Applications
Abstract
N-Ethylurea (EtU) is a simple urea (B33335) derivative that serves as a versatile building block in organic synthesis. Its utility spans various industries, primarily as an intermediate in the production of pharmaceuticals, pesticides, and other biologically active compounds.[1][2] The structural simplicity of N-Ethylurea, featuring a reactive urea moiety and an ethyl group, allows for its incorporation into more complex molecular frameworks. This guide provides a comprehensive overview of N-Ethylurea, detailing its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to researchers in drug discovery and development. Furthermore, it discusses the properties and applications of its significant derivative, N-Nitroso-N-ethylurea (ENU), a potent mutagen used in genetic research.
Chemical Identity and Formula
N-Ethylurea is an organic compound characterized by an ethyl group attached to one of the nitrogen atoms of a urea core.
Caption: 2D Chemical Structure of N-Ethylurea.
Table 1: Chemical Identifiers for N-Ethylurea
| Identifier | Value | Reference |
| IUPAC Name | ethylurea | [3] |
| Synonyms | 1-Ethylurea, Ethylcarbamide, EtU | [1][2][4] |
| CAS Number | 625-52-5 | [3][4][5] |
| Molecular Formula | C₃H₈N₂O | [2][3][5] |
| Linear Formula | C₂H₅NHCONH₂ | [4] |
| Molecular Weight | 88.11 g/mol | [2][3][4] |
| InChI Key | RYECOJGRJDOGPP-UHFFFAOYSA-N | [1][2][5] |
| Canonical SMILES | CCNC(=O)N | [1][4] |
Physicochemical Properties
N-Ethylurea is a solid at room temperature, appearing as white to beige crystals.[1][2] It is stable under normal conditions and soluble in water.[1][2]
Table 2: Physicochemical Data for N-Ethylurea
| Property | Value | Reference |
| Appearance | White to beige crystalline solid | [1][2] |
| Melting Point | 87-90 °C | [2][4] |
| Boiling Point | 163.08 °C (estimate) | [2] |
| Water Solubility | Soluble (0.1 g/mL in H₂O) | [1][2] |
| Flash Point | 93.4 °C (200.1 °F) - closed cup | [4] |
| pKa | 14.39 ± 0.46 (Predicted) | [1][2] |
| LogP | -0.7 | [3] |
Synthesis and Experimental Protocols
N-Ethylurea can be synthesized through several methods. The choice of method often depends on the desired scale, purity, and available starting materials.
Synthesis from Primary Amides via Hofmann Rearrangement
A modern and efficient method involves the Hofmann rearrangement of a primary amide, such as propionamide (B166681), using a hypervalent iodine reagent like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source.[6] This method generates an isocyanate intermediate that is subsequently trapped by ammonia to form the target urea.[6]
Caption: Workflow for N-Ethylurea synthesis via Hofmann rearrangement.
Experimental Protocol:
-
Title: Synthesis of 1-Ethylurea (9l) from Propionamide.[6]
-
Procedure:
-
To a stirred solution of propionamide (73.1 mg, 1.0 mmol) in a 7 M solution of ammonia in methanol (B129727) (1.25 mL), add (diacetoxyiodo)benzene (B116549) (PIDA) at 0 °C under an argon atmosphere.[6]
-
Maintain the reaction at 0 °C for 30 minutes.[6]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 90 minutes.[6]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[6]
-
Purify the crude product by flash chromatography on silica (B1680970) gel (eluent: CH₂Cl₂/EtOH, 9:1) to yield N-Ethylurea as colorless needles (yield: 84%).[6]
-
Industrial Synthesis
A common industrial preparation involves the reaction of urea and ethylamine (B1201723) in a solvent such as toluene.[1]
-
Toluene and urea are added to a sealed reaction kettle.[1]
-
The mixture is heated and stirred.[1]
-
Ethylamine gas is passed into the heated mixture.[1]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes before being cooled to 40-50 °C.[1]
-
The product crystallizes upon further cooling to 0-5 °C, after which it is filtered and dried.[1]
Applications in Research and Drug Development
The urea functional group is a key structural motif in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[7][8] This makes urea derivatives, including N-Ethylurea, valuable scaffolds in drug design.[8][9]
-
Synthetic Intermediate: N-Ethylurea is primarily used as a versatile intermediate for synthesizing more complex molecules.[1][2] Its nucleophilic nitrogen atoms and carbonyl group provide reactive sites for building pharmaceutical agents and agricultural chemicals.[1]
-
Enzyme Inhibitors: The urea moiety is present in numerous approved drugs that act as enzyme inhibitors, particularly kinase inhibitors like Sorafenib.[7][8] While N-Ethylurea itself is not a drug, it serves as a fundamental building block for creating libraries of N-substituted ureas to screen for biological activity.[9]
-
Agrochemicals: It is used in the agricultural sector as a plant growth regulator by inhibiting the biosynthesis of gibberellins, which are hormones that promote stem elongation.[1]
Key Derivative: N-Nitroso-N-ethylurea (ENU)
N-Ethylurea is a precursor to N-Nitroso-N-ethylurea (ENU), a potent mutagenic and carcinogenic compound with significant applications in genetics research.[10][11]
Table 3: Properties of N-Nitroso-N-ethylurea (ENU)
| Property | Value | Reference |
| CAS Number | 759-73-9 | [11][12] |
| Molecular Formula | C₃H₇N₃O₂ | [10][12] |
| Molecular Weight | 117.11 g/mol | [13] |
| Appearance | Yellow-pink crystals or off-white powder | [10][14] |
| Biological Role | DNA alkylating agent, mutagen, carcinogen, genotoxin | [10][13][15] |
| Mechanism of Action | Induces mutations by alkylating nucleobases (e.g., forming O6-ethylguanine), leading to DNA damage.[15] | |
| Application | Widely used in experimental genetics to induce random mutations in model organisms (e.g., mice, rats) for studying gene function and modeling human diseases.[13] |
Synthesis: ENU is prepared by the reaction of N-Ethylurea with a nitrosating agent, such as nitrous acid.[10]
Safety: ENU is classified as a substance reasonably anticipated to be a human carcinogen and must be handled with extreme caution using appropriate personal protective equipment in a controlled laboratory setting.[10][16] It is sensitive to light, moisture, and decomposes in alkaline solutions.[10][14]
Safety and Handling
N-Ethylurea is considered moderately toxic by parenteral route and may cause irritation to the respiratory system.[1][2] Possible risk of irreversible effects has been reported.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][2]
-
Handling: Use in a well-ventilated area or chemical fume hood.[1] Avoid breathing dust and prevent contact with skin and eyes.[1] Standard personal protective equipment (gloves, safety glasses) should be worn.
-
Storage: Store in a tightly closed container in a dry, cool place at room temperature.[1][2]
Conclusion
N-Ethylurea is a foundational chemical with significant utility in organic synthesis. Its straightforward structure and versatile reactivity make it an important intermediate in the production of a wide range of products, most notably pharmaceuticals and agrochemicals. For researchers in drug discovery, N-Ethylurea represents a simple yet powerful scaffold for developing novel bioactive compounds. Understanding its properties, synthesis, and the biological significance of its derivatives like ENU is crucial for leveraging its full potential in scientific research and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 625-52-5 [chemicalbook.com]
- 3. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethylurea 97 625-52-5 [sigmaaldrich.com]
- 5. Urea, ethyl- [webbook.nist.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. n-Nitroso-n-Ethylurea - OEHHA [oehha.ca.gov]
- 12. Urea, N-ethyl-N-nitroso- [webbook.nist.gov]
- 13. N-Nitroso-N-ethylurea Bulk package 759-73-9 [sigmaaldrich.com]
- 14. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. nj.gov [nj.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylurea (CAS No. 625-52-5) is a simple urea (B33335) derivative with significant applications in organic synthesis and as a plant growth regulator. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a summary of its known chemical reactivity and biological activity. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed diagrams generated using Graphviz to illustrate key processes, including its synthesis and its inhibitory effect on the gibberellin biosynthesis pathway in plants.
Physical Properties
This compound is a white to beige crystalline solid at room temperature.[1][2] It is known to be soluble in water and other polar organic solvents like ethanol (B145695) and methanol (B129727).[3][4] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Appearance | White to beige crystalline solid | [1][2] |
| Molecular Formula | C₃H₈N₂O | [1][2] |
| Molecular Weight | 88.11 g/mol | [1][2][5] |
| Melting Point | 87-90 °C | [1][6] |
| 92.5 °C | [2] | |
| 94.55 °C | [7] | |
| 90-95 °C | [8] | |
| Boiling Point | 163.08 °C (rough estimate) | [1] |
| 136.3 °C at 760 mmHg | [2] | |
| 258 °C | [7] | |
| Density | 1.213 g/cm³ (18 °C) | [7] |
| 1.005 g/cm³ | [2] | |
| Solubility in Water | Soluble | [1][3] |
| 0.1 g/mL | [1][2] | |
| 100 mg/mL | [4] | |
| Solubility in other solvents | Soluble in ethanol and acetone | [3] |
| Soluble in methanol (25 mg/mL) | [4] | |
| Vapor Pressure | 0.07 mmHg (95 °C) | [7] |
| Flash Point | 93 °C | [1][2] |
| > 93 °C | [8] |
Chemical Properties
This compound's chemical structure consists of an ethyl group and an amino group attached to a carbonyl functional group. This structure allows it to act as a versatile building block in organic synthesis. Its key chemical properties are summarized in Table 2.
Table 2: Chemical Properties and Identifiers of this compound
| Property | Value | References |
| IUPAC Name | This compound | [5] |
| CAS Number | 625-52-5 | [1][2] |
| Canonical SMILES | CCNC(=O)N | |
| InChI Key | RYECOJGRJDOGPP-UHFFFAOYSA-N | |
| pKa | 14.39 ± 0.46 (Predicted) | [1] |
| XLogP3 | -0.7 | [2][5] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
Reactivity and Stability
This compound is stable under normal temperatures and pressures. It is incompatible with strong oxidizing agents.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[7]
Synthesis
A common method for the synthesis of this compound involves the reaction of urea with ethylamine (B1201723) in a suitable solvent such as toluene. The reaction mixture is heated, and upon cooling, this compound crystallizes out.
Biological Activity: Inhibition of Gibberellin Biosynthesis
This compound is utilized in agriculture as a plant growth regulator. Its primary mechanism of action is the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that are crucial for processes such as stem elongation. By inhibiting their production, this compound can control plant height and encourage more compact growth. The specific enzymes in the gibberellin biosynthesis pathway that are inhibited by this compound are not well-documented in the readily available literature. However, the overall effect is a reduction in the production of active gibberellins.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical properties of this compound. These are standard laboratory procedures that can be readily adapted.
Determination of Melting Point
Objective: To determine the melting range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of this compound into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
Reporting: Report the melting point as a range of these two temperatures.
Determination of Aqueous Solubility
Objective: To determine the solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatically controlled water bath or shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette, ensuring no solid particles are transferred.
-
Filtration: Filter the collected sample through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a pre-calibrated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Titrate the solution with the standardized strong acid or base, adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Conclusion
This technical guide provides a consolidated resource for the physical and chemical properties of this compound. The tabulated data, detailed experimental protocols, and visual representations of its synthesis and biological activity are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. The information presented herein is based on a comprehensive review of available scientific literature and chemical databases.
References
- 1. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]
- 2. Plant growth regulators | ontario.ca [ontario.ca]
- 3. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 4. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of Gibberellins with Phytohormones and Their Role in Stress Responses | MDPI [mdpi.com]
- 6. Distinct and overlapping roles of two gibberellin 3-oxidases in Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethylurea: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ethylurea, a molecule of interest in various scientific domains. This document details its fundamental chemical properties, methods for its synthesis and quantitative analysis, and its role in biological pathways.
Core Properties of this compound
This compound is a simple urea (B33335) derivative with a single ethyl substituent. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C3H8N2O | [1][2][3][4][5] |
| Molecular Weight | 88.11 g/mol | [1][2][4] |
| Synonyms | 1-Ethylurea, N-Ethylurea | [1][2][3][6] |
| CAS Number | 625-52-5 | [1][2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline established protocols.
Synthesis of this compound
A common method for the laboratory-scale synthesis of this compound involves the reaction of urea with ethylamine (B1201723) in a suitable solvent.
Materials:
-
Urea
-
Ethylamine
Procedure:
-
Add toluene and urea to a reaction vessel equipped with a stirrer and a condenser.
-
Seal the vessel and begin stirring the mixture while heating to the desired reaction temperature.
-
Introduce a measured quantity of ethylamine into the reaction mixture.
-
Continue to stir the mixture for approximately 30 minutes after the addition of ethylamine is complete.
-
Cool the reaction mixture to a temperature between 40-50 °C.
-
Transfer the mixture to a crystallization vessel and continue cooling to 0-5 °C to induce crystallization of the this compound product.
-
Filter the resulting crystals and dry them to obtain the final product.
Analytical Determination of this compound by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise method for the quantitative analysis of this compound.
Instrumentation and Reagents:
-
HPLC system equipped with a UV detector
-
C18 analytical column
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of methanol and water. The exact ratio should be optimized based on the specific column and system used.
-
Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase.
-
Analysis: Inject the prepared sample into the HPLC system under the same conditions as the standards.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate the concentration of this compound in the sample.
Biological Pathway Involvement
While this compound itself is a building block, its derivative, N-nitroso-N-ethylurea (ENU), is a potent alkylating agent known to induce DNA damage and is widely used in genetic research. ENU activates DNA damage surveillance pathways.
Caption: DNA damage response pathway activated by N-nitroso-N-ethylurea (ENU).
This diagram illustrates a simplified view of the DNA damage response pathway initiated by ENU. ENU induces DNA double-strand breaks, which leads to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates and activates the Chk2 (Checkpoint Kinase 2), which in turn orchestrates cellular responses such as cell cycle arrest, initiation of DNA repair mechanisms, or apoptosis (programmed cell death).
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-nitroso-N-mthis compound and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Synthesis of Ethylurea from Urea and Ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylurea, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is primarily synthesized from the reaction of urea (B33335) and ethylamine (B1201723). This technical guide provides a comprehensive overview of this synthesis, detailing the underlying reaction mechanism, experimental protocols, and critical process parameters. Quantitative data from cited literature is summarized to illustrate the impact of reaction conditions on product yield and purity. Furthermore, this document presents detailed experimental procedures, characterization data, and visual diagrams of the reaction pathway and experimental workflow to aid researchers in the successful and efficient synthesis of this compound.
Introduction
N-ethylurea is a valuable building block in organic synthesis, finding application in the production of a range of biologically active molecules. Its structure, featuring a reactive urea functional group, allows for further chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis of this compound from readily available and inexpensive starting materials like urea and ethylamine is an industrially significant process. This guide aims to provide a detailed technical overview of this reaction for professionals in the chemical and pharmaceutical sciences.
Reaction Mechanism and Kinetics
The synthesis of this compound from urea and ethylamine is generally understood to proceed through a nucleophilic addition mechanism involving the formation of an isocyanic acid intermediate.[1]
Reaction Pathway
The reaction can be broken down into two primary steps:
-
Thermal Decomposition of Urea: Upon heating, urea undergoes a reversible decomposition to form isocyanic acid (HNCO) and ammonia (B1221849) (NH₃).[1]
-
Nucleophilic Addition of Ethylamine: The highly reactive isocyanic acid is then attacked by the nucleophilic ethylamine, leading to the formation of N-ethylurea.[1]
The overall reaction is as follows:
CO(NH₂)₂ + CH₃CH₂NH₂ → CH₃CH₂NHCONH₂ + NH₃
dot
Caption: Reaction mechanism for the synthesis of this compound.
Reaction Kinetics
The rate of the overall reaction is influenced by several factors, including temperature, pressure, and the molar ratio of the reactants. The thermal decomposition of urea to isocyanic acid is the rate-limiting step. Higher temperatures generally favor the formation of isocyanic acid, thus increasing the reaction rate. However, excessively high temperatures can lead to the formation of undesired by-products such as biuret (B89757) and triuret (B1681585) from the self-condensation of urea. An excess of ethylamine can help to drive the reaction towards the product by efficiently trapping the isocyanic acid intermediate.
Experimental Protocols
The following section details a general experimental procedure for the synthesis of this compound from urea and ethylamine.
Materials and Equipment
-
Urea (CO(NH₂)₂)
-
Ethylamine (CH₃CH₂NH₂) (typically as an aqueous solution)
-
Toluene (C₆H₅CH₃) or another suitable inert solvent
-
Reaction kettle or flask equipped with a mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle or oil bath
-
Crystallization vessel
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
General Synthesis Procedure
A common method for preparing this compound is as follows:
-
Reaction Setup: Toluene and urea are added to the reaction kettle. The vessel is then sealed.
-
Heating and Addition of Ethylamine: The mixture is stirred and heated. Once the desired temperature is reached, a quantitative amount of ethylamine is introduced into the reactor.
-
Reaction: The reaction mixture is stirred at the elevated temperature for a specified period to ensure complete reaction.
-
Cooling and Crystallization: After the reaction is complete, the mixture is cooled. The this compound product, being less soluble in the cold solvent, will crystallize out of the solution.
-
Isolation and Drying: The crystallized product is then isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried to obtain the final product.[1]
dot
Caption: General experimental workflow for this compound synthesis.
Data Presentation: Influence of Reaction Parameters
While specific quantitative data for the synthesis of this compound from urea and ethylamine is not extensively tabulated in the available literature, studies on analogous reactions, such as the reaction of urea with ethanolamine (B43304), provide valuable insights into the influence of key reaction parameters.
Table 1: Effect of Reactant Molar Ratio and Temperature on Ureido Functionalization (Ethanolamine as a model)
| Molar Ratio (Urea:Amine) | Temperature (°C) | Conversion (%) |
| 1:1 | 80 | ~50 |
| 2:1 | 80 | ~70 |
| 4:1 | 80 | ~85 |
| 6:1 | 80 | >90 |
| 6:1 | 60 | ~20 |
| 6:1 | 70 | ~50 |
| 6:1 | 90 | Near Complete |
Data adapted from a study on the ureido functionalization of ethanolamine with urea.
The data in Table 1 clearly demonstrates that both an excess of urea and higher reaction temperatures significantly increase the conversion of the amine to the corresponding urea derivative. This is consistent with the proposed reaction mechanism where the formation of the isocyanic acid intermediate is the rate-determining step.
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 5.95 (t, J=5.6 Hz, 1H, NH), 5.38 (s, 2H, NH₂), 2.98 (dq, J=7.2, 5.6 Hz, 2H, CH₂), 1.00 (t, J=7.2 Hz, 3H, CH₃) |
| ¹³C NMR | (DMSO-d₆, 100 MHz) δ: 158.5 (C=O), 33.8 (CH₂), 15.7 (CH₃) |
| IR (KBr) | ν (cm⁻¹): 3430, 3340, 3220 (N-H stretching), 1650 (C=O stretching, Amide I), 1570 (N-H bending, Amide II) |
| Mass Spec (EI) | m/z (%): 88 (M⁺, 45), 71 (10), 60 (15), 44 (100), 29 (50)[2] |
Potential By-products and Purification
By-products
The primary by-products in the synthesis of this compound from urea and ethylamine can include:
-
Biuret and Triuret: Formed from the self-condensation of unreacted urea at elevated temperatures.
-
N,N'-dithis compound: Formed if the this compound product reacts further with another molecule of isocyanic acid followed by reaction with ethylamine, though this is less common under controlled conditions.
Purification
The most common method for purifying this compound is recrystallization .[1] The crude product obtained after filtration can be dissolved in a suitable hot solvent (e.g., ethanol/water mixture) and then allowed to cool slowly. The pure this compound will crystallize out, leaving the more soluble impurities in the mother liquor. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.
Conclusion
The synthesis of this compound from urea and ethylamine is a straightforward and efficient process that is of significant industrial importance. A thorough understanding of the reaction mechanism, kinetics, and the influence of key process parameters is essential for optimizing the yield and purity of the final product. This technical guide provides researchers and professionals with the fundamental knowledge and practical protocols necessary for the successful synthesis and characterization of this compound. Further research focusing on the development of more sustainable and atom-economical synthetic routes remains an area of active interest.
References
Ethylurea: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of ethylurea, a compound of significant interest in chemical synthesis and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and a logical workflow for solubility determination.
Quantitative Solubility Data
| Solvent System | Solute | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Aqueous | ||||
| Water | This compound | Not Specified | 10 | [1][2][3] |
| Organic | ||||
| Methanol (B129727) | This compound | Not Specified | 2.5 | [1] |
| Ethanol | N-Nitroso-N-ethylurea | Not Specified | ~2.0 | [4] |
| Ethanol | 4-Nitrophenyl aminothis compound | Not Specified | < 1.0 | [5] |
| Dimethyl Sulfoxide (DMSO) | N-Nitroso-N-ethylurea | Not Specified | ~1.5 | [4] |
| Dimethyl Sulfoxide (DMSO) | 4-Nitrophenyl aminothis compound | Not Specified | > 10.0 | [5] |
| Dimethylformamide (DMF) | N-Nitroso-N-ethylurea | Not Specified | ~1.5 | [4] |
| Chloroform | N-Nitroso-N-ethylurea | Not Specified | Soluble | [6] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. Several robust methods can be employed, with the choice often depending on the properties of the solute and solvent, as well as the required precision. Below are detailed protocols for commonly used methods.
Isothermal Shake-Flask Method Coupled with Gravimetric Analysis
This is a conventional and widely accepted method for determining the equilibrium solubility of a solid in a liquid.
Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis.
Apparatus and Materials:
-
Thermostatically controlled shaker or water bath
-
Conical flasks or sealed vials
-
Analytical balance (±0.1 mg accuracy or better)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
-
This compound (solute)
-
Solvent of interest
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to periodically analyze samples until a constant concentration is observed.
-
-
Sample Collection and Phase Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish (W1).
-
Transfer the filtered, saturated solution into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (W2).
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in the oven.
-
Cool the dish in a desiccator and weigh it (W3).
-
-
Calculation of Solubility:
-
Weight of the dissolved solute = W3 - W1
-
Weight of the solvent = W2 - W3
-
Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Polythermal Method
This method involves determining the temperature at which a solution of a known composition becomes saturated.
Principle: A series of solutions with known concentrations of the solute are prepared and subjected to a controlled heating and cooling cycle. The temperature at which the last solid particles dissolve upon heating (or the first particles appear upon cooling) is recorded as the saturation temperature for that specific concentration.
Apparatus and Materials:
-
Crystal16 multiple reactor system or similar parallel crystallizer with turbidity measurement capabilities
-
Analytical balance
-
Vials with magnetic stir bars
-
This compound (solute)
-
Solvent of interest
Procedure:
-
Sample Preparation:
-
Prepare a series of vials, each containing a precisely weighed amount of this compound and the solvent to create solutions of known mole fractions.
-
-
Measurement:
-
Place the vials in the parallel crystallizer.
-
Program a temperature profile, typically involving a heating phase followed by a cooling phase, at a controlled rate (e.g., 0.3 K/min).
-
The instrument's turbidity probes will monitor the clarity of the solution in each vial. The temperature at which the solution becomes clear upon heating is the dissolution temperature for that concentration.
-
-
Data Analysis:
-
Plot the measured dissolution temperatures against the corresponding mole fractions of this compound. This plot represents the solubility curve of this compound in the chosen solvent.
-
Visualized Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility using the Isothermal Shake-Flask Method.
References
An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of Ethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of ethylurea using Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS). It details the experimental protocols, presents key spectral data, and offers an analysis of the fragmentation patterns to facilitate the identification and characterization of this compound in a research and development setting.
Introduction to this compound
This compound (C₃H₈N₂O, Mol. Wt.: 88.11 g/mol ) is a simple alkyl derivative of urea (B33335).[1] The urea functional group is a cornerstone in various chemical and biological contexts, making the analytical characterization of its derivatives crucial. FTIR spectroscopy provides detailed information about the molecular vibrations and functional groups present, while mass spectrometry elucidates the molecular weight and structural details through fragmentation analysis. This guide will delve into the practical application of these two powerful analytical techniques for the characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a vital tool for identifying the functional groups within a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
The following protocol outlines the steps for acquiring an FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.[2][3]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) powder to the mortar.[4]
-
Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
FTIR Data for this compound
The FTIR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the prominent peaks and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~3435 | N-H Asymmetric Stretch | Primary Amine (-NH₂) |
| ~3330 | N-H Symmetric Stretch | Primary Amine (-NH₂) |
| ~3200 | N-H Stretch | Secondary Amide (-NH-) |
| ~2970 | C-H Asymmetric Stretch | Ethyl group (-CH₃) |
| ~2935 | C-H Asymmetric Stretch | Ethyl group (-CH₂) |
| ~2875 | C-H Symmetric Stretch | Ethyl group (-CH₃) |
| ~1660 | C=O Stretch (Amide I) | Urea |
| ~1590 | N-H Bending (Amide II) | Urea |
| ~1460 | C-N Stretch | Urea |
| ~1150 | N-C-N Symmetric Stretch | Urea |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method to generate ions and induce fragmentation, providing valuable structural information.[5]
Experimental Protocol: Mass Spectrometry (Electron Ionization)
The following is a general protocol for the analysis of this compound using a mass spectrometer with an electron ionization source.
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.
-
-
Ionization:
-
Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This process will generate a molecular ion (M⁺•) and various fragment ions.
-
-
Mass Analysis:
-
Accelerate the generated ions into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Mass Spectrometry Data for this compound
The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The table below summarizes the major peaks observed in the mass spectrum of this compound.[5]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 88 | ~25 | [C₃H₈N₂O]⁺• (Molecular Ion) |
| 73 | ~15 | [C₂H₅NCO]⁺• |
| 59 | ~10 | [CH₃NCO]⁺• |
| 44 | ~100 | [C₂H₅NH]⁺ |
| 43 | ~30 | [HNCO]⁺• |
| 30 | ~80 | [CH₂NH₂]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using FTIR and mass spectrometry.
Caption: Workflow for FTIR and Mass Spectrometry analysis of this compound.
Mass Spectrometry Fragmentation Pathway
The fragmentation of the this compound molecular ion in an electron ionization mass spectrometer can proceed through several pathways, leading to the characteristic fragment ions.
Caption: Proposed fragmentation pathways of this compound in EI-MS.
References
Ethylurea: A Multifaceted Modulator of Biological Systems - A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms of Action of Ethylurea.
This technical guide provides a comprehensive overview of the known mechanisms of action of this compound in various biological systems. This compound, a simple urea (B33335) derivative, exhibits a range of biological activities, from enzyme inhibition and plant growth regulation to facilitating the solubilization of poorly soluble compounds. This document collates the current scientific understanding of its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and mechanisms.
Competitive Inhibition of Urease
This compound has been identified as a competitive inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. This inhibitory action is of significant interest in both agriculture, to prevent the loss of urea-based fertilizers, and in medicine, as urease is a virulence factor for certain pathogens.
Mechanism of Action
As a competitive inhibitor, this compound competes with the natural substrate, urea, for binding to the active site of the urease enzyme. The structural similarity between this compound and urea allows it to occupy the active site, thereby preventing the substrate from binding and catalysis from occurring. This interaction is reversible, and the degree of inhibition is dependent on the relative concentrations of this compound and urea.
Quantitative Data: Inhibition of Jack Bean Urease
The inhibitory potency of this compound against jack bean urease has been quantified, providing a key parameter for its characterization as an inhibitor.
| Inhibitor | Enzyme Source | Type of Inhibition | Dissociation Constant (Ki) |
| This compound | Jack Bean | Competitive | 26 mM |
| N,N-dimthis compound | Jack Bean | Competitive | 28 mM |
Table 1: Inhibitory parameters of this compound and N,N-dimthis compound against jack bean urease.[1]
Experimental Protocol: Urease Inhibition Assay
The determination of the inhibitory activity of this compound against urease can be performed using a colorimetric assay that measures the production of ammonia.
Principle: The amount of ammonia produced from the enzymatic breakdown of urea is quantified using the Berthelot (or indophenol) method. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically at approximately 625-670 nm, which is directly proportional to the ammonia concentration.
Procedure:
-
Reagent Preparation: Prepare urease enzyme solution, urea substrate solution, appropriate buffers, and a stock solution of this compound.
-
Assay Setup: In a 96-well plate, add the test compound (this compound) at various concentrations. Include wells for a solvent control (without inhibitor) and a blank (without enzyme).
-
Enzyme Addition: Add the urease enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the urea substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Color Development: Add the phenol (B47542) and hypochlorite (B82951) reagents (Berthelot reagents) to stop the reaction and initiate color development.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 and Ki values through kinetic analysis (e.g., Lineweaver-Burk plots).
Workflow for determining urease inhibition.
Hydrotropic Mechanism of Action
This compound functions as a hydrotrope, a compound that enhances the aqueous solubility of poorly soluble substances. This property is crucial in pharmaceutical formulations to improve the bioavailability of hydrophobic drugs.
Mechanism of Action
Molecular dynamics simulations have elucidated that the hydrotropic action of this compound is not based on the formation of micelles like surfactants. Instead, it involves a nonstoichiometric molecular aggregation of this compound and the hydrophobic solute in an aqueous solution. This aggregation is driven by the partial restoration of the normal hydrogen-bonding network of water, which is disrupted by the presence of the solutes. By clustering together, the this compound and solute molecules minimize their disruptive effect on the water structure, leading to a thermodynamically more favorable state and thus, increased solubility of the hydrophobic compound.
Experimental Protocol: Molecular Dynamics (MD) Simulation
The hydrotropic mechanism of this compound can be investigated using MD simulations.
Principle: MD simulations model the interactions between atoms and molecules over time, providing insights into the structural, dynamic, and energetic changes of a system at the atomic level.
Procedure:
-
System Setup: Construct a simulation box containing the poorly soluble compound (e.g., nifedipine), this compound, and a sufficient number of water molecules to represent an aqueous environment.
-
Force Field Selection: Choose a suitable force field (e.g., COMPASS) to describe the potential energy of the system as a function of the atomic coordinates.
-
Equilibration: Perform an initial energy minimization followed by a period of simulation under controlled temperature and pressure (NPT ensemble) to allow the system to reach a stable, equilibrated state.
-
Production Run: Once equilibrated, run the simulation for a longer duration to collect data on the trajectories of the molecules.
-
Analysis: Analyze the simulation trajectory to study:
-
Molecular Aggregation: Visualize the clustering of this compound and the solute molecules.
-
Hydrogen Bonding: Analyze the changes in the hydrogen bond network of water.
-
Energetics: Calculate the interaction energies between the different components of the system to understand the driving forces of solubilization.
-
This compound-mediated hydrotropic solubilization.
Plant Growth Regulation
This compound is known to act as a plant growth regulator, a substance that, in low concentrations, can modify plant growth and development. Specifically, it is reported to inhibit the biosynthesis of gibberellins (B7789140).
Mechanism of Action
Gibberellins are plant hormones that regulate key developmental processes such as stem elongation, seed germination, and flowering. Many commercial plant growth regulators function by inhibiting specific enzymatic steps in the gibberellin biosynthesis pathway. While the precise molecular target of this compound within this pathway is not well-documented in publicly available literature, it is hypothesized to act similarly to other known inhibitors by blocking the activity of one of the key enzymes, such as ent-kaurene (B36324) synthase or gibberellin oxidases. This inhibition leads to a reduction in the endogenous levels of active gibberellins, resulting in a more compact plant phenotype with reduced stem elongation.
Gibberellin Biosynthesis Pathway and Putative Inhibition by this compound
The biosynthesis of gibberellins is a complex pathway involving multiple enzymes located in different cellular compartments. A simplified overview of the pathway is presented below, with a hypothetical point of inhibition by this compound.
Putative inhibition of gibberellin biosynthesis by this compound.
Conclusion
This compound demonstrates a versatile range of biological activities through distinct mechanisms of action. As a competitive inhibitor of urease, it presents opportunities for applications in agriculture and medicine. Its function as a hydrotrope, mediated by molecular aggregation, is of significant interest for pharmaceutical formulation development. While its role as a plant growth regulator is established, further research is required to elucidate the specific molecular target within the gibberellin biosynthesis pathway. This technical guide provides a foundational understanding of the multifaceted nature of this compound's interactions in biological systems, serving as a valuable resource for the scientific and drug development communities.
References
An In-depth Technical Guide to the Thermal Decomposition of Ethylurea and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylurea, a simple alkyl derivative of urea (B33335), is utilized in various chemical syntheses and has relevance in pharmaceutical and materials science. Understanding its thermal stability and decomposition pathways is crucial for defining its processing limits, predicting potential degradation products, and ensuring safety and stability in its applications. This technical guide provides a comprehensive overview of the thermal decomposition of this compound. In the absence of extensive experimental data in the public domain, this guide focuses on the theoretically predicted decomposition mechanism, outlines detailed experimental protocols for its characterization, and presents the anticipated byproducts. The primary decomposition pathway is expected to yield ethyl isocyanate and ethylamine (B1201723) through a pericyclic reaction mechanism. This document serves as a foundational resource for researchers investigating the thermal properties of this compound and other N-alkylureas.
Introduction
Urea and its derivatives are a cornerstone of modern chemistry, with wide-ranging applications from agriculture to polymer production and pharmaceuticals. N-substituted ureas, such as this compound, possess unique chemical properties conferred by the alkyl group, which influences their reactivity, solubility, and thermal stability. The thermal decomposition of these compounds is a critical area of study, as it dictates their behavior in high-temperature applications and can lead to the formation of reactive and potentially hazardous byproducts. While the thermal decomposition of urea itself is well-documented, yielding products like ammonia, isocyanic acid, biuret, and cyanuric acid, the specific thermal behavior of N-alkylureas is less extensively reported. This guide aims to bridge this gap by providing a detailed theoretical and practical framework for understanding the thermal decomposition of this compound.
Theoretical Thermal Decomposition Pathway
Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest a primary unimolecular decomposition pathway. It is proposed that these compounds undergo a four-center pericyclic reaction, which results in the formation of a substituted isocyanate and an amine. This initial bond fission is considered more favorable than other potential decomposition reactions.
For this compound, this mechanism predicts the cleavage of the C-N bond and the transfer of a hydrogen atom from the ethyl-substituted nitrogen to the other nitrogen atom, yielding ethyl isocyanate and ethylamine as the primary decomposition products.
Primary Decomposition Reaction:
CH₃CH₂NHCONH₂ (this compound) → CH₃CH₂NCO (Ethyl Isocyanate) + NH₃ (Ammonia)
Correction: Based on the general mechanism for substituted ureas, the decomposition should yield ethyl isocyanate and ethylamine. However, the most plausible unimolecular decomposition involves the transfer of a proton from the unsubstituted amine to the ethyl-substituted nitrogen, leading to the formation of ethylamine and isocyanic acid. A second possibility is the formation of ethyl isocyanate and ammonia. Without specific experimental evidence, both pathways are theoretically possible, though the formation of an isocyanate and an amine is generally favored for substituted ureas.
Further reactions of these highly reactive primary byproducts can occur, especially at elevated temperatures or in the presence of other reactive species. For instance, ethyl isocyanate can trimerize to form triethyl isocyanurate or react with any remaining this compound or the ethylamine product to form more complex substituted ureas.
The Dawn of a New Era in Drug Discovery: Unveiling Novel Ethylurea Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The urea (B33335) scaffold has long been a cornerstone in medicinal chemistry, prized for its versatile biological activities. Among its myriad derivatives, ethylurea and its analogs are emerging as a particularly promising class of compounds, demonstrating significant potential in the ongoing quest for novel therapeutic agents. This technical guide provides an in-depth exploration of recently discovered this compound derivatives, with a primary focus on their synthesis, characterization, and remarkable anti-cancer properties. We present a comprehensive overview of their biological evaluation, including detailed experimental protocols and a quantitative analysis of their efficacy against various cancer cell lines. Furthermore, we delve into the molecular mechanisms underpinning their activity, visualizing key signaling pathways to illuminate their mode of action.
Quantitative Analysis of Biological Activity
The anti-proliferative and cytotoxic effects of novel this compound and ethylenediurea (B156026) (EDU) derivatives have been rigorously evaluated against a panel of human cancer cell lines. The data, summarized below, highlights the potential of these compounds as selective and potent anti-cancer agents.
Table 1: Anti-Proliferative Activity of Novel Ethylenediurea (EDU) Derivatives
| Compound | Target Cell Line | Concentration (µM) | % Cell Viability | % Proliferation Inhibition | Citation |
| EDU Derivative 1 | MDA-MB-231 (Breast Cancer) | 100 | ~80% | ~20% | [1] |
| EDU Derivative 2 | A-375 (Melanoma) | 100 | ~80% | ~20% | [1] |
| EDU Derivative 3 | U-87 MG (Glioblastoma) | 100 | Not specified | 70-90% | [1] |
Table 2: IC50 Values of Diaryl Urea Derivatives Against Cancer Cell Lines
| Compound | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Citation |
| Compound 6a | 15.28 | 2.566 | |
| Compound 6b | Not specified | Not specified | |
| Compound 6d | Not specified | Not specified | |
| Compound 9a | 114.4 | 99.67 | |
| Sorafenib (Control) | 14.01 | 2.913 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Provided below are the protocols for key experiments utilized in the evaluation of the novel this compound derivatives discussed herein.
Synthesis of Novel Ethylenediurea (EDU) Derivatives
A general and efficient method for the synthesis of novel EDU derivatives involves the reaction of 2-imidazolidinone with an aminoethyl substituent with various aryl isocyanates.[2] This reaction is typically carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like acetonitrile.[2] The reaction mixture is stirred at room temperature, and the resulting product can be purified by crystallization or column chromatography.
General Procedure:
-
To a solution of 1-(2-aminoethyl)-2-imidazolidinone in anhydrous acetonitrile, add triethylamine.
-
Slowly add the desired aryl isocyanate to the reaction mixture.
-
Stir the mixture at room temperature for the specified time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by silica (B1680970) gel column chromatography to yield the desired N-substituted ethylenediurea derivative.
Cell Viability and Proliferation Assays
1. Resazurin (B115843) Assay:
The resazurin assay is a colorimetric method used to quantify viable cells.[3] The blue dye resazurin is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[4]
-
Treat the cells with varying concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).[5]
-
Prepare a stock solution of resazurin in sterile PBS.[5]
-
Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[3]
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[3][5]
-
Calculate the percentage of cell viability relative to untreated control cells.
2. Lactate (B86563) Dehydrogenase (LDH) Assay:
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[6]
Protocol:
-
Seed cells in a 96-well plate and treat with test compounds as described for the resazurin assay.
-
After the incubation period, collect the cell culture supernatant.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.[6]
-
Add the reaction mixture to the supernatant in a new 96-well plate.[7]
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[7]
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Determine the amount of LDH released, which is proportional to the number of lysed cells.
Signaling Pathways and Mechanisms of Action
Molecular docking studies and biological assays have implicated the A2A adenosine (B11128) receptor (A2AR) and Cyclin-Dependent Kinase 2 (CDK2) as potential targets for the anti-cancer activity of some novel this compound derivatives.[1]
A2A Adenosine Receptor (A2AR) Signaling Pathway in Cancer
The A2AR is a G-protein coupled receptor that, upon activation by adenosine, triggers a signaling cascade that can promote immunosuppression within the tumor microenvironment.[1][8] By inhibiting A2AR, novel this compound derivatives may enhance anti-tumor immunity.
Caption: A2AR signaling pathway and its inhibition by novel this compound derivatives.
CDK2 Signaling Pathway in Cancer
CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature of many cancers.[9] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: CDK2's role in cell cycle progression and its inhibition.
Conclusion
The exploration of novel this compound derivatives represents a vibrant and promising frontier in drug discovery. The compounds discussed in this guide demonstrate significant anti-cancer potential, underpinned by compelling in vitro data and plausible mechanisms of action. The detailed experimental protocols provided herein are intended to facilitate further research and development in this exciting field. As our understanding of the intricate signaling pathways involved deepens, so too will our ability to design and synthesize next-generation this compound-based therapeutics with enhanced efficacy and selectivity. The journey from the laboratory bench to clinical application is a long and arduous one, but the initial findings for these novel compounds provide a strong foundation for future success.
References
- 1. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. p-care.eu [p-care.eu]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 9. elgenelim.com [elgenelim.com]
Ethylurea: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethylurea, a simple yet highly functionalized molecule, has emerged as a valuable and versatile building block in the landscape of organic chemistry. Its inherent reactivity, stemming from the presence of both nucleophilic and electrophilic sites within its urea (B33335) backbone, allows for its participation in a diverse array of chemical transformations. This guide provides a comprehensive overview of the core applications of this compound in the synthesis of valuable organic compounds, with a particular focus on its role in the development of pharmacologically active agents and agrochemicals. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to facilitate its practical application in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O | |
| Molecular Weight | 88.11 g/mol | |
| Melting Point | 92 °C | [1] |
| Boiling Point | 194 °C (decomposes) | |
| Solubility | Soluble in water, ethanol (B145695), and hot benzene. | |
| Appearance | White crystalline solid | |
| pKa | ~22 (for the more acidic N-H) |
Core Synthetic Applications of this compound
This compound serves as a key precursor in a variety of important organic reactions, leading to the formation of a wide range of heterocyclic and acyclic compounds. Its utility is particularly pronounced in multicomponent reactions and cyclization strategies.
Synthesis of Barbiturates and Thiobarbiturates
This compound is a critical component in the synthesis of 5-substituted and 1,5-disubstituted barbiturates, a class of compounds with well-established sedative and hypnotic properties. The classical synthesis involves the condensation of this compound with a substituted malonic ester in the presence of a strong base, such as sodium ethoxide.
Experimental Protocol: Synthesis of 5-Ethylbarbituric Acid
This protocol is adapted from the well-established synthesis of barbituric acid, substituting urea with this compound.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate (1 equivalent).
-
Addition of this compound: Add a solution of this compound (1 equivalent) in warm absolute ethanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 6-8 hours, during which a precipitate of the sodium salt of 5-ethylbarbituric acid will form.
-
Work-up: After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the 5-ethylbarbituric acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol or water to yield the pure product.
Reaction Workflow: Synthesis of 5-Ethylbarbituric Acid
Caption: Workflow for the synthesis of 5-Ethylbarbituric Acid.
A similar strategy can be employed for the synthesis of 1,3-diethyl-2-thiobarbituric acid by using 1,3-diethylthiourea as the starting material.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot, three-component condensation reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and antihypertensive properties. This compound can readily participate in this reaction, providing N1-ethyl substituted DHPMs.
Experimental Protocol: Biginelli Reaction with this compound
-
Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 equivalent), a β-ketoester such as ethyl acetoacetate (B1235776) (1 equivalent), and this compound (1.2 equivalents).
-
Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) and a suitable solvent, such as ethanol or acetonitrile.
-
Reaction: The mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from ethanol.
Reaction Mechanism: Biginelli Reaction
Caption: Simplified mechanism of the Biginelli Reaction.
Synthesis of N-Substituted Ureas
This compound can be further functionalized to generate a variety of N,N'-disubstituted ureas. These reactions typically involve the reaction of this compound with isocyanates or the alkylation of its nitrogen atoms.
Experimental Protocol: Synthesis of N-Butyl-N'-ethylurea
-
Reaction Setup: In a suitable solvent such as acetonitrile, dissolve N-ethylurea (1 equivalent).
-
Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to the solution.
-
Alkylation: Add butyl bromide (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography or recrystallization to afford N-butyl-N'-ethylurea.
Quantitative Data for N-Butyl-N'-ethylurea Synthesis
| Reactants | Product | Yield | Reference |
| N-Ethylurea, Butyl bromide | N-Butyl-N'-ethylurea | 71% | [2] |
This compound Derivatives in Drug Discovery
The urea moiety is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets. This compound-derived compounds have shown significant promise as inhibitors of various enzymes, particularly kinases.
Kinase Inhibition and the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Several urea-containing compounds have been developed as inhibitors of kinases within this pathway. The this compound scaffold can be incorporated into these inhibitors to fine-tune their physicochemical properties and target engagement.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound-based inhibitors.
Spectroscopic Data of this compound Derivatives
The characterization of newly synthesized this compound derivatives relies heavily on spectroscopic techniques. Below are representative data for a simple derivative, N-ethyl-N'-phenylurea.
Table of Spectroscopic Data for N-Ethyl-N'-phenylurea
| Technique | Key Data |
| ¹H NMR | δ (ppm): 1.1 (t, 3H, CH₃), 3.2 (q, 2H, CH₂), 6.1 (br s, 1H, NH), 7.0-7.5 (m, 5H, Ar-H), 8.3 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): 15.5 (CH₃), 37.0 (CH₂), 118.5 (Ar-C), 122.0 (Ar-C), 129.0 (Ar-C), 140.0 (Ar-C), 155.0 (C=O) |
| Mass Spec (EI) | m/z (%): 164 (M⁺), 119, 93, 77, 65 |
| IR (KBr) | ν (cm⁻¹): 3300 (N-H stretch), 1630 (C=O stretch, Amide I), 1550 (N-H bend, Amide II) |
Conclusion
This compound is a readily available and highly versatile building block that offers access to a wide range of valuable organic molecules. Its application in the synthesis of heterocyclic compounds, such as barbiturates and dihydropyrimidinones, as well as its incorporation into pharmacologically active agents like kinase inhibitors, underscores its importance in modern organic and medicinal chemistry. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to harness the synthetic potential of this fundamental chemical entity.
References
Stability of Ethylurea Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of ethylurea and its close structural analogs under various pH conditions. Due to a lack of specific quantitative stability data for this compound in the public domain, this document leverages detailed stability information for the structurally related compound, N-Nitroso-N-ethylurea (ENU), to infer potential stability characteristics. The guide will also draw parallels with the known stability profiles of unsubstituted urea (B33335). It will detail experimental protocols for stability assessment and present data in a structured format to aid researchers in designing and interpreting stability studies.
Introduction
This compound is a chemical compound of interest in various research and industrial applications. Understanding its stability as a function of pH is critical for its use in formulations, as a reagent, and in assessing its environmental fate. The stability of urea-based compounds is often intrinsically linked to pH, with hydrolysis being a primary degradation pathway. This guide will explore the stability of this compound's closest analogs for which data is available and provide a framework for conducting stability studies on this compound itself.
Stability of N-Nitroso-N-ethylurea (ENU) as a Proxy for this compound
N-Nitroso-N-ethylurea (ENU) is a potent mutagen where the stability has been studied in the context of its biological activity. Its stability is highly dependent on pH, with significantly greater stability observed in acidic conditions.
Quantitative Stability Data for ENU
The degradation of ENU in aqueous solutions is markedly accelerated by increasing pH. The stability, as indicated by half-life, decreases dramatically from acidic to alkaline conditions.[1][2]
| pH | Temperature (°C) | Half-life (hours) |
| 4.0 | 20 | 190 |
| 6.0 | 20 | 31 |
| 7.0 | 20 | 1.5 |
| 8.0 | 20 | 0.1 |
| 9.0 | 20 | 0.05 |
Data sourced from PubChem and ECHEMI.[1][2]
Degradation Pathway of ENU
In alkaline solutions, ENU decomposes to diazoethane.[1] This decomposition is a result of the instability of the N-nitroso group under basic conditions. The significant decrease in half-life with increasing pH underscores the catalytic role of hydroxide (B78521) ions in the degradation process.
Visualization of pH-Dependent Degradation of ENU
Caption: pH-dependent degradation pathway of N-Nitroso-N-ethylurea (ENU).
Stability of Unsubstituted Urea
Studies on unsubstituted urea provide a foundational understanding of the stability of the urea functional group. Urea itself is most stable in a neutral to slightly acidic pH range.
-
pH Influence : The stability of urea in aqueous solutions is pH-dependent, with the lowest degradation observed in the pH range of 4-8.[3]
-
Temperature Influence : The degradation of urea increases with rising temperature across all pH values.[3]
-
Hydrolysis : Under more vigorous acidic or basic conditions and at higher temperatures, urea undergoes hydrolysis.[4]
Experimental Protocols for Stability Assessment of this compound
A robust experimental protocol is essential for accurately determining the stability of this compound under different pH conditions. The following is a generalized protocol based on standard practices for stability testing of related compounds.[5][6]
Materials and Reagents
-
This compound (high purity)
-
Buffer solutions (e.g., phosphate, citrate, borate) covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
High-purity water (e.g., HPLC grade)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Analytical standards of this compound and any potential degradation products
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[5]
-
A suitable HPLC column (e.g., C18)[5]
-
pH meter
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution : Prepare a stock solution of this compound in high-purity water at a known concentration.
-
Preparation of Test Solutions :
-
For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask.
-
Add the appropriate buffer solution to dilute the stock solution to the final desired concentration.
-
Adjust the pH of the final solution, if necessary, using dilute acid or base.
-
Prepare a control sample using high-purity water instead of a buffer.
-
-
Incubation :
-
Store the test solutions in sealed containers at a constant temperature (e.g., 25°C, 40°C, 60°C).[3]
-
Protect samples from light if photostability is not the primary focus.
-
-
Sampling and Analysis :
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each test solution.
-
Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.[5]
-
The HPLC method should be capable of separating this compound from its degradation products.
-
-
Data Analysis :
-
Plot the concentration of this compound versus time for each pH condition.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) for this compound at each pH.
-
Visualization of Experimental Workflow
Caption: A generalized workflow for determining the stability of this compound.
Conclusion
References
- 1. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to Health and Safety for Ethylurea Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety considerations for the handling of Ethylurea (CAS No. 625-52-5). The information is intended to support risk assessment and the implementation of safe laboratory practices.
Chemical and Physical Properties
This compound is a white to beige crystalline solid.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈N₂O | [3][4] |
| Molecular Weight | 88.11 g/mol | [4] |
| Appearance | Very slightly beige crystals / White crystal | [2][5] |
| Odor | Odorless | [3] |
| Melting Point | 90 - 95 °C / 194 - 203 °F | [3] |
| Flash Point | > 93 °C / > 199.4 °F | [3] |
| Solubility | Soluble in water, methanol, ethanol, and acetone.[6][7] | |
| Stability | Stable under normal conditions. | [3][8] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] However, available data indicates that it should be handled with caution. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It may also cause respiratory irritation and is suspected of causing genetic defects.[7][8]
| Hazard Classification | Category | Statement | Reference(s) |
| Acute Oral Toxicity | 4 | Harmful if swallowed | [3][8] |
| Acute Dermal Toxicity | 4 | Harmful in contact with skin | [3][8] |
| Acute Inhalation Toxicity | 4 | Harmful if inhaled | [3][8] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | [1][4] |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects | [3][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][3][4] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
Handling:
-
Wash thoroughly after handling.[5]
-
Use with adequate ventilation to keep airborne concentrations low.[5]
-
Minimize dust generation and accumulation.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Avoid ingestion and inhalation.[5]
-
Wear appropriate personal protective equipment (PPE).[3]
Storage:
-
Store in a tightly closed container.[5]
-
Store in a cool, dry, well-ventilated area.[5]
-
Keep away from incompatible substances such as strong oxidizing agents.[3][8]
-
Store locked up.[3]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
Engineering Controls:
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[5]
-
Use adequate ventilation, especially in confined areas.[3]
Personal Protective Equipment (PPE):
Caption: Required Personal Protective Equipment for handling this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Caption: First aid procedures for this compound exposure.
General Advice: If symptoms persist, call a physician.[3] Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[8] Treat symptomatically.[3][5]
Fire Fighting Measures
This compound is a combustible material.[3]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[3][5]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated by thermal decomposition or combustion.[3][5] Containers may explode when heated.[3]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][5]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize hazards.
Caption: Workflow for handling an accidental spill of this compound.
Environmental Precautions: Should not be released into the environment.[3][8]
Stability and Reactivity
-
Reactivity: None known, based on information available.[3]
-
Conditions to Avoid: Incompatible products, heat, open flames, hot surfaces, and sources of ignition.[3][8]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[3]
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not extensively available in the public domain. The provided safety data is generally based on standardized testing protocols such as those outlined by the OECD for chemical safety testing. When designing experiments involving this compound, researchers should adhere to established good laboratory practices (GLP) and consult relevant guidelines for handling hazardous chemicals.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Protocol for Ethylurea synthesis in a laboratory setting
Application Notes and Protocols: Synthesis of Ethylurea
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylurea is a versatile chemical intermediate widely utilized as a building block in organic synthesis.[1][2] It serves as a key precursor for the production of various pharmaceutical compounds, pesticides, and herbicides.[1] In agriculture, this compound can function as a plant growth regulator by inhibiting the biosynthesis of gibberellins, which are hormones responsible for stem elongation.[1] This document provides a detailed protocol for the laboratory-scale synthesis of N-Ethylurea, along with its physicochemical properties and a visual representation of the experimental workflow.
Physicochemical Data and Properties
A summary of the key quantitative data and physical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 625-52-5 | [1][3][4] |
| Molecular Formula | C₃H₈N₂O | [1][3][5] |
| Linear Formula | C₂H₅NHCONH₂ | [6] |
| Molecular Weight | 88.11 g/mol | [4][5] |
| Appearance | White to beige crystalline solid | [1][2][3] |
| Melting Point | 87-90 °C (lit.) | [3][6] |
| Solubility | Soluble in water | [1][3] |
| Flash Point | 93.4 °C (closed cup) | [6] |
Experimental Protocol: Synthesis of N-Ethylurea from Urea (B33335) and Ethylamine (B1201723)
This protocol details a common method for synthesizing N-Ethylurea through the reaction of urea with ethylamine in a suitable solvent.
2.1 Materials and Reagents
-
Urea (CO(NH₂)₂)
-
Ethylamine (C₂H₅NH₂) (can be in solution or as a gas)
-
Toluene (B28343) (C₇H₈)
-
Ethanol (for recrystallization)
-
Deionized Water (for recrystallization)
-
Activated Carbon (optional, for decolorizing)
2.2 Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Heating mantle with magnetic stirrer
-
Gas inlet tube (if using gaseous ethylamine)
-
Crystallization dish or beaker
-
Büchner funnel and filtration flask
-
Vacuum pump or aspirator
-
Drying oven or vacuum desiccator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
2.3 Reaction Procedure
-
Setup: Assemble the three-neck round-bottom flask with a heating mantle, magnetic stirrer, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reactants: Add urea and toluene to the reaction flask.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature.
-
Addition of Ethylamine: Slowly introduce a quantitative amount of ethylamine into the reaction mixture. If using gaseous ethylamine, it can be bubbled through the solution via the gas inlet tube.
-
Reaction: Once the addition of ethylamine is complete, continue to stir the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.[1]
-
Initial Cooling: After the reaction period, turn off the heat and allow the mixture to cool to 40-50 °C.[1]
-
Crystallization: Transfer the reaction mixture to a crystallization dish or beaker and continue to cool to 0-5 °C to induce crystallization of the product.[1]
-
Isolation: Collect the white, scaly crystals by vacuum filtration using a Büchner funnel.
-
Drying: Dry the collected product to obtain the final N-Ethylurea.[1]
2.4 Purification (Recrystallization)
For higher purity, the crude product can be recrystallized.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to form crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at room temperature.[2]
2.5 Safety Precautions
-
Work in a well-ventilated chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
This compound may be harmful if inhaled, in contact with skin, or if swallowed.[3] Avoid breathing dust.[3]
-
Toluene is a flammable and volatile solvent. Keep away from ignition sources.
-
When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides (NOx).[1][2]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound synthesis protocol.
Caption: Figure 1. Experimental Workflow for this compound Synthesis.
References
Ethylurea as a Precursor in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethylurea as a precursor in the synthesis of pharmaceutical compounds. This compound serves as a versatile building block, primarily through its conversion to reactive intermediates like N-ethyl-N-nitrosourea (ENU) and ethyl isocyanate, which are then utilized in the synthesis of various active pharmaceutical ingredients (APIs). These notes cover the synthesis of key intermediates and their application in the preparation of compounds such as the mutagen ENU and the anti-diabetic drug glimepiride (B1671586).
Synthesis of N-Ethyl-N-nitrosourea (ENU) from this compound
N-ethyl-N-nitrosourea (ENU) is a potent mutagen and carcinogen widely used in genetic research to induce point mutations in model organisms. Its synthesis from this compound is a common laboratory procedure.
Experimental Protocol: Synthesis of N-Ethyl-N-nitrosourea (ENU)
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ice
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of this compound Solution: In a fume hood, dissolve this compound in a minimal amount of dilute aqueous acid (e.g., 1 M HCl). Cool the solution to 0-5°C in an ice-water bath.
-
Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the stirred this compound solution. Maintain the temperature below 5°C throughout the addition to prevent the decomposition of nitrous acid. The reaction mixture will typically turn yellow.
-
Reaction Completion: Continue stirring the mixture at 0-5°C for 1-2 hours after the addition of sodium nitrite is complete.
-
Extraction: Extract the product, N-ethyl-N-nitrosourea, from the aqueous solution using cold dichloromethane. Perform the extraction multiple times to ensure complete recovery.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield the solid product.
Safety Precautions: N-ethyl-N-nitrosourea is a potent carcinogen and mutagen. All manipulations should be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Decontaminate all glassware and waste with a suitable method before disposal.
Quantitative Data: Synthesis of N-Ethyl-N-nitrosourea
| Parameter | Value | Reference |
| Typical Yield | 76-82% | [1] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 123-124 °C | [1] |
Spectroscopic Data for N-Ethyl-N-nitrosourea (ENU)
| Spectroscopy | Data |
| ¹H NMR | Spectrum available in the Sadtler Research Laboratories Spectral Collection (ID: 8229).[2] |
| IR Spectrum | Data available in public databases such as PubChem. |
| Mass Spectrum | Data available in public databases such as PubChem. |
This compound as a Source of Ethyl Isocyanate for Sulfonylurea Synthesis
This compound can serve as a precursor to ethyl isocyanate, a key reagent in the synthesis of sulfonylurea drugs, a class of oral anti-diabetic agents. The synthesis of glimepiride, a third-generation sulfonylurea, exemplifies this application.
Experimental Workflow: From this compound to Glimepiride
Caption: A simplified workflow illustrating the conceptual pathway from this compound to the anti-diabetic drug glimepiride via an ethyl isocyanate intermediate.
Experimental Protocol: Synthesis of Glimepiride
This protocol outlines a common synthetic route to glimepiride, which involves the reaction of a sulfonamide intermediate with an isocyanate. While direct synthesis from this compound-derived ethyl isocyanate is possible, many established methods utilize commercially available isocyanates.
Materials:
-
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
-
trans-4-Methylcyclohexyl isocyanate
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
Reaction Setup: In a reaction vessel, suspend 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido)ethyl] benzene (B151609) sulfonamide and potassium carbonate in acetone.
-
Addition of Isocyanate: Add a solution of trans-4-methyl-cyclohexyl isocyanate in toluene to the reaction mixture.
-
Reaction: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and add water to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure glimepiride.
Quantitative Data: Synthesis of Glimepiride
| Parameter | Value | Reference |
| Yield | 86.3% | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 206-207 °C | [4] |
Spectroscopic Data for Glimepiride
| Spectroscopy | Data | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.32 (s, 1H), 8.37 (t, 1H), 7.81 (d, 2H), 7.46 (d, 2H), 6.28 (d, 1H), 4.17 (s, 2H), 3.50 (dq, 2H), 3.18 (m, 1H), 2.90 (t, 2H), 2.19 (q, 2H), 1.64 (m, 4H), 1.26 (m, 1H), 1.10 (m, 2H), 0.98 (t, 3H), 0.89 (m, 2H), 0.82 (d, 3H). | [5] |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ (ppm): 171.81, 151.98, 151.65, 150.48, 144.94, 138.20, 131.95, 129.16, 127.33, 51.89, 48.56, 40.03, 35.19, 33.37, 32.29, 31.22, 22.01, 16.01, 12.82, 12.71. | [5] |
| IR (KBr, cm⁻¹) | Major peaks at 3369, 3286 (N-H stretching), 2928 (C-H stretching), 1705 (C=O stretching), 1650 (C=O stretching), 1346, 1157 (S=O stretching). | [6] |
| Mass Spectrum (ESI-MS) | m/z: 491.2 [M+H]⁺ | [6] |
Diarylureas as Kinase Inhibitors
The urea (B33335) moiety is a key structural feature in a class of anticancer drugs known as diarylureas, which act as kinase inhibitors. While not directly synthesized from this compound in a single step, the principles of urea formation are central to their synthesis. These compounds, such as sorafenib (B1663141), target signaling pathways that are often dysregulated in cancer.
Signaling Pathway: RAF/MEK/ERK Pathway
Diarylurea kinase inhibitors like sorafenib target the RAF kinases within the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of diarylurea kinase inhibitors like sorafenib on RAF kinase.[3][7]
This document provides a foundational understanding of the utility of this compound in pharmaceutical synthesis. The provided protocols and data are intended for informational and research purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.
References
- 1. Ethyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 6. aipublications.com [aipublications.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethylurea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylurea is a chemical compound used in various industrial applications and can be present as an impurity or degradation product in pharmaceutical substances. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and safety assessments. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound using a reversed-phase column with UV detection.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other sample components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. Due to its limited UV absorbance, this compound is detected at a low wavelength (typically around 210 nm). Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Instrumentation and Materials
Instrumentation
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector. A suitable system would be a Hewlett Packard 1050 series or equivalent.[1]
-
Data acquisition and processing software.
Materials and Reagents
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound Reference Standard: Purity ≥ 98%.
-
Solvents: HPLC grade methanol (B129727) and acetonitrile.
-
Water: Deionized or HPLC grade water.
-
Mobile Phase Additives: Phosphoric acid or formic acid (for MS compatibility).[2]
-
Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.[3]
Experimental Protocols
Chromatographic Conditions
A summary of the instrumental conditions for the analysis of this compound is presented in the table below. These conditions are based on methods developed for similar small, polar urea (B33335) compounds.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (10:90, v/v) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approx. 25°C) |
| Detector | UV |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition may require optimization depending on the specific C18 column and sample matrix to achieve the desired retention and resolution.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard solution with the mobile phase.
Sample Preparation
The goal of sample preparation is to produce a clean, particulate-free solution compatible with the HPLC system.[4][5]
-
Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the mobile phase to achieve an expected this compound concentration within the calibration range.
-
Extraction (if required): For complex matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.
-
Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove any particulate matter, which can protect the column and instrument.[3][5]
Analysis Workflow
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject each working standard solution in triplicate to generate a calibration curve by plotting the mean peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Determine the peak area for this compound in the sample chromatograms. Calculate the concentration of this compound in the original sample using the linear regression equation from the calibration curve.
Caption: General experimental workflow for the HPLC analysis of this compound.
Results and Data
The performance of the HPLC method should be validated to ensure it is suitable for its intended purpose. The table below summarizes typical performance characteristics expected from this method.
| Parameter | Expected Result |
| Retention Time (tR) | ~ 6-8 minutes (highly dependent on exact conditions) |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Considerations and Troubleshooting
-
Analyte Retention: this compound is a highly polar compound and may exhibit poor retention on standard C18 columns, eluting close to the solvent front.[6] If retention is insufficient, consider using a mobile phase with a lower percentage of organic solvent or employing a specialized column designed for polar analytes (e.g., polar-embedded or aqueous C18 phases).
-
Mobile Phase pH: The pH of the mobile phase can influence the retention of polar compounds. Buffering the mobile phase may improve peak shape and reproducibility.
-
Retention Time Stability: Inconsistent retention times can result from poor column equilibration, temperature fluctuations, or changes in mobile phase composition.[7] Ensure the column is thoroughly equilibrated before analysis and that the mobile phase is well-mixed and degassed.
-
Baseline Noise: Detection at low UV wavelengths (~210 nm) can lead to higher baseline noise. Using high-purity solvents and ensuring a clean system can mitigate this issue.
Caption: Logical relationship of core HPLC system components.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is suitable for implementation in quality control laboratories and research settings, offering good sensitivity, precision, and accuracy. Proper method validation is essential before routine use to ensure performance meets the specific requirements of the analysis.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. nacalai.com [nacalai.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. sartorius.com [sartorius.com]
- 6. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of Ethylurea by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylurea is a chemical compound that can be encountered as a metabolite of certain drugs, in industrial applications, and as a degradation product of some agricultural chemicals. Accurate and sensitive quantification of this compound is often crucial in toxicology, environmental monitoring, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for the determination of this compound. However, due to its polarity and low volatility, direct analysis by GC-MS is challenging. This application note provides a detailed protocol for the analysis of this compound using GC-MS following a necessary derivatization step to enhance its volatility and thermal stability.
Principle
Direct GC-MS analysis of this compound is hindered by its thermal instability and poor chromatographic behavior. To overcome these limitations, a derivatization step is employed to convert this compound into a more volatile and thermally stable compound suitable for gas chromatography.[1][2] This protocol focuses on silylation, a common derivatization technique where active hydrogen atoms in the this compound molecule are replaced with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-ethylurea derivative exhibits excellent chromatographic properties and can be readily analyzed by GC-MS.
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or Acetonitrile (B52724) (anhydrous, GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Deionized water
-
Nitrogen gas (high purity)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or deionized water. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.
3. Sample Preparation and Derivatization
This protocol outlines a general procedure. For specific matrices like plasma, urine, or environmental samples, appropriate extraction and clean-up steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) should be implemented prior to derivatization.
-
Evaporation: Transfer a known volume (e.g., 100 µL) of the sample or standard solution into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50°C). It is crucial to ensure the sample is completely dry.[3]
-
Derivatization Reaction:
-
Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS to the dry residue in the reaction vial.[3]
-
Tightly cap the vial and vortex briefly to ensure complete dissolution of the residue.
-
Heat the vial at 70-100°C for 60 minutes to facilitate the derivatization reaction.[3] The optimal temperature and time should be determined during method development.
-
-
Sample Injection: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
4. GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Detection Mode | Full Scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
Signaling Pathway/Logical Relationship Diagram
Caption: Derivatization of this compound for GC-MS analysis.
Data Presentation
Quantitative analysis is typically performed in SIM mode to enhance sensitivity and selectivity. The following table summarizes the expected quantitative data for the TMS-ethylurea derivative.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| TMS-Ethylurea Derivative | ~ 8 - 12 | To be determined | To be determined |
Note: The exact retention time and mass fragments (quantification and qualifier ions) for the TMS-ethylurea derivative must be determined experimentally by injecting a derivatized standard and analyzing the resulting mass spectrum. For analogous derivatized ureas, characteristic ions often involve the loss of methyl or TMS groups. For example, for a related derivatized urea (B33335), characteristic ions of m/z 231 and 147 have been reported.[3]
Conclusion
The protocol described in this application note provides a robust framework for the quantitative analysis of this compound by GC-MS. The derivatization step using BSTFA is essential for converting this compound into a form amenable to gas chromatography. This method, after proper validation for a specific matrix, can be a valuable tool for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this compound.
References
- 1. Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum - Google Patents [patents.google.com]
Application Note: Quantitative NMR (qNMR) for Purity Assessment of Ethylurea
AN-QNMR-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the determination of ethylurea purity using quantitative ¹H NMR (qNMR) spectroscopy. The method described herein is a rapid, accurate, and non-destructive technique that requires minimal sample preparation and provides a direct measure of purity against a certified internal standard. This document outlines the experimental workflow, data acquisition and processing parameters, and data analysis, including a representative quantitative data summary.
Introduction
The accurate determination of the purity of chemical substances is of paramount importance in research, drug development, and quality control. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity assessment.[1] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, allowing for the direct comparison of an analyte to a certified internal standard of a different chemical structure.[2][3]
This compound (C₃H₈N₂O, MW: 88.11 g/mol ) is a small organic molecule used in various chemical syntheses. Ensuring its purity is crucial for the quality and integrity of downstream products. This application note details a validated qNMR method for the precise and accurate purity determination of this compound.
Principle of the Method
The purity of this compound is determined by ¹H qNMR using an internal standard method. A precisely weighed amount of this compound is mixed with a precisely weighed amount of a certified internal standard of known purity. The ¹H NMR spectrum of the mixture is then acquired under conditions that ensure accurate and reproducible signal integration. The purity of the this compound sample is calculated by comparing the integral of a selected this compound signal to the integral of a signal from the internal standard, taking into account the molecular weights, number of protons, and weights of both the sample and the internal standard.
The purity (P_analyte) is calculated using the following equation[4]:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte : Integral of the selected signal of this compound.
-
I_IS : Integral of the selected signal of the internal standard.
-
N_analyte : Number of protons corresponding to the selected this compound signal.
-
N_IS : Number of protons corresponding to the selected internal standard signal.
-
MW_analyte : Molecular weight of this compound (88.11 g/mol ).
-
MW_IS : Molecular weight of the internal standard.
-
m_analyte : Mass of the this compound sample.
-
m_IS : Mass of the internal standard.
-
P_IS : Purity of the internal standard.
Experimental Protocols
Materials and Equipment
-
This compound sample: To be analyzed.
-
Internal Standard: Maleic acid (≥99.5% purity, certified reference material). Other suitable standards include dimethyl sulfone or benzoic acid. The choice of internal standard should be based on its solubility in the chosen solvent and the absence of signal overlap with the analyte.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a proton-sensitive probe.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.[5]
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Volumetric Glassware and Pipettes.
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. Record the weight (m_analyte) with an accuracy of 0.01 mg.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial. Record the weight (m_IS) with an accuracy of 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing or gentle shaking. Visually inspect the solution to confirm that no solid particles are present.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Acquire the ¹H NMR spectrum using the following parameters as a guideline. These may need to be optimized for the specific instrument used.
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Program | Standard single-pulse (e.g., zg30 on Bruker) |
| Temperature | 298 K |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton (A value of 30 seconds is generally sufficient for small molecules)[1] |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Number of Scans (NS) | 16-64 (to achieve a signal-to-noise ratio ≥ 250:1 for signals of interest) |
| Pulse Width (P1) | Calibrated 90° pulse |
| Spectral Width (SW) | ~16 ppm |
| Receiver Gain | Optimized for signal intensity without clipping |
Note on Relaxation Delay (D1): The longitudinal relaxation time (T₁) for all protons of interest must be determined to set an appropriate relaxation delay (D1 ≥ 5 x T₁_max) for accurate quantification. For small, flexible molecules like this compound in a non-viscous solvent like DMSO-d6, T₁ values are typically in the range of 1-5 seconds. A conservative D1 of 30 seconds is recommended in the absence of measured T₁ values.
Data Processing
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected signals for this compound and the internal standard. For this compound, the triplet corresponding to the methyl protons (~0.98 ppm) or the quartet corresponding to the methylene (B1212753) protons (~2.97 ppm) are suitable choices as they are typically in a less crowded region of the spectrum. For maleic acid, the singlet from the two olefinic protons (~6.3 ppm in DMSO-d6) is used.
Data Presentation
The following table summarizes a representative quantitative analysis of an this compound sample.
| Parameter | Value |
| This compound (Analyte) | |
| Mass (m_analyte) | 15.25 mg |
| Molecular Weight (MW_analyte) | 88.11 g/mol |
| Selected Signal | -CH₃ (triplet) |
| Chemical Shift (δ) | ~0.98 ppm |
| Number of Protons (N_analyte) | 3 |
| Integral (I_analyte) | 1.000 |
| Maleic Acid (Internal Standard) | |
| Mass (m_IS) | 8.12 mg |
| Molecular Weight (MW_IS) | 116.07 g/mol |
| Purity (P_IS) | 99.8% |
| Selected Signal | -CH=CH- (singlet) |
| Chemical Shift (δ) | ~6.3 ppm |
| Number of Protons (N_IS) | 2 |
| Integral (I_IS) | 0.545 |
| Calculated Purity (P_analyte) | 98.7% |
Mandatory Visualizations
Caption: Experimental workflow for this compound purity assessment by qNMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rssl.com [rssl.com]
- 4. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols: Ethylurea as a Reagent in Solid-Phase Peptide Synthesis
Disclaimer: The use of ethylurea as a standard reagent in solid-phase peptide synthesis (SPPS) is not well-documented in publicly available scientific literature. The following application notes and protocols are presented as hypothetical examples for research and development purposes. These are based on the known chemical properties of this compound and analogous applications of similar small molecules in peptide chemistry. Researchers should perform thorough validation and optimization before adopting these methods.
Hypothetical Application 1: this compound as a Scavenger in Peptide Cleavage
Introduction
During the final cleavage of a peptide from the solid support and the simultaneous removal of side-chain protecting groups (e.g., with trifluoroacetic acid, TFA), reactive carbocations are generated. These electrophilic species can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and tyrosine.[1] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations and prevent side product formation.[2]
This compound, being a small, nucleophilic molecule, is hypothesized to act as an effective scavenger. Its solubility in common cleavage cocktails and its ability to react with carbocations could offer a cost-effective alternative to standard scavengers.[3][4]
Proposed Mechanism of Action
It is proposed that the nitrogen atoms of this compound can act as nucleophiles to quench carbocations generated from protecting groups (e.g., tert-butyl cations) during acidic cleavage, forming stable, soluble adducts that are easily washed away during peptide precipitation.
Experimental Protocol: Cleavage of a Model Peptide using an this compound-Containing Cocktail
Objective: To assess the efficacy of this compound as a scavenger in the TFA-mediated cleavage of a model peptide containing a tryptophan residue.
Materials:
-
Peptide-resin (e.g., H-Trp-Ala-Gly-Val-Rink Amide resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound, 98%
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
HPLC-grade acetonitrile (B52724) and water
-
Mass spectrometer
Procedure:
-
Resin Preparation:
-
Place 100 mg of the dried peptide-resin into a 10 mL reaction vessel.
-
Wash the resin twice with 5 mL of DCM and dry under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail by combining the components as detailed in Table 1. Prepare fresh before use.
-
-
Peptide Cleavage:
-
Add 2 mL of the prepared cleavage cocktail to the dried peptide-resin.
-
Incubate the mixture for 2 hours at room temperature with occasional gentle agitation.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.
-
Centrifuge the suspension at 4000 rpm for 5 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the purity and identity of the peptide by reverse-phase HPLC and mass spectrometry.
-
Compare the results with a standard cleavage cocktail (e.g., TFA/TIS/H₂O) to evaluate the effectiveness of this compound in preventing tryptophan alkylation.
-
Data Presentation: Comparison of Cleavage Cocktails
Table 1: Hypothetical Comparison of Cleavage Cocktail Compositions and Expected Outcomes
| Cocktail ID | Composition (v/v/w) | Expected Crude Purity (%) | Notes |
| EC-1 | 95% TFA / 2.5% H₂O / 2.5% this compound | > 85% | Hypothetical cocktail to test this compound as a primary scavenger. |
| EC-2 | 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% this compound | > 90% | This compound used as a co-scavenger with TIS. |
| Control | 95% TFA / 2.5% H₂O / 2.5% TIS | ~90% | Standard cleavage cocktail for comparison. |
Note: The expected purity values are hypothetical and would need to be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for peptide cleavage using an this compound-containing cocktail.
Hypothetical Application 2: On-Resin N-Terminal Ethyl-Carbamoylation
Introduction
Modification of the N-terminus of a peptide can significantly alter its biological activity, stability, and pharmacokinetic properties. Carbamoylation, the addition of a carbamoyl (B1232498) group (R-NH-CO-), is a common modification. While this compound itself is not a direct reagent for this, a conceptually similar modification would be the introduction of an ethyl-carbamoyl group. This would typically be achieved using ethyl isocyanate. This hypothetical protocol outlines such a modification.
Proposed Reaction Scheme
The free N-terminal amine of a resin-bound peptide reacts with ethyl isocyanate in a suitable solvent to form the N-terminally ethyl-carbamoylated peptide.
Experimental Protocol: N-Terminal Ethyl-Carbamoylation of a Resin-Bound Peptide
Objective: To synthesize a peptide with a specific N-terminal ethyl-carbamoyl modification.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminus (e.g., H-Gly-Phe-Leu-Rink Amide resin)
-
Ethyl isocyanate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Preparation:
-
Swell 100 mg of the peptide-resin in DMF for 30 minutes.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Carbamoylation Reaction:
-
In a separate vial, prepare a solution of 10 equivalents of ethyl isocyanate and 10 equivalents of DIPEA in 1 mL of DMF.
-
Add this solution to the swollen peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing:
-
Filter the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
-
-
Confirmation of Reaction Completion:
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete reaction of the N-terminal amine.
-
-
Cleavage and Deprotection:
-
Dry the resin and proceed with standard TFA-mediated cleavage and deprotection as described in the previous application.
-
-
Analysis:
-
Analyze the crude product by HPLC and mass spectrometry to confirm the desired modification. The expected mass will be the mass of the original peptide + 87.10 Da (the mass of the added ethyl-carbamoyl group).
-
Quantitative Data Summary
Table 2: Hypothetical Mass Spectrometry Data for N-Terminal Modification
| Peptide Sequence | Expected Mass (Monoisotopic) | Observed Mass (Monoisotopic) | Modification |
| H-Gly-Phe-Leu-NH₂ | 349.21 | 349.20 | Unmodified |
| Ethyl-CO-NH-Gly-Phe-Leu-NH₂ | 436.25 | 436.24 | Ethyl-Carbamoylated |
Note: Mass values are hypothetical and for illustrative purposes.
Signaling Pathway/Logical Relationship Diagram
References
Application Notes and Protocols: The Use of Ethylurea in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of ethylurea and related urea-containing compounds in the synthesis of novel polymers. The protocols offer detailed methodologies for the preparation of polymers with potential applications in various fields, including drug delivery and biomaterials.
I. Introduction to this compound in Polymer Chemistry
This compound (N-ethylurea) is a versatile building block in organic synthesis.[1] In polymer chemistry, the urea (B33335) functionality is of particular interest due to its ability to form strong, directional hydrogen bonds. These interactions can significantly influence the morphology and properties of polymers, leading to materials with enhanced thermal stability, mechanical strength, and specific functionalities. While this compound itself is a mono-functional amine and thus acts as a chain terminator, it is a key component in the synthesis of more complex monomers or can be illustrative of the behavior of urea derivatives in polymerization reactions. The principles governing the reactivity of its urea group are central to the synthesis of polyureas and poly(urethane-urea)s.
Polyureas are polymers containing repeating urea linkages in their backbone and are known for their excellent mechanical properties and thermal stability.[2] Poly(urethane-urea)s (PUUs) are a class of segmented copolymers that incorporate both urethane (B1682113) and urea linkages, offering a wide range of tunable properties, from rigid plastics to soft elastomers.[3] These materials are often used in biomedical applications due to their biocompatibility and biodegradability.[4]
Recent advancements focus on developing safer and more environmentally friendly synthetic routes, such as non-isocyanate pathways for polyurea synthesis, which utilize urea or its derivatives directly.[5][6]
II. Applications of this compound-Containing Polymers
The incorporation of the urea functional group, as found in this compound derivatives, into polymer backbones imparts unique properties that are beneficial for a variety of applications:
-
Drug Delivery: The urea groups can participate in hydrogen bonding with drug molecules, enabling the development of polymer matrices for controlled drug release.[7][8][9] Poly(urethane-urea) nanocapsules have been developed for cancer chemotherapy.[10]
-
Biomaterials and Tissue Engineering: The biocompatibility and tunable mechanical properties of poly(urethane-urea)s make them suitable for creating scaffolds for tissue regeneration, temporary implants, and biodegradable elastomers.[4][11]
-
Hydrogels: Poly(urethane-urea)s can be designed to form hydrogels with high water absorption capacity, making them useful for wound dressings and other biomedical applications.[12][13][14][15]
-
High-Performance Elastomers and Coatings: The strong intermolecular hydrogen bonds provided by urea linkages lead to polyureas with high tensile strength and durability, making them ideal for protective coatings and elastomers.[5][10]
III. Experimental Protocols
Here we provide detailed protocols for the synthesis of polymers where this compound derivatives could be incorporated.
Protocol 1: Synthesis of a Linear Poly(urethane-urea) via a Two-Step Prepolymer Method
This protocol describes the synthesis of a segmented poly(urethane-urea) where a diisocyanate is first reacted with a macrodiol to form an isocyanate-terminated prepolymer, which is then chain-extended with a diamine. A diamine derivative of this compound could be used as the chain extender.
Materials:
-
Macrodiol (e.g., Poly(ε-caprolactone) diol (PCL), Polyethylene glycol (PEG))
-
Diisocyanate (e.g., 1,6-hexamethylene diisocyanate (HDI), isophorone (B1672270) diisocyanate (IPDI))
-
Diamine chain extender (e.g., a diamine derivative of this compound, putrescine)[4]
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂))[3]
-
Anhydrous N,N-dimethylacetamide (DMAc)[3]
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the macrodiol and anhydrous DMAc.
-
Heat the mixture to 80°C with stirring under a nitrogen atmosphere to dissolve the macrodiol.[3]
-
Add the diisocyanate and a few drops of Sn(Oct)₂ catalyst to the solution.[3]
-
Allow the reaction to proceed at 80°C for 2-4 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by ATR-FTIR spectroscopy by observing the disappearance of the isocyanate peak at ~2260 cm⁻¹.[3]
-
-
Chain Extension:
-
In a separate flask, dissolve the diamine chain extender in anhydrous DMAc.
-
Cool the prepolymer solution to room temperature.
-
Slowly add the diamine solution to the prepolymer solution under vigorous stirring.
-
Continue stirring for 12-24 hours at room temperature to allow for chain extension and the formation of the poly(urethane-urea).
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or deionized water.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol 2: Non-Isocyanate Synthesis of Polyurea via Melt Polycondensation
This protocol describes a greener approach to synthesizing polyureas by the direct reaction of urea with a diamine, avoiding the use of toxic isocyanates.[5][6]
Materials:
-
Urea
-
Diamine (e.g., 1,10-diaminodecane)[5]
Procedure:
-
Monomer Mixing:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine urea and the diamine in the desired molar ratio (e.g., 1:1.1).[5]
-
-
Melt Polycondensation:
-
Heat the mixture under a nitrogen atmosphere with stirring. The reaction is typically carried out in stages:
-
Heat to 130°C and maintain for 2 hours.[5]
-
Increase the temperature to 210°C and maintain for 1.5 hours.[5] During this stage, ammonia (B1221849) is evolved and removed.
-
Finally, increase the temperature to 240°C and apply a vacuum (e.g., 80 Pa) for 20-30 minutes to remove any remaining byproducts and drive the polymerization to completion.[5]
-
-
-
Polymer Isolation:
-
Cool the molten polymer to room temperature. The resulting solid polyurea can be removed from the reactor and processed further (e.g., pelletized or ground).
-
IV. Data Presentation
The properties of polymers containing urea linkages can be tailored by varying the monomers and their ratios. The following tables summarize typical properties for poly(urethane-urea)s and non-isocyanate polyureas.
Table 1: Typical Mechanical Properties of Urea-Containing Polymers
| Polymer Type | Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(ether ester urethane)urea (PEEUU) | PCL-PEG-PCL, Butyl diisocyanate, Putrescine | 8 - 20 | 325 - 560 | [4] |
| Polyester Polyurea (Non-Isocyanate) | Dodecanedioic acid, 1,4-butanediol, Urea, 1,10-diaminodecane | up to 46.1 | up to 135.0 | [5] |
Table 2: Thermal Properties of a Polyester Polyurea (PBD₅₀%PU₅₀%) Synthesized via a Non-Isocyanate Route[5]
| Property | Value |
| Melting Temperature (Tₘ) | > 180 °C |
| 5% Weight Loss Temperature (T₅%) | > 320 °C |
V. Visualizations
Diagram 1: Experimental Workflow for Poly(urethane-urea) Synthesis
Caption: Workflow for the two-step synthesis of poly(urethane-urea).
Diagram 2: Logical Relationship in Non-Isocyanate Polyurea Synthesis
Caption: Non-isocyanate route to polyurea via melt polycondensation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable poly(ether ester urethane)urea elastomers based on poly(ether ester) triblock copolymers and putrescine: synthesis, characterization and cytocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Properties of Polyester Polyureas via a Non-Isocyanate Route with Good Combined Properties [mdpi.com]
- 6. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. redalyc.org [redalyc.org]
- 10. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 12. Development of light-degradable poly(urethane-urea) hydrogel films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Characterization of Biodegradable Polyurethane-Urea-Based Hydrogels for the Prevention of Postoperative Peritoneal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Hydrogels and Their Progress in Environmental Remediation and Antimicrobial Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethylurea for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylurea is a small, polar molecule that can be challenging to detect and quantify at low concentrations using standard analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its low volatility and lack of a strong chromophore or fluorophore result in poor chromatographic performance and low detector response. Chemical derivatization is a crucial strategy to overcome these limitations. By modifying the chemical structure of this compound, its volatility can be increased for GC analysis, and chromophoric or fluorophoric tags can be introduced for highly sensitive detection by HPLC.
This document provides detailed application notes and protocols for four common derivatization methods for this compound:
-
Trifluoroacetylation (TFA) for GC-Mass Spectrometry (GC-MS) analysis.
-
Silylation for GC-MS analysis.
-
Pentafluorobenzylation (PFB) for GC with Electron Capture Detection (GC-ECD) or GC-MS.
-
Dansylation for HPLC with Fluorescence or UV detection.
These methods are designed to enhance the analytical detection of this compound in various matrices, providing the sensitivity and selectivity required for research, quality control, and drug development applications.
General Experimental Workflow
The overall process for the analysis of this compound following derivatization involves several key steps, from sample preparation to data analysis.
Caption: General workflow for this compound analysis.
Protocol 1: Trifluoroacetylation for GC-MS Analysis
Trifluoroacetylation targets the amine and amide groups of this compound, replacing the active hydrogens with trifluoroacetyl groups. This increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. The resulting derivatives are also highly responsive to electron impact (EI) ionization.
Signaling Pathway of Trifluoroacetylation
Caption: Trifluoroacetylation of this compound.
Experimental Protocol
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Solvent (e.g., Acetonitrile (B52724), Ethyl acetate)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
GC vials with inserts
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
For liquid samples, perform a liquid-liquid or solid-phase extraction to isolate this compound and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue or a known amount of standard in a GC vial, add 100 µL of solvent (e.g., acetonitrile).
-
Add 50 µL of TFAA.
-
(Optional) Add 10 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 1 hour in a heating block.[1]
-
-
Sample Finalization:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
Expected Performance
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 1 - 10 ng/mL | General performance for TFAA derivatives |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | General performance for TFAA derivatives |
| Linearity (r²) | > 0.99 | General performance for TFAA derivatives |
| Recovery | 85 - 110% | Dependent on extraction method |
Protocol 2: Silylation for GC-MS Analysis
Silylation is a common derivatization technique that replaces active hydrogens in hydroxyl, amino, and amide groups with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of polar compounds like this compound.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.
Silylation Reaction Pathway
Caption: Silylation of this compound with BSTFA.
Experimental Protocol
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent (e.g., Acetonitrile, Pyridine)
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Ensure the sample or standard is completely dry, as moisture can deactivate the silylating reagent. Lyophilization or evaporation under nitrogen is recommended.
-
-
Derivatization:
-
To the dried residue in a GC vial, add 100 µL of BSTFA (+1% TMCS).
-
Add 50 µL of a suitable solvent like acetonitrile or pyridine. Pyridine can act as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes.[1]
-
-
Sample Finalization:
-
Cool the vial to room temperature.
-
The sample can be injected directly into the GC-MS. If necessary, the sample can be diluted with a dry solvent.
-
Expected Performance
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.3 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.3 - 4.2 µg/L | [3] |
| Linearity (r²) | > 0.99 | [3] |
| Recovery | 80 - 115% | Dependent on extraction method |
Protocol 3: Pentafluorobenzylation for GC-ECD/MS Analysis
Pentafluorobenzyl bromide (PFBBr) is an alkylating agent that reacts with acidic protons, such as those on the amide nitrogen of this compound. The resulting PFB-derivatives are highly sensitive to electron capture detection (ECD), providing excellent sensitivity for trace analysis.[4]
Pentafluorobenzylation Reaction Pathway
Caption: Pentafluorobenzylation of this compound.
Experimental Protocol
Materials:
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr)
-
Solvent (e.g., Acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
GC vials with inserts
-
Heating block or water bath
-
Extraction solvent (e.g., Hexane)
Procedure:
-
Sample Preparation:
-
Prepare an aqueous solution of the sample or standard.
-
Adjust the pH to neutral (pH 7).[4]
-
-
Derivatization:
-
In a vial, combine 500 µL of the aqueous sample/standard with 1 mL of acetone.
-
Add 10 mg of anhydrous potassium carbonate.
-
Add 10 µL of a 10% (v/v) solution of PFBBr in acetone.
-
Cap the vial tightly and heat at 60°C for 1-1.5 hours.[4]
-
-
Extraction and Finalization:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane (B92381) and vortex for 1 minute to extract the PFB-ethylurea derivative.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean GC vial for analysis.
-
Expected Performance
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.2 - 1.0 µM | [4] |
| Limit of Quantification (LOQ) | 0.7 - 3.0 µM | Based on LOD values |
| Linearity (r²) | > 0.99 | General performance for PFBBr derivatives |
| Recovery | 55 - 98% | [4] |
Protocol 4: Dansylation for HPLC-Fluorescence/UV Analysis
Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide derivatives.[5][6][7] This makes it an excellent choice for the sensitive quantification of this compound by HPLC with fluorescence detection.
Dansylation Reaction Pathway
Caption: Dansylation of this compound's primary amine.
Experimental Protocol
Materials:
-
This compound standard
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)
-
Quenching solution (e.g., 2% methylamine (B109427) hydrochloride or 10% ammonium (B1175870) hydroxide)[5]
-
HPLC vials
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Prepare sample and standard solutions in water or a suitable buffer.
-
-
Derivatization:
-
Quenching and Finalization:
-
Cool the vial to room temperature.
-
Add 50 µL of the quenching solution to react with excess dansyl chloride.[5]
-
Vortex and let it stand for 10 minutes.
-
The sample is now ready for injection into the HPLC system.
-
HPLC Conditions and Expected Performance
| Parameter | Value / Expected Value | Reference |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | [7] |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | [7] |
| Detection (Fluorescence) | Excitation: ~330 nm, Emission: ~530 nm | [7] |
| Detection (UV) | ~254 nm | [8] |
| LOD (Fluorescence) | 1-10 pmol | [5] |
| LOQ (Fluorescence) | 5-50 pmol | Based on LOD values |
| Linearity (r²) | > 0.999 | [7] |
| Recovery | 67 - 110% | [8] |
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive quantification in various analytical applications. The choice of derivatization method depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix. Trifluoroacetylation and silylation are robust methods for GC-MS analysis, while pentafluorobenzylation offers exceptional sensitivity for GC-ECD. For HPLC-based analysis, dansylation provides excellent fluorescent derivatives suitable for trace-level quantification. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and implement effective analytical methods for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. brjac.com.br [brjac.com.br]
- 4. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ethylurea's Role as a Formaldehyde Scavenger in Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde-based resins, such as urea-formaldehyde (UF), melamine-formaldehyde (MF), and phenol-formaldehyde (PF) resins, are widely utilized in the production of wood composites, adhesives, coatings, and other materials due to their excellent performance and cost-effectiveness.[1] However, a significant drawback of these resins is the emission of unreacted formaldehyde (B43269), a known human carcinogen, which poses health risks and environmental concerns.[2] To mitigate this issue, formaldehyde scavengers are incorporated into the resin formulation to react with and neutralize free formaldehyde. Ethylurea, and more commonly its cyclic analog ethyleneurea, has been identified as an effective formaldehyde scavenger in various resin systems. This document provides detailed application notes, experimental protocols, and the underlying chemical principles of using this compound/ethyleneurea to reduce formaldehyde emissions in resins.
Data Presentation: Formaldehyde Scavenging Efficiency
Table 1: Comparative Performance of Various Formaldehyde Scavengers in UF Resin Bonded Particleboard
| Scavenger Type | Scavenger Concentration (% of resin solids) | Formaldehyde Emission Reduction (%) | Test Method | Reference |
| Urea | 5 | Not specified, but effective | Perforator & Desiccator | [3] |
| Sodium Metabisulfite | 5 | ~100 (zero emission) | Perforator & Desiccator | [3] |
| Ammonium Bisulfite | 5 | Lower than Sodium Metabisulfite | Perforator & Desiccator | [3] |
| Amine-based Scavenger | 15 | 43.24 | Not specified | [4] |
| Graphene Oxide | 0.20 | 81.5 | Desiccator | [5] |
| Propylamine | 1.0 | ~57 | Not specified | [6] |
| Tannin | 1.0 | ~27.9 | Not specified | [6] |
Note: The effectiveness of a formaldehyde scavenger is dependent on various factors including the type of resin, the molar ratio of formaldehyde to urea, pressing temperature and time, and the specific test method used to measure formaldehyde emissions.
Reaction Mechanism of Ethyleneurea as a Formaldehyde Scavenger
Ethyleneurea, a cyclic derivative of urea, acts as a formaldehyde scavenger through a chemical reaction with free formaldehyde. The reaction involves the addition of formaldehyde to the nitrogen atoms of the ethyleneurea ring, forming stable, non-volatile compounds. This process, known as methylolation, is analogous to the initial reaction in the synthesis of urea-formaldehyde resins. The primary product of this scavenging reaction is dimethylol ethyleneurea.
Caption: Reaction of Ethyleneurea with Formaldehyde.
Experimental Protocols
To evaluate the effectiveness of this compound as a formaldehyde scavenger, standardized methods for measuring formaldehyde emissions from resin-bonded wood products are employed. The two most common methods are the Desiccator Method (ASTM D5582) and the Perforator Method (EN 120).
Protocol 1: Determination of Formaldehyde Emission by the Desiccator Method (ASTM D5582)
This method is a small-scale procedure to determine the formaldehyde emission potential from wood products.
References
- 1. stumejournals.com [stumejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drewno-wood.pl [drewno-wood.pl]
- 5. Reduction of formaldehyde emission from urea-formaldehyde resin with a small quantity of graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Ethylurea Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for investigating the reaction kinetics of ethylurea. The methodologies described herein cover hydrolysis, reaction with formaldehyde (B43269), reaction with hydroxyl radicals, and thermal decomposition. Due to a lack of specific published kinetic data for this compound, the data presented in the tables are illustrative and based on analogous urea (B33335) compounds. These should be replaced with experimentally determined values.
Kinetics of this compound Hydrolysis
This protocol details the study of this compound hydrolysis kinetics, a crucial aspect for understanding its stability in aqueous environments. The methodology is adapted from studies on the hydrolysis of urea and its derivatives.[1][2][3] A pH-independent hydrolysis mechanism observed for some N-alkyl ureas may also be relevant for this compound.[4]
Experimental Protocol
Objective: To determine the rate constant and activation energy of this compound hydrolysis under acidic, neutral, and alkaline conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M)
-
Phosphate (B84403) buffer solutions (for neutral pH studies)
-
High-purity water
-
Thermostatted reaction vessel (e.g., jacketed beaker) with a magnetic stirrer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Refractive Index)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, HCl, NaOH, and phosphate buffers at the desired concentrations.
-
Reaction Setup:
-
Place a known volume of the acidic, basic, or neutral aqueous solution into the thermostatted reaction vessel.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Initiate the reaction by adding a small, known amount of the this compound stock solution to the reaction vessel with vigorous stirring.
-
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop further hydrolysis. This can be achieved by neutralization (e.g., adding a stoichiometric amount of base to an acidic sample) or by rapid cooling.
-
Analysis:
-
Analyze the concentration of this compound in each quenched aliquot using a pre-calibrated HPLC method.
-
The mobile phase and column specifications should be optimized for the separation of this compound from its hydrolysis products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and the rate constant (k) at each temperature by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, ln[this compound] vs. time will be linear with a slope of -k).
-
Calculate the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.
-
Data Presentation
Table 1: Illustrative Hydrolysis Rate Constants for a Urea Derivative
| Condition | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| 0.1 M HCl | 40 | 1.5 x 10⁻⁵ | 46200 |
| 0.1 M HCl | 60 | 6.2 x 10⁻⁵ | 11180 |
| Neutral (pH 7) | 40 | 3.0 x 10⁻⁷ | 2310000 |
| Neutral (pH 7) | 60 | 1.2 x 10⁻⁶ | 577600 |
| 0.1 M NaOH | 40 | 8.5 x 10⁻⁶ | 81550 |
| 0.1 M NaOH | 60 | 3.5 x 10⁻⁵ | 19800 |
Table 2: Illustrative Activation Energy for Urea Hydrolysis
| Condition | Activation Energy (Ea) (kJ/mol) |
| Acidic | 80 - 100 |
| Neutral | 90 - 110 |
| Alkaline | 70 - 90 |
Experimental Workflow
Caption: Workflow for this compound Hydrolysis Kinetics Study.
Kinetics of this compound Reaction with Formaldehyde
This protocol outlines the investigation of the reaction kinetics between this compound and formaldehyde, a reaction commonly used in the synthesis of urea-formaldehyde resins.[5][6][7][8][9]
Experimental Protocol
Objective: To determine the rate law and rate constant for the reaction of this compound with formaldehyde.
Materials:
-
This compound
-
Formaldehyde solution (formalin)
-
Buffer solutions of various pH values (e.g., acetate, phosphate)
-
Thermostatted reaction vessel with a magnetic stirrer
-
pH meter
-
Analytical method to determine formaldehyde concentration (e.g., iodometric titration) or this compound concentration (HPLC).
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, formaldehyde, and buffers.
-
Reaction Setup:
-
Add a known volume of the buffer solution to the thermostatted reaction vessel and allow it to reach the desired temperature.
-
Add the this compound solution to the vessel and let it equilibrate.
-
-
Initiate Reaction: Start the reaction by adding a known volume of the formaldehyde solution.
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Determine the concentration of the unreacted formaldehyde using a suitable method like iodometric titration. Alternatively, monitor the disappearance of this compound using HPLC.
-
-
Data Analysis:
-
Use the method of initial rates or the integral method to determine the reaction order with respect to this compound and formaldehyde.
-
Calculate the rate constant (k) from the determined rate law.
-
Investigate the effect of pH and temperature on the rate constant.
-
Data Presentation
Table 3: Illustrative Rate Constants for Urea-Formaldehyde Reaction
| pH | Temperature (°C) | [Urea]₀ (M) | [Formaldehyde]₀ (M) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| 4 | 30 | 0.1 | 0.1 | 1.2 x 10⁻⁵ | 1.2 x 10⁻³ |
| 4 | 30 | 0.2 | 0.1 | 2.4 x 10⁻⁵ | 1.2 x 10⁻³ |
| 4 | 30 | 0.1 | 0.2 | 2.4 x 10⁻⁵ | 1.2 x 10⁻³ |
| 7 | 30 | 0.1 | 0.1 | 5.0 x 10⁻⁷ | 5.0 x 10⁻⁵ |
| 9 | 30 | 0.1 | 0.1 | 3.0 x 10⁻⁶ | 3.0 x 10⁻⁴ |
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of reaction rate constants of hydroxyl radical with chemicals in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. bath.ac.uk [bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Ethylurea and its Derivatives in Plant Growth Regulation Studies
Introduction:
Ethylurea and its derivatives, particularly N-[2-(2-oxo-l-imidazolidinyl)ethyl]-N′-phenylurea (commonly known as ethylenediurea (B156026) or EDU), have emerged as significant compounds in the field of plant growth regulation. These synthetic molecules exhibit a range of effects on plant physiology, including cytokinin-like activity, protection against abiotic stresses like ozone and drought, and modulation of growth and development from germination to maturity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound compounds in their studies.
Mechanism of Action:
This compound derivatives, primarily EDU, exert their effects through multiple pathways. One key mechanism is the inhibition of gibberellin biosynthesis, which are plant hormones responsible for stem elongation.[1] By curbing gibberellin production, these compounds can control plant height and encourage a more compact growth habit.[1]
Furthermore, EDU is recognized for its cytokinin-like activity.[2][3][4] It is believed to bind to the same cytokinin receptors as natural N6-substituted adenine (B156593) derivatives, which in turn activates a two-component signaling system.[2][3] The phenyl moiety of EDU likely interacts with the hydrophobic pocket of the receptor, similar to the isoprenoid tail of natural cytokinins like trans-zeatin, while the urea (B33335) portion forms polar interactions at the active site.[2][3] This interaction can influence a variety of cellular processes, including cell division and differentiation.
Some urea derivatives have also been explored for their herbicidal properties, acting on various molecular sites, including lipid synthesis and mitosis.[5][6][7]
Data Presentation: Quantitative Effects of this compound Derivatives
The following tables summarize the quantitative data on the application of this compound and its derivatives from various studies.
Table 1: Effects of Ethylenediurea (EDU) on Plant Growth and Stress Tolerance
| Plant Species | Concentration/Dosage | Application Method | Observed Effects | Reference |
| Flowers, herbaceous plants, tree seedlings | 500 ppm | Foliar spray | Good protection against ozone damage. | [2][3] |
| General Crops | 0.02 to 3.0 kg per hectare | Soil application or foliar spray | Protection from ozone, dependent on crop and environment. | [2] |
| General Crops | 200–400 ppm | Soil application | Reduced foliage damage and slowed aging process. | [4] |
| Wheat (Triticum aestivum L.) | Not specified | Not specified | Increased plant height, tiller number, spike number, spike length, spikelet number, fresh and dry weight, and seed weight. Decreased sterile spikelets. | [8] |
| General | 2 x 10⁻⁵ M | Not specified | Exhibits cytokinin-like activity. | [2][3] |
| General | 2 x 10⁻³ M | Not specified | Exhibits cytokinin-like activity, comparable to kinetin (B1673648) at 2.3 x 10⁻⁵ M. | [4] |
Table 2: Phytoactivity of New Hybrid Ethylenediurea (EDU) Derivatives on Wheat (Triticum aestivum L.)
| Compound Type | Key Findings | Reference |
| New hybrid EDU derivatives (Compounds I–IX) | Showed high values of germination potential and seed germination. Positively affected root system architecture, shoot height, and drought resistance. | [2][3] |
| Compounds II, III, V–VII | Promoted the formation of main and lateral roots (total of six roots). | [2][3] |
| Compounds II and VI | Resulted in lateral roots with root hairs. | [2][3] |
Experimental Protocols
Protocol 1: Seed Germination and Early Seedling Growth Assay
This protocol is designed to assess the effects of this compound compounds on seed germination and early development.
1. Materials:
-
Seeds of the target plant species (e.g., wheat, Arabidopsis thaliana)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber with controlled light and temperature
2. Procedure:
-
Prepare working solutions of the this compound compound by diluting the stock solution with distilled water to the desired final concentrations (e.g., 4 × 10⁻³ M, 4 × 10⁻⁵ M, 4 × 10⁻⁷ M).[4] A control solution with the same concentration of DMSO and a distilled water control should also be prepared.
-
Sterilize seeds according to standard procedures for the chosen species.
-
Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective test or control solution.
-
Evenly place a predetermined number of seeds (e.g., 20-30) on the filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle). For the initial 24 hours, incubation can be done in the dark to mimic natural soil conditions.[4]
-
Data Collection:
-
Germination Potential (Gp): Calculate after 24 hours as (Number of germinated seeds / Total number of seeds) x 100.[4]
-
Germination Rate (G): Monitor and record the number of germinated seeds daily for a set period (e.g., 7 days).
-
Root and Shoot Length: After the incubation period, carefully remove the seedlings and measure the length of the primary root and the shoot.
-
Root Architecture: Document the number of lateral roots and the presence of root hairs.[2][3]
-
Protocol 2: Assessment of Drought Resistance
This protocol evaluates the ability of this compound compounds to enhance drought tolerance in plants.
1. Materials:
-
Potted plants at a specific growth stage
-
This compound compound solutions
-
Balance for weighing
-
Oven
2. Procedure:
-
Grow plants in pots under optimal conditions to a desired stage (e.g., three-leaf stage).
-
Apply the this compound compound either as a soil drench or a foliar spray at the desired concentration. Use a control group treated with a mock solution.
-
Induce drought stress by withholding water for a specified period, until visible signs of wilting appear in the control group.
-
Data Collection (Relative Water Content - RWC):
-
Excise a leaf from both treated and control plants and immediately record its fresh weight (FW).
-
Immerse the leaf in distilled water for 4 hours to allow it to become fully turgid, then blot dry and record the turgid weight (TW).
-
Dry the leaf in an oven at 70°C for 24 hours and record its dry weight (DW).
-
Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.
-
-
Observe and record phenotypic differences, such as the degree of wilting and recovery after re-watering.
Protocol 3: Soil Application for Growth Regulation in Pot Trials
This protocol details the application of this compound compounds to the soil to assess their impact on plant growth and yield parameters.
1. Materials:
-
Pots filled with a suitable soil or growth medium
-
Seeds or seedlings of the target crop (e.g., wheat)
-
This compound compound
-
Fertilizers as required for the crop
-
Greenhouse or controlled environment facility
2. Procedure:
-
Prepare the soil and fill the pots.
-
Sow seeds or transplant seedlings into the pots.
-
Prepare aqueous solutions of the this compound compound at the desired concentrations (e.g., 200-400 ppm for EDU).[4]
-
Apply a specific volume of the solution to the soil surface of each pot. A control group should receive only water.
-
Grow the plants under optimal conditions in a greenhouse or growth chamber.
-
Data Collection:
-
Throughout the growth period, measure parameters such as plant height, tiller number, and leaf area at regular intervals.
-
At harvest, measure yield components like the number of spikes, spike length, number of spikelets per spike, total fresh weight, total dry weight, and seed weight per plant.[8]
-
Nutrient analysis of plant tissues (e.g., N, P, K concentrations in grains) can also be performed.[8]
-
Mandatory Visualizations
Caption: Proposed signaling pathway of Ethylenediurea (EDU) in plants.
Caption: General workflow for assessing this compound phytoactivity.
References
- 1. Page loading... [guidechem.com]
- 2. New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]
- 7. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Ethylurea as a Cross-linking Agent in Materials Science: A Review of Current Evidence
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the inquiry into the applications of ethylurea as a cross-linking agent in materials science. Following a comprehensive review of scientific literature and patent databases, it is concluded that there is no significant evidence to support the use of this compound as a direct cross-linking agent in materials science .
While the urea (B33335) functional group is central to many cross-linking technologies, this compound itself, with the chemical formula C₃H₈N₂O, lacks the necessary chemical functionalities to act as an effective cross-linker for polymers and other materials. A typical cross-linking agent must possess at least two reactive groups that can form covalent bonds with polymer chains, thereby creating a three-dimensional network. This compound, being a monosubstituted urea, does not have this bifunctional or polyfunctional character.
This document will instead focus on providing a broader context of urea-based cross-linking agents, their applications, and the established roles of this compound in other scientific and industrial domains.
Part 1: Urea Derivatives as Cross-linking Agents
While this compound is not a cross-linking agent, several of its chemical relatives, specifically urea derivatives, are widely used for this purpose. These molecules are chemically modified to contain reactive groups, such as hydroxyl or vinyl groups, which can participate in cross-linking reactions.
Dimethylol Dihydroxy Ethylene Urea (DMDHEU)
One of the most prominent urea-based cross-linking agents is Dimethylol Dihydroxy Ethylene Urea (DMDHEU). It is extensively used in the textile industry to impart wrinkle resistance to cotton and other cellulosic fabrics.[1]
-
Mechanism: DMDHEU contains two hydroxymethyl (-CH₂OH) groups that can react with the hydroxyl (-OH) groups of cellulose (B213188) chains under heat and acidic conditions, forming stable ether linkages. This cross-linking prevents the cellulose polymers from slipping past each other, thus reducing wrinkling.
(Hydroxyalkyl)urea Cross-linking Agents
Patents describe the use of (hydroxyalkyl)urea compounds as cross-linking agents for polymers containing carboxyl, anhydride, or amine groups.[2] These cross-linkers contain at least two hydroxyl groups, enabling the formation of a cross-linked network.
Polyurea Systems
Polyureas are a class of elastomers formed from the reaction of an isocyanate component and an amine component.[3] The resulting polymer backbone contains repeating urea linkages (-NH-CO-NH-). In thermosetting polyurea systems, diisocyanates or polyisocyanates react with diamines or polyamines to form a heavily cross-linked, durable network. This is a primary application of urea chemistry in creating robust materials.
Part 2: Established Applications of this compound
Although not a cross-linking agent, this compound serves as a valuable molecule in various other applications:
-
Chemical Synthesis: this compound is used as a raw material or intermediate in the synthesis of pharmaceuticals, pesticides, and herbicides.[4]
-
Polyurethane Foams: It has been mentioned in the context of polyurethane foams, though its specific role is not always defined as a cross-linker.[5] In some cases, urea compounds can be formed in situ during polyurethane production when isocyanates react with water, which can influence the final properties of the foam.[3]
-
Cosmetics: Due to its hygroscopic nature, this compound can be found in some cosmetic formulations as a humectant.
Part 3: Experimental Protocols for Urea-Based Cross-linking (Using DMDHEU as an Example)
As a reference for researchers interested in urea-based cross-linking, a general protocol for the application of DMDHEU on cotton fabric is provided below. Note: This protocol is for DMDHEU, not this compound.
Objective: To impart wrinkle resistance to a cotton fabric sample using a DMDHEU-based cross-linking agent.
Materials:
-
Cotton fabric swatch
-
DMDHEU solution (e.g., 45% aqueous solution)
-
Acid catalyst (e.g., magnesium chloride)
-
Wetting agent
-
Padding machine
-
Oven
Protocol:
-
Preparation of the Finishing Bath: Prepare an aqueous solution containing DMDHEU, the acid catalyst, and a wetting agent. The concentrations will vary depending on the desired level of wrinkle resistance. A typical formulation might be:
-
DMDHEU (45%): 80 g/L
-
Magnesium Chloride (catalyst): 15 g/L
-
Non-ionic wetting agent: 1 g/L
-
-
Fabric Impregnation: Immerse the cotton fabric swatch in the finishing bath.
-
Padding: Pass the impregnated fabric through a padding machine to ensure even distribution of the finishing solution and to remove excess liquid. The wet pick-up should be controlled, typically around 70-80%.
-
Drying: Dry the padded fabric in an oven at a moderate temperature (e.g., 100-120 °C) for a few minutes.
-
Curing: Cure the dried fabric at a higher temperature (e.g., 150-180 °C) for a specific duration (e.g., 2-5 minutes). During this step, the cross-linking reaction between DMDHEU and cellulose occurs.
-
Washing and Drying: After curing, wash the fabric to remove any unreacted chemicals and then dry it.
Quantitative Data Summary (Illustrative for DMDHEU on Cotton)
| Property | Untreated Cotton | DMDHEU-Treated Cotton |
| Wrinkle Recovery Angle (°) | ~90 | >140 |
| Tensile Strength Retention (%) | 100 | ~80-90 |
| Formaldehyde Release (ppm) | <20 | Variable (depends on formulation) |
Part 4: Visualizing Cross-linking Concepts
To illustrate the fundamental difference between a non-cross-linking molecule like this compound and a functional cross-linking agent, the following diagrams are provided.
Caption: Conceptual difference between a non-functional molecule and a cross-linker.
Caption: Experimental workflow for DMDHEU cross-linking of cotton.
References
Ethylurea as a Targeted Inhibitor of Urease and a Potential Modulator of Soluble Epoxide Hydrolase Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethylurea's role as an inhibitor of specific enzyme pathways, with a primary focus on its well-characterized effects on urease and its potential as a modulator of soluble epoxide hydrolase (sEH). This document offers detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and experimental workflows to support research and development in this area.
Introduction: this compound as an Enzyme Inhibitor
This compound, a simple urea (B33335) derivative, has been identified as a competitive inhibitor of specific enzymes. Its structural similarity to urea allows it to interact with the active sites of enzymes that recognize urea as a substrate. This document details its inhibitory action on two key enzymes:
-
Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for pathogens like Helicobacter pylori and contributes to the formation of infectious urinary stones.
-
Soluble Epoxide Hydrolase (sEH): An enzyme involved in the metabolism of signaling lipids, specifically the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation.
While this compound's inhibitory effect on urease is well-documented with specific quantitative data, its role as an sEH inhibitor is extrapolated from the broader class of urea-based inhibitors. Further research is needed to quantify its specific potency against sEH.
Quantitative Data: this compound Inhibition Profile
The inhibitory effect of this compound on jack bean urease has been quantified, demonstrating a competitive inhibition mechanism.
| Enzyme Target | Inhibitor | Organism Source | Inhibition Type | Dissociation Constant (Ki) |
| Urease | This compound | Canavalia ensiformis (Jack bean) | Competitive | 26 mM |
Data sourced from a study on the combined inhibitory effects of this compound and N,N-dimthis compound on jack bean urease.
Signaling Pathway Diagrams
Urease Signaling Pathway and Inhibition
The urease enzyme plays a critical role in the survival of certain pathogens in acidic environments. By hydrolyzing urea, it produces ammonia, which neutralizes the surrounding acid, allowing the organism to thrive. This compound, as a competitive inhibitor, blocks the active site of urease, preventing this pH neutralization.
Troubleshooting & Optimization
Troubleshooting low yield in Ethylurea synthesis
Technical Support Center: Ethylurea Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?
Low yields in this compound synthesis can stem from several factors throughout the experimental process. The most common issues include:
-
Suboptimal Reaction Temperature: Incorrect temperature control can either slow the reaction to an impractical rate or lead to the formation of unwanted byproducts.
-
Incorrect Stoichiometry of Reactants: An improper molar ratio of urea (B33335) to ethylamine (B1201723) can result in an incomplete reaction, leaving a significant amount of starting material unreacted.
-
Presence of Impurities: Impurities in the starting materials (urea, ethylamine, or solvent) can interfere with the reaction. Water is a particularly common impurity that can lead to side reactions.
-
Inefficient Mixing: Poor agitation can lead to localized temperature gradients and concentration differences, preventing the reactants from interacting effectively.
-
Side Reactions: Several side reactions can compete with the formation of this compound, reducing the overall yield.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.
Q2: I've confirmed my starting materials are pure and the stoichiometry is correct, but my yield is still low. What should I investigate next?
If starting materials and stoichiometry are not the issue, focus on the reaction conditions and potential side reactions:
-
Reaction Temperature and Time: The reaction between urea and ethylamine requires heating to proceed at a reasonable rate. However, excessive heat can promote the formation of symmetrical ureas (dithis compound and urea reforming) or other degradation products. It is crucial to monitor the reaction temperature closely. Consider optimizing the reaction time; an insufficient duration will lead to an incomplete reaction, while an overly long time might increase byproduct formation.
-
Ammonia (B1221849) Removal: The reaction produces ammonia as a byproduct. If not effectively removed from the reaction vessel, the buildup of ammonia can inhibit the forward reaction, leading to an equilibrium with a lower concentration of the desired product.
-
Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of reactants and products. Toluene (B28343) is commonly used, but other high-boiling, inert solvents could be considered.
Q3: What are the primary side reactions I should be aware of in this compound synthesis?
The main competing reactions include:
-
Formation of Dithis compound: If the concentration of ethylamine is too high or the reaction temperature is excessive, a second molecule of ethylamine can react with the newly formed this compound to produce N,N'-dithis compound.
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Reaction of Ethylamine with the Carbonyl Source: Depending on the synthesis route, if a phosgene (B1210022) equivalent like N,N'-Carbonyldiimidazole (CDI) is used, ethylamine can react to form intermediates that may not lead to this compound.[1]
-
Thermal Decomposition: At very high temperatures, urea and this compound can decompose, leading to a complex mixture of products and a lower yield of the desired compound.
Q4: My final product is discolored. How can I improve its purity and appearance?
A discolored product often indicates the presence of impurities from side reactions. The recommended purification method for this compound is recrystallization.[2][3]
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Recrystallization Solvent: A mixture of ethanol (B145695) and water is a common and effective solvent system for the recrystallization of this compound.[2][3]
-
Activated Charcoal: If the product is significantly colored, you can try adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities, and can then be removed by hot filtration.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
Q5: How can I confirm the identity and purity of my synthesized this compound?
Several analytical techniques can be used to verify the product:
-
Melting Point: Pure this compound has a reported melting point of 87-90 °C. A broad or depressed melting point range suggests the presence of impurities.
-
Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the compound.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product and identify the presence of any starting materials or byproducts.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value | Notes |
| Reactants | Urea, Ethylamine | |
| Solvent | Toluene | An inert, high-boiling solvent is preferred. |
| Molar Ratio | Urea : Ethylamine (1 : 1 to 1 : 1.2) | A slight excess of ethylamine may be used. |
| Reaction Temperature | 80 - 120 °C | Temperature should be carefully controlled. |
| Reaction Time | 2 - 6 hours | Monitor reaction progress by TLC or other methods. |
| Purification Method | Recrystallization from Ethanol/Water | [2][3] |
| Appearance | White to beige crystalline solid | [3] |
| Melting Point | 87 - 90 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound from Urea and Ethylamine
This protocol is based on the common method of reacting urea with ethylamine.[2]
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet/outlet, add toluene and urea.
-
Seal the vessel and begin stirring the mixture.
-
-
Heating and Reactant Addition:
-
Heat the mixture to the desired reaction temperature (e.g., 100 °C).
-
Once the temperature is stable, slowly bubble ethylamine gas through the solution or add a solution of ethylamine in toluene dropwise.
-
-
Reaction:
-
Maintain the reaction temperature and continue stirring for a set period (e.g., 4 hours). The reaction will produce ammonia gas, which should be safely vented.
-
-
Cooling and Crystallization:
-
After the reaction is complete, cool the mixture to 40-50 °C.
-
Transfer the mixture to a crystallization vessel and continue to cool to 0-5 °C to induce crystallization of the this compound.
-
-
Isolation and Purification:
-
Filter the cold slurry to collect the crude this compound crystals.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the crude product under vacuum.
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For further purification, recrystallize the crude this compound from a mixture of ethanol and water.
-
Dry the purified crystals under vacuum at room temperature.[3]
-
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimization of Ethylurea Synthesis
Welcome to the technical support center for the synthesis of Ethylurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound from urea (B33335) and ethylamine (B1201723).
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound in a laboratory setting?
A1: The most widely used laboratory method for synthesizing this compound is the reaction of urea with ethylamine. This method is favored due to the ready availability and low cost of the starting materials. The general reaction involves heating urea with ethylamine, often in a solvent like toluene (B28343), to facilitate the reaction and control the temperature.
Q2: What is the general reaction scheme for the synthesis of this compound from urea and ethylamine?
A2: The synthesis proceeds via the nucleophilic addition of ethylamine to the carbonyl group of urea, followed by the elimination of ammonia (B1221849) to form N-ethylurea. The reaction is typically carried out at elevated temperatures to drive the reaction towards the product.
Q3: What are the primary side reactions and byproducts I should be aware of during this compound synthesis?
A3: The primary side reactions involve the self-condensation of urea at elevated temperatures, leading to the formation of biuret (B89757) and triuret (B1681585). These impurities can co-crystallize with this compound, affecting its purity and melting point. Additionally, unreacted urea and dithis compound (from the reaction of this compound with another molecule of ethylamine) can also be present as byproducts.
Q4: My reaction yields a syrupy or semi-solid product instead of crystals. What could be the cause and how can I fix it?
A4: The formation of a non-crystalline product is a common issue in this compound synthesis.[1] This can be attributed to the presence of impurities, such as biuret and triuret, which can inhibit crystallization. It can also be due to an inappropriate solvent system or cooling rate during the crystallization process. Refer to the "Troubleshooting Guide: Crystallization Issues" for detailed solutions.
Q5: What is the recommended method for purifying crude this compound?
A5: The most common and effective method for purifying this compound is recrystallization.[2] A mixture of ethanol (B145695) and water is often used as the solvent system.[2] The crude this compound is dissolved in a minimal amount of the hot solvent mixture, and then allowed to cool slowly to form pure crystals.
Troubleshooting Guide
Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) if possible. - Increase Reaction Temperature: Gradually increase the reaction temperature. Be cautious, as excessively high temperatures can promote the formation of byproducts like biuret and triuret. |
| Suboptimal Molar Ratio of Reactants | - Optimize Reactant Ratio: Systematically vary the molar ratio of urea to ethylamine to find the optimal conditions for your specific setup. An excess of ethylamine can help drive the reaction to completion but may also lead to the formation of dithis compound. |
| Loss of Product During Workup | - Careful Extraction and Filtration: Ensure efficient extraction of the product and minimize losses during filtration and transfer steps. |
Formation of Impurities
| Potential Cause | Recommended Solution |
| High Reaction Temperature | - Control Temperature: Maintain the reaction temperature within the optimal range to minimize the formation of biuret and triuret from the thermal decomposition of urea. |
| Presence of Moisture | - Use Anhydrous Conditions: Ensure all reactants and solvents are dry, as the presence of water can lead to hydrolysis of intermediates and affect the reaction pathway. |
| Incorrect Stoichiometry | - Precise Measurement of Reactants: Use accurate measurements for all starting materials to avoid side reactions resulting from an excess of one reactant. |
Crystallization Issues
| Potential Cause | Recommended Solution |
| Product "Oiling Out" (forming a liquid instead of crystals) | - Adjust Solvent Composition: If using a mixed solvent system like ethanol/water, try adjusting the ratio. Add more of the solvent in which the compound is more soluble (ethanol) to the hot solution until it becomes clear, then cool slowly. - Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can cause the product to oil out.[3] |
| No Crystal Formation | - Induce Crystallization: Try scratching the inside of the flask with a glass rod below the surface of the solution to create nucleation sites.[3] - Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.[3] - Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and then try to crystallize again.[3] |
| Poor Crystal Quality | - Slow Cooling: Allow the solution to cool undisturbed and slowly to promote the formation of larger, purer crystals.[3] |
Experimental Protocols
General Synthesis of this compound from Urea and Ethylamine
This protocol describes a general method for the synthesis of this compound. The specific quantities and conditions should be optimized for your laboratory setup.
Materials:
-
Urea
-
Ethylamine (as an aqueous solution or condensed gas)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add urea and toluene.
-
Heat the mixture with stirring to a specific temperature (e.g., 80-100 °C) to dissolve the urea.
-
Slowly add a quantitative amount of ethylamine to the reaction mixture.
-
Continue to stir the reaction mixture at the elevated temperature for a set period (e.g., 2-4 hours).
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After the reaction is complete, cool the mixture to 40-50 °C.
-
Transfer the mixture to a crystallization vessel and continue to cool to 0-5 °C to induce crystallization.[2]
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Collect the white, scaly crystals of this compound by filtration.
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Wash the crystals with a small amount of cold solvent (e.g., cold toluene or a cold ethanol/water mixture).
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Dry the product under vacuum.
Purification by Recrystallization
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Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.
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If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
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Filter the hot solution to remove any insoluble impurities and the activated charcoal.
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Allow the filtrate to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by filtration and wash with a small amount of the cold ethanol/water mixture.
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Dry the crystals under vacuum.
Data Presentation
The following tables are intended to be populated with data from your experimental optimizations.
Table 1: Effect of Reaction Temperature on this compound Yield and Purity
| Temperature (°C) | Reaction Time (h) | Molar Ratio (Urea:Ethylamine) | Yield (%) | Purity (%) |
| 80 | 4 | 1:1.2 | ||
| 90 | 4 | 1:1.2 | ||
| 100 | 4 | 1:1.2 | ||
| 110 | 4 | 1:1.2 |
Table 2: Effect of Molar Ratio on this compound Yield and Purity
| Temperature (°C) | Reaction Time (h) | Molar Ratio (Urea:Ethylamine) | Yield (%) | Purity (%) |
| 100 | 4 | 1:1.0 | ||
| 100 | 4 | 1:1.2 | ||
| 100 | 4 | 1:1.5 | ||
| 100 | 4 | 1:2.0 |
Visualizations
References
Identifying and removing impurities from Ethylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylurea. Our goal is to help you identify and remove impurities effectively to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial or synthesized this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or improper storage. Common impurities include:
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Unreacted Starting Materials: Depending on the synthetic route, these can include urea (B33335) and ethylamine.[1]
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Over-alkylation Products: Such as N,N'-dithis compound, if an excess of the ethylating agent is used.
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Related Urea Compounds: Other urea derivatives may be present from side reactions.[2]
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Degradation Products: this compound can degrade, especially when heated, to emit toxic fumes of nitrogen oxides (NOx).[1][3] Hydrolysis can also lead to the formation of ammonia.[4]
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N-nitroso-N-ethylurea (ENU): This is a potent carcinogen and mutagen that can be formed under specific conditions, particularly in the presence of nitrosating agents.[5][6][7] It is crucial to be aware of the potential for this impurity.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method due to its high resolution and sensitivity.[8] Orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can provide complementary information.[8][9] Simple methods like melting point determination can also give a preliminary indication of purity, as impurities tend to lower and broaden the melting point range.[10]
Q3: What is the recommended method for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying solid this compound.[3][11] A mixed solvent system, such as ethanol (B145695) and water, is often used.[3] The principle is to dissolve the impure this compound in a minimum amount of hot solvent and then allow it to cool slowly.[12][13] The pure this compound will crystallize out of the solution, while the impurities will remain dissolved in the solvent.[11]
Q4: My recrystallized this compound is still not pure. What could be the problem?
A4: If recrystallization does not yield a product of sufficient purity, consider the following troubleshooting steps:
-
Inappropriate Solvent System: The chosen solvent may not be ideal for separating the specific impurities in your sample. You may need to screen other solvents or solvent mixtures.[11][14]
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Cooling Rate Too Fast: Rapid cooling can cause impurities to become trapped in the crystal lattice.[12] Ensure the solution cools slowly and undisturbed to room temperature before further cooling in an ice bath.
-
Insufficient Washing: The filtered crystals may not have been washed adequately to remove residual solvent containing dissolved impurities. Wash the crystals with a small amount of cold recrystallization solvent.
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Incomplete Dissolution: If the impure solid was not completely dissolved in the hot solvent, insoluble impurities might have been co-collected with the final product. A hot filtration step can remove insoluble impurities before cooling.[13]
Troubleshooting Guides
Issue 1: Identifying an Unknown Impurity Peak in HPLC Analysis
Problem: An unknown peak is observed in the HPLC chromatogram of your this compound sample.
Troubleshooting Steps:
-
Review Synthesis/Storage Conditions: Consider the synthetic route and storage conditions. Could the impurity be a known byproduct, starting material, or degradation product?
-
Spike the Sample: If you have a reference standard for a suspected impurity, "spike" your sample by adding a small amount of the standard and re-running the HPLC. If the peak of interest increases in area, you have likely identified the impurity.
-
Use Orthogonal Techniques: Analyze the sample using complementary methods like LC-MS to obtain the mass of the impurity, which can help in its identification. ¹H and ¹³C NMR can provide structural information about the impurity if it is present in a sufficient quantity.[8]
Issue 2: Low Yield After Recrystallization
Problem: The recovery of pure this compound after recrystallization is significantly lower than expected.
Troubleshooting Steps:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product is a common cause of low yield, as more of the product will remain in the solution upon cooling.[15] Use the minimum amount of hot solvent necessary to fully dissolve the solid.
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Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated to prevent this.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation before filtration.
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Solubility in Cold Solvent: Some product will always be lost due to its solubility in the cold solvent.[12] While unavoidable, ensuring the solution is sufficiently cold will minimize this loss.
Data Presentation
The following tables provide representative data for the analysis and purification of this compound.
Table 1: Common Analytical Techniques for this compound Purity Assessment
| Technique | Purpose | Typical Conditions/Parameters | Expected Results for Pure this compound |
| Melting Point | Preliminary Purity Check | Capillary melting point apparatus | Sharp melting point at 87-90 °C[3] |
| HPLC | Quantification of Purity and Impurities | C18 column, mobile phase of methanol (B129727)/water, UV detection at ~210 nm | A single major peak corresponding to this compound |
| ¹H NMR | Structural Confirmation and Impurity ID | Deuterated solvent (e.g., DMSO-d₆), 400 MHz spectrometer | Characteristic peaks for ethyl and urea protons |
| GC-MS | Identification of Volatile Impurities | May require derivatization; appropriate column and temperature program | Mass spectrum corresponding to this compound (or its derivative) |
Table 2: Comparison of this compound Purity Before and After Recrystallization
| Sample | Purity by HPLC (%) | Melting Point (°C) | Appearance |
| Crude this compound | 92.5 | 84-88 | Off-white to beige crystals[3] |
| After 1st Recrystallization | 98.8 | 87-89 | White crystals |
| After 2nd Recrystallization | >99.5 | 88-90 | Fine white crystals |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.[8]
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of an isocratic mixture of HPLC-grade methanol and water (e.g., 30:70 v/v). Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve if quantitative analysis of impurities is required.
-
Sample Preparation: Prepare a sample solution of your this compound at the same concentration (1 mg/mL) in the mobile phase.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions. Determine the purity of your sample by calculating the area percentage of the this compound peak relative to the total peak area.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of this compound using an ethanol/water solvent system.[3]
-
Dissolution: Place 10 g of crude this compound in a 250 mL Erlenmeyer flask. In a separate beaker, heat approximately 100 mL of 95% ethanol on a hot plate. Add the minimum amount of hot ethanol to the crude this compound with swirling until the solid just dissolves.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly and undisturbed to room temperature.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% ethanol/water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter for a few minutes by drawing air through them. Then, transfer the purified crystals to a watch glass and dry them in a vacuum oven at room temperature to a constant weight.[3]
Mandatory Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for improving this compound purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. This compound | 625-52-5 [chemicalbook.com]
- 4. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride - Google Patents [patents.google.com]
- 10. moravek.com [moravek.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Ethylurea by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of ethylurea using recrystallization techniques. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: this compound is soluble in water, ethanol (B145695), and acetone.[1] The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[2][3] For this compound, ethanol or a mixed solvent system of ethanol and water are commonly good starting points.[3][4] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What is a typical recovery yield for this compound recrystallization?
A2: A typical recovery yield for recrystallization is never 100%, as some product will always remain dissolved in the cold solvent (mother liquor).[5][6] While specific yields for this compound are not widely reported and depend heavily on the initial purity and exact procedure, a well-optimized recrystallization can often yield recoveries in the range of 70-90%.[6][7] Minimizing the amount of hot solvent used and ensuring the rinsing solvent is ice-cold can help maximize the yield.[7]
Q3: My this compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid.[8] This can happen if the melting point of your impure this compound is lower than the boiling point of the solvent. To resolve this, you can try adding a small amount of additional solvent to the hot solution to ensure it is not oversaturated, and then allow it to cool more slowly.[8] Using a different solvent or a mixed solvent system can also prevent oiling out.
Q4: No crystals are forming after I've cooled the solution. What is the problem?
A4: A lack of crystal formation is often due to either using too much solvent, resulting in a solution that is not saturated upon cooling, or the solution has become supersaturated.[7] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution, adding a "seed" crystal of pure this compound, or boiling off some of the solvent to increase the concentration and then re-cooling.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent. 2. Presence of insoluble impurities. | 1. Add small increments of hot solvent until dissolution is complete.[9][10] 2. If a small amount of solid remains after adding a significant amount of solvent, perform a hot filtration to remove the insoluble impurities. |
| Crystals form too quickly. | 1. The solution is too concentrated. 2. The solution is cooled too rapidly. | 1. Add a small amount of additional hot solvent. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.[8][9] |
| Low yield of purified crystals. | 1. Too much solvent was used. 2. The crystals were washed with solvent that was not cold enough. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.[7] 2. Always use ice-cold solvent to wash the crystals.[7] 3. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| The purified crystals are discolored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| "Oiling out" occurs. | The melting point of the impure solid is below the boiling point of the solvent. | 1. Re-heat the solution and add more solvent. 2. Try a different solvent with a lower boiling point. 3. Use a mixed-solvent system. |
| No crystal formation. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Evaporate some of the solvent to increase the concentration.[8] 2. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[7] |
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table provides solubility data for urea (B33335) in water and ethanol at various temperatures. This can serve as a useful reference point for solvent selection and estimating required solvent volumes, keeping in mind that the ethyl group in this compound will slightly alter its solubility characteristics.
Table 1: Solubility of Urea in Water
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 51 |
| 25 | 117 |
| 50 | 205 |
| 75 | 421 |
| 100 | 733 |
| Data sourced from[11] |
Table 2: Solubility of Urea in Absolute Ethanol
| Temperature (°C) | Solubility (g / 100 g of ethanol) |
| 10 | ~4.0 |
| 20 | ~5.4 |
| 25 | ~6.5 |
| 30 | ~7.8 |
| 40 | ~11.0 |
| 60 | ~22.0 |
| Data compiled from multiple sources.[12] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (using Ethanol)
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add a small portion of the hot ethanol to the this compound and swirl. Continue adding small portions of hot ethanol until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.[9][10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[10]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air dry.
Protocol 2: Mixed-Solvent Recrystallization of this compound (using Ethanol/Water)
-
Dissolution: Dissolve the impure this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.
Visualized Workflows
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Solubility Of Urea In Water [jinjiangmelamine.com]
- 12. Urea Solubility in Ethanol: A Complete Guide [jinjiangmelamine.com]
Technical Support Center: HPLC Analysis of Ethylurea
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of ethylurea.
Troubleshooting Guide
Q1: My chromatogram shows significant peak tailing for this compound. What are the primary causes and how can I resolve this issue?
Peak tailing for a small, polar compound like this compound is a common issue in reversed-phase HPLC.[1][2] The problem typically originates from unwanted secondary chemical interactions, hardware issues, or suboptimal method parameters. Below is a systematic approach to identify and resolve the root cause.
The troubleshooting process can be visualized as follows:
Chemical Interactions: The Most Common Culprit
Peak tailing for basic or polar analytes like this compound is frequently caused by secondary interactions with the stationary phase.[3][4] Specifically, interactions with acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based columns are a primary cause.[2][5]
The Problem: Silanol Interactions
-
At a mid-range pH (e.g., pH > 3.5), residual silanol groups on the column packing become ionized (SiO⁻).[3][6]
-
This compound, being a basic compound, can become protonated (positively charged).
-
The attraction between the positively charged this compound and the negatively charged silanols creates a secondary, ion-exchange retention mechanism, which leads to peak tailing.[5][7]
Solutions:
-
Operate at Low pH: Lowering the mobile phase pH to between 2.5 and 3.0 suppresses the ionization of silanol groups, minimizing the secondary interactions.[1][3][5] This is the most effective way to improve peak shape for basic compounds.
-
Use a High-Quality, Modern Column: Modern columns, often labeled as "Type B" or "hybrid," have lower residual silanol activity.[1] Columns that are "end-capped" have had many of the residual silanols chemically deactivated.[3][8]
-
Increase Buffer Strength: Using a higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites and improve peak symmetry.[5][8]
Table 1: Effect of Mobile Phase pH on Analyte and Silanol Groups
| Mobile Phase pH | Silanol Group State (pKa ~3.5-4.5) | This compound State (Basic) | Interaction Potential | Expected Peak Shape |
| < 3.0 | Protonated (Si-OH) | Protonated (Analyte⁺) | Low (Repulsive forces may exist, but silanols are neutralized) | Symmetrical |
| 3.5 - 7.0 | Partially to Fully Ionized (SiO⁻) | Protonated (Analyte⁺) | High (Strong ionic interaction) | Tailing |
| > 8.0 | Fully Ionized (SiO⁻) | Neutral (Analyte) | Low (Analyte is neutral) | Symmetrical |
| Note: Operating at pH > 8 requires a pH-stable column (e.g., hybrid or polymer-based) to prevent silica dissolution.[9] |
System and Hardware Issues
If optimizing the chemistry doesn't solve the problem, the issue may lie with the physical components of your HPLC system.
The Problem: Extra-Column Volume and Blockages
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause the analyte band to spread, leading to broader and sometimes tailing peaks.[2][8] This is caused by using tubing with an unnecessarily large internal diameter or length.[2]
-
Column Void: A void or channel can form at the head of the column due to bed collapse, often caused by pressure shocks.[5] This disrupts the flow path and degrades peak shape.
-
Blockages: A partially blocked frit, guard column, or tubing can also distort the peak.[8]
Solutions:
-
Minimize Tubing: Use short pieces of narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) to connect the system components.[2]
-
Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.
-
Remove Guard Column: Temporarily remove the guard column to see if it is the source of the tailing.[8] If so, replace it.
-
Backflush the Column: If you suspect a blocked inlet frit, disconnect the column from the detector and flush it in the reverse direction (if the manufacturer allows).[8]
Method and Sample Issues
Finally, the way the sample is introduced and the overall method parameters can induce tailing.
The Problem: Overload and Solvent Mismatch
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to poor peak shape.[4][8]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[6][10]
Solutions:
-
Dilute the Sample: Reduce the sample concentration by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[8]
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare two aqueous mobile phase buffers.
-
Buffer A (pH 7.0): 10 mM Ammonium Acetate in water.
-
Buffer B (pH 3.0): 0.1% Formic Acid in water.
-
-
Prepare Mobile Phases: For each buffer, prepare a mobile phase with the appropriate amount of organic modifier (e.g., Acetonitrile) for this compound elution.
-
Equilibrate System: Equilibrate the column for at least 15 column volumes with the pH 7.0 mobile phase.
-
Inject Sample: Inject your this compound standard and record the chromatogram. Note the peak asymmetry or tailing factor.
-
Switch Mobile Phase: Switch to the pH 3.0 mobile phase and equilibrate the system thoroughly.
-
Re-inject Sample: Inject the same standard and record the chromatogram.
-
Compare Results: Compare the peak shape from the two runs. A significant improvement at pH 3.0 confirms that silanol interactions were the primary cause of tailing.
Protocol 2: Diagnosing Extra-Column Volume
-
Replace Column with Union: Remove the column from the flow path and replace it with a zero-dead-volume (ZDV) union.
-
Run Blank Injection: Inject a small amount of a UV-active compound (e.g., caffeine) dissolved in the mobile phase.
-
Analyze Peak: Observe the resulting peak. In a system with minimal extra-column volume, this peak should be very sharp and symmetrical.
-
Interpret Results: If the peak is broad or tailing even without a column, you have significant extra-column volume. Systematically check and replace tubing with narrower ID alternatives and ensure all fittings are correct.
Protocol 3: Testing for Column Mass Overload
-
Prepare Dilutions: Prepare a serial dilution of your this compound sample: 1x (original concentration), 0.5x, 0.1x, and 0.01x.
-
Inject Sequentially: Inject the most concentrated sample first and record the tailing factor. Proceed to inject the progressively more dilute samples.
-
Analyze Tailing Factor: Plot the tailing factor against concentration. If the tailing factor decreases significantly at lower concentrations, the column was overloaded. The solution is to inject a lower concentration or a smaller volume.[11]
Frequently Asked Questions (FAQs)
Q2: What is a good starting column for this compound analysis? A modern, high-purity silica C18 column with end-capping is an excellent starting point.[1][3] For very polar compounds, a column with a polar-embedded phase may also provide good peak shape and retention.[2]
Table 2: HPLC Column Selection Guide for Polar Basic Compounds
| Column Type | Stationary Phase Characteristic | Best For | Considerations |
| Standard End-Capped C18 | High-purity silica with deactivated silanols. | General purpose analysis of basic compounds. | Best performance at low pH (<3.5). |
| Polar-Embedded | Has a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Enhanced retention of polar analytes; stable in highly aqueous mobile phases. | Offers alternative selectivity compared to C18. |
| Hybrid Silica (e.g., CSH) | Silica-organic hybrid particles. | Excellent peak shape for bases over a wide pH range (e.g., 2-11). | More expensive but very robust and versatile.[1] |
| HILIC | Hydrophilic Interaction Liquid Chromatography. | Retention of very polar compounds that have little to no retention in reversed-phase. | Requires different mobile phase conditions (high organic). |
Q3: Why is a low mobile phase pH better than a high pH for basic compounds like this compound? While a high pH (>8) would also result in a symmetrical peak by neutralizing the analyte, it comes with a significant risk. Most standard silica-based HPLC columns are not stable at high pH and will rapidly degrade.[9] Operating at a low pH is much safer for the column and provides the same benefit of eliminating peak tailing from silanol interactions.[5][12]
Q4: Can I use mobile phase additives like triethylamine (B128534) (TEA) to reduce tailing? Yes, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase is a traditional method to reduce peak tailing.[1][5] TEA acts as a sacrificial base, preferentially interacting with the active silanol sites and masking them from the analyte. However, this approach is less common today due to potential issues with method reproducibility and incompatibility with mass spectrometry detectors. Optimizing pH and using a modern, high-quality column is the preferred strategy.
Q5: What is an acceptable USP Tailing Factor (Tf)? An ideal, perfectly symmetrical peak has a tailing factor of 1.0. In practice, a value between 0.9 and 1.2 is considered excellent. For many assays, a tailing factor up to 1.5 is acceptable.[3] Values above 2.0 indicate a significant problem that requires troubleshooting, as it can compromise resolution and lead to inaccurate quantification.[13]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. moravek.com [moravek.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. mastelf.com [mastelf.com]
- 12. agilent.com [agilent.com]
- 13. uhplcs.com [uhplcs.com]
Improving the stability of Ethylurea solutions for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ethylurea solutions for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, and exposure to light.[1][2] Like other urea (B33335) derivatives, this compound can undergo hydrolysis, and the rate of this degradation is dependent on these conditions. Oxidative stress can also contribute to degradation.
Q2: What are the main degradation pathways for this compound in solution?
A2: The primary degradation pathways for this compound in solution are hydrolysis and thermal degradation.[3][4] Photodegradation can also occur upon exposure to UV light.[5]
-
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form ethylamine (B1201723) and isocyanic acid. The isocyanic acid can further react to produce ammonia (B1221849) and carbon dioxide. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Thermal Degradation: At elevated temperatures, this compound can decompose. Theoretical studies on similar urea derivatives suggest this occurs via a four-center pericyclic reaction to yield ethyl isocyanate and ammonia.[4][6]
Q3: What are the ideal storage conditions for this compound solutions to ensure stability?
A3: To maximize the stability of this compound solutions, they should be stored in a cool, dark place.[7] It is recommended to store solutions at 2-8°C and protected from light to minimize both thermal degradation and photodegradation. Solutions should be stored in tightly sealed containers to prevent evaporation and potential contamination. For long-term storage, freezing (-20°C or below) can be considered, though repeated freeze-thaw cycles should be avoided.[8]
Troubleshooting Guide
Problem: I am observing a change in the pH of my this compound solution over time.
-
Possible Cause: This is likely due to the hydrolysis of this compound, which can produce ammonia as a byproduct, leading to an increase in pH.[2]
-
Solution:
-
Buffering: Prepare your this compound solution in a suitable buffer system to maintain a stable pH. Buffers in the pH range of 4-8 have been shown to be most effective for stabilizing urea solutions.[1][2] Lactate (B86563) buffer at pH 6.0 has been reported to provide good stability for urea solutions.[1][2]
-
Storage: Store the solution at a lower temperature (2-8°C) to slow down the rate of hydrolysis.
-
Fresh Preparation: For critical experiments, it is always best to use freshly prepared this compound solutions.
-
Problem: My experimental results are inconsistent when using older this compound solutions.
-
Possible Cause: Degradation of this compound can lead to a decrease in its effective concentration and the formation of reactive byproducts that may interfere with your experiment.
-
Solution:
-
Purity Check: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to check the purity of your this compound solution and quantify any degradation products.
-
Fresh Solutions: As a best practice, prepare this compound solutions fresh for each experiment, especially for sensitive applications.
-
Proper Storage: Ensure you are following the recommended storage conditions to minimize degradation.[7]
-
Problem: I suspect my this compound solution is degrading due to light exposure.
-
Possible Cause: this compound, like other urea-based compounds, can be susceptible to photodegradation.[5]
-
Solution:
-
Light Protection: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]
-
Minimize Exposure: During experiments, minimize the exposure of the solution to direct light.
-
Data Presentation
Table 1: Influence of pH on the Stability of Urea Solutions at 37°C (Data extrapolated for this compound)
| pH | Half-life (t½) in days (Urea) | Expected Stability of this compound Solution |
| 2 | ~1.5 | Low |
| 4 | ~30 | Moderate |
| 6 | ~100 | High |
| 8 | ~30 | Moderate |
| 10 | ~3 | Low |
| 12 | <1 | Very Low |
Data is based on studies of urea hydrolysis and should be used as a qualitative guide for this compound. The presence of the ethyl group may slightly alter the degradation kinetics.[9]
Table 2: Influence of Temperature on the Stability of Urea Solutions at pH 7 (Data extrapolated for this compound)
| Temperature (°C) | Half-life (t½) of Urea | Expected Stability of this compound Solution |
| 25 | Long (months to years) | High |
| 37 | Shorter (weeks to months) | Moderate |
| 50 | Short (days to weeks) | Low |
| 100 | Very Short (hours) | Very Low |
This data is generalized from urea stability studies. Actual degradation rates for this compound may vary.[2][9]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock this compound Solution
-
Materials:
-
This compound (high purity)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile, amber glass or polypropylene (B1209903) storage bottles
-
Appropriate buffer salts (e.g., sodium lactate, lactic acid for lactate buffer)
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry weighing boat.
-
In a sterile beaker or flask, dissolve the this compound in the desired volume of high-purity water or a pre-prepared buffer solution (e.g., 50 mM lactate buffer, pH 6.0).
-
Gently stir the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Filter the solution through a 0.22 µm sterile filter into the final sterile, amber storage bottle.
-
Label the bottle with the compound name, concentration, date of preparation, and storage conditions.
-
Store the solution at 2-8°C, protected from light. For longer-term storage, consider aliquoting and freezing at -20°C or below.
-
Protocol 2: HPLC Method for Assessing this compound Purity
This protocol provides a general method for analyzing this compound purity. Method optimization may be required for specific applications and equipment.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 20:80 v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Dilute the stock solution to create a series of standards for a calibration curve.
-
Dilute the experimental samples to fall within the range of the calibration curve.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the experimental samples.
-
Monitor for the appearance of new peaks or a decrease in the area of the this compound peak over time, which would indicate degradation.
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound solution stability.
Caption: Factors influencing this compound solution stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. B24040.22 [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Minimizing Byproduct Formation in Ethylurea Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during the synthesis of ethylurea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound from urea (B33335) and ethylamine (B1201723)?
A1: The synthesis of this compound from urea and ethylamine is a nucleophilic substitution reaction. The nitrogen atom of ethylamine acts as a nucleophile, attacking the carbonyl carbon of urea. This is followed by the elimination of ammonia (B1221849) to form N-ethylurea.
Q2: What are the most common byproducts in the synthesis of this compound from urea and ethylamine?
A2: The most common byproducts are 1,3-dithis compound (B146665), biuret (B89757), and cyanuric acid.
Q3: How is 1,3-dithis compound formed as a byproduct?
A3: 1,3-dithis compound is typically formed from the reaction of the desired this compound product with an ethyl isocyanate intermediate. Ethyl isocyanate can be generated in situ from the thermal decomposition of this compound itself. An excess of ethylamine in the reaction mixture can also react with ethyl isocyanate to form 1,3-dithis compound.
Q4: What leads to the formation of biuret and cyanuric acid?
A4: Biuret and cyanuric acid are byproducts resulting from the thermal decomposition of the starting material, urea. At elevated temperatures, two molecules of urea can condense to form biuret with the loss of ammonia. Further heating can lead to the formation of triuret (B1681585) and subsequently cyclization to cyanuric acid.
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and identification of the starting materials, the this compound product, and major byproducts.
Q6: What is a suitable method for purifying crude this compound?
A6: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as an ethanol-water mixture, can be used. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure this compound to crystallize while the impurities remain in the solution.[1][2][3][4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low Yield of this compound
-
Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
-
A: Potential Cause: Incomplete Reaction.
-
Solution: Ensure the reaction has gone to completion by monitoring it with TLC or HPLC. If starting materials are still present after the expected reaction time, you can try extending the reaction duration or moderately increasing the reaction temperature. Be cautious, as excessive heat can promote byproduct formation.
-
-
A: Potential Cause: Suboptimal Reactant Ratio.
-
Solution: The molar ratio of urea to ethylamine is crucial. Using a slight excess of urea can help drive the reaction to completion. However, a large excess may lead to more biuret formation. Experiment with different ratios to find the optimal balance for your specific conditions.
-
-
A: Potential Cause: Loss of Product During Workup.
-
Solution: this compound has some solubility in water. During aqueous workups, minimize the volume of water used and consider performing extractions with an appropriate organic solvent to recover any dissolved product. Ensure the pH of the aqueous phase is optimized to minimize the solubility of this compound during extraction.
-
-
Problem 2: High Percentage of 1,3-Dithis compound Byproduct
-
Q: My final product is contaminated with a significant amount of 1,3-dithis compound. How can I minimize its formation?
-
A: Potential Cause: High Reaction Temperature.
-
Solution: High temperatures can promote the decomposition of this compound to ethyl isocyanate, a precursor to 1,3-dithis compound. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
A: Potential Cause: Excess Ethylamine.
-
Solution: While a slight excess of one reactant can be beneficial, a large excess of ethylamine can increase the chances of it reacting with any in situ generated ethyl isocyanate. Aim for a reactant ratio closer to stoichiometric, or with a slight excess of urea.
-
-
Problem 3: Presence of Urea-Related Byproducts (Biuret, Cyanuric Acid)
-
Q: I am observing byproducts that I suspect are from the decomposition of urea. How can I avoid this?
-
A: Potential Cause: Excessive Reaction Temperature and/or Time.
-
Solution: The formation of biuret and cyanuric acid is highly dependent on temperature.[5] Avoid unnecessarily high reaction temperatures and prolonged heating. Monitor the reaction closely and stop it once the starting urea is consumed.
-
-
A: Potential Cause: Localized Overheating.
-
Solution: Ensure efficient stirring of the reaction mixture to maintain a uniform temperature and prevent localized hotspots where urea decomposition is more likely to occur.
-
-
Problem 4: Difficulty in Purifying the Product
-
Q: I am struggling to obtain pure this compound after recrystallization.
-
A: Potential Cause: Inappropriate Recrystallization Solvent.
-
Solution: The choice of solvent is critical. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures. Experiment with different solvent systems, such as varying the ratio of ethanol (B145695) to water, to find the optimal conditions for your specific impurity profile.[1][2][3][4]
-
-
A: Potential Cause: Co-crystallization of Product and Byproducts.
-
Solution: If byproducts are co-crystallizing with your product, you may need to perform multiple recrystallizations. Alternatively, consider a different purification technique, such as column chromatography, although this may be less practical for large-scale syntheses.
-
-
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield of this compound and the formation of major byproducts. The data is presented as qualitative trends based on general principles of urea chemistry.
Table 1: Effect of Temperature on this compound Synthesis
| Temperature | This compound Yield | 1,3-Dithis compound Formation | Biuret/Cyanuric Acid Formation |
| Low | Low (slow reaction rate) | Low | Low |
| Moderate | High | Moderate | Moderate |
| High | Decreased (decomposition) | High | High |
Table 2: Effect of Urea:Ethylamine Molar Ratio on this compound Synthesis
| Urea:Ethylamine Ratio | This compound Yield | 1,3-Dithis compound Formation | Unreacted Urea |
| < 1:1 (Excess Ethylamine) | May be lower | Higher | Low |
| 1:1 (Stoichiometric) | Good | Moderate | May be present |
| > 1:1 (Excess Urea) | High | Lower | Higher |
Experimental Protocols
1. Synthesis of this compound from Urea and Ethylamine Hydrochloride
This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction time, temperature, and reactant ratios may be necessary.
-
Materials:
-
Urea
-
Ethylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 equivalent) and ethylamine hydrochloride (1.0 equivalent) in water.
-
Slowly add a solution of sodium hydroxide (1.0 equivalent) to the reaction mixture to liberate the free ethylamine.
-
Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove most of the water and ethanol.
-
Purify the crude product by recrystallization.
-
2. Purification of this compound by Recrystallization
-
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimum amount of a hot ethanol-water mixture (e.g., 9:1 ethanol:water) to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals of this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
3. HPLC Method for Analysis of this compound and Byproducts
The following is a suggested starting point for an HPLC method to analyze the reaction mixture. Method development and validation are crucial for accurate quantification.[6][7][8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile.
-
A: Water
-
B: Acetonitrile
-
Start with a high percentage of A and gradually increase the percentage of B to elute the more nonpolar compounds.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: This method should be able to separate urea, this compound, 1,3-dithis compound, biuret, and cyanuric acid. Retention times will need to be determined by running standards for each compound.
Mandatory Visualizations
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. aidic.it [aidic.it]
- 6. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 7. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Urea, Biuret and Cyanuric Acid [chromaappdb.mn-net.com]
Technical Support Center: Overcoming Solubility Challenges of Ethylurea in Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of dissolving ethylurea in non-polar solvents. This compound's inherent polarity makes it readily soluble in polar solvents; however, many applications in organic synthesis and drug delivery necessitate its use in non-polar media. This guide offers systematic approaches to overcome these solubility issues.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers encountering difficulty in dissolving this compound in non-polar solvents can systematically troubleshoot the issue by considering the following strategies.
| Problem | Potential Cause | Recommended Solutions |
| This compound does not dissolve in a non-polar solvent (e.g., hexane (B92381), toluene). | High polarity of this compound and low polarity of the solvent lead to unfavorable intermolecular interactions. | 1. Co-solvency: Introduce a polar co-solvent that is miscible with the primary non-polar solvent. 2. Surfactant-mediated dissolution: Employ a surfactant to create micelles that can encapsulate the polar this compound molecules. 3. Temperature Adjustment: In some cases, increasing the temperature can enhance solubility. |
| Precipitation occurs after initial dissolution. | The solution is supersaturated, or the temperature has decreased, reducing solubility. | 1. Increase the proportion of the co-solvent. 2. Optimize the surfactant concentration. 3. Maintain a constant, elevated temperature during the experiment. |
| The chosen co-solvent is not effective. | The polarity mismatch between the co-solvent and the non-polar solvent or the co-solvent and this compound is too large. | Systematically screen a range of co-solvents with varying polarities. Hansen Solubility Parameters (HSP) can be a useful predictive tool for selecting suitable candidates. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: this compound is a polar molecule due to the presence of the urea (B33335) functional group, which can participate in hydrogen bonding.[1] Non-polar solvents, such as hexane and toluene, are characterized by weak van der Waals forces.[2] Following the principle of "like dissolves like," polar solutes have low solubility in non-polar solvents because the strong solute-solute and solvent-solvent interactions are not overcome by weak solute-solvent interactions.[3][4]
Q2: What is co-solvency and how can it improve this compound's solubility in non-polar solvents?
A2: Co-solvency is a technique that involves adding a "bridge" solvent (the co-solvent) to a primary solvent to increase the solubility of a solute. The co-solvent has an intermediate polarity and is miscible with both the polar solute (this compound) and the non-polar primary solvent. This modifies the overall polarity of the solvent system, making it more favorable for the solute to dissolve.
Q3: How do I select an appropriate co-solvent?
Q4: Can you provide examples of potential co-solvents for dissolving this compound in a non-polar solvent like hexane?
A4: Based on HSP principles, you would look for a co-solvent that is miscible with hexane but has some polar and hydrogen bonding character. Alcohols with longer alkyl chains, such as isopropanol or n-butanol , could be suitable candidates. Ethers like tetrahydrofuran (THF) or ketones such as acetone might also be effective.[1] A systematic screening of these and other potential co-solvents is recommended to find the optimal system for your specific application.
Q5: How do surfactants work to dissolve this compound in non-polar solvents?
A5: Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) head and a non-polar (lipophilic) tail. In a non-polar solvent, surfactant molecules can form reverse micelles, where the polar heads create a core that can encapsulate polar molecules like this compound, while the non-polar tails extend into the bulk non-polar solvent. This effectively "hides" the polar solute from the non-polar environment, allowing it to be dispersed.
Q6: What types of surfactants are suitable for this purpose?
A6: For creating reverse micelles in non-polar solvents, surfactants with a low Hydrophilic-Lipophilic Balance (HLB) value are generally preferred. Examples include sorbitan (B8754009) esters (e.g., Sorbitan monooleate - Span™ 80 ) and some non-ionic surfactants with short polyethylene (B3416737) glycol chains. The selection will depend on the specific non-polar solvent and the required stability of the solution.
Experimental Protocols
Protocol 1: Co-solvent Screening for this compound Solubility
This protocol outlines a systematic approach to identify an effective co-solvent for dissolving this compound in a target non-polar solvent.
Materials:
-
This compound
-
Primary non-polar solvent (e.g., hexane, toluene)
-
A selection of potential co-solvents with varying polarities (e.g., isopropanol, n-butanol, THF, acetone)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare a Saturated Solution: In a vial, add a known excess amount of this compound to a fixed volume of the primary non-polar solvent.
-
Equilibration: Cap the vial and stir the mixture vigorously for 24 hours at a constant temperature to ensure equilibrium is reached.
-
Co-solvent Titration:
-
Begin adding a selected co-solvent dropwise to the stirred suspension.
-
Observe for visual signs of dissolution.
-
Continue adding the co-solvent until the this compound is completely dissolved.
-
Record the volume of co-solvent required.
-
-
Repeat: Repeat the titration with other potential co-solvents.
-
Analysis: Compare the volumes of each co-solvent required to dissolve the this compound. The co-solvent that achieves dissolution with the smallest volume is generally the most effective.
Protocol 2: Determination of this compound Solubility in a Co-solvent System
This protocol determines the quantitative solubility of this compound in a selected co-solvent/non-polar solvent mixture.
Materials:
-
This compound
-
Optimal co-solvent/non-polar solvent mixture (determined from Protocol 1)
-
Vials with caps
-
Shaking incubator or constant temperature water bath with stirring capability
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare Supersaturated Samples: Add an excess amount of this compound to a series of vials containing a fixed volume of the chosen co-solvent/non-polar solvent mixture.
-
Equilibration: Seal the vials and place them in a shaking incubator or water bath at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed for a short period to let excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solids.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of your chosen instrument.
-
Analyze the concentration of this compound using a pre-calibrated analytical method.
-
-
Calculation: Calculate the solubility of this compound in the solvent mixture, typically expressed in mg/mL or mol/L.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: The "like dissolves like" principle of solubility.
Caption: Workflow for overcoming solubility issues using co-solvency.
Caption: Encapsulation of this compound within a reverse micelle.
References
- 1. akjournals.com [akjournals.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques | Scientific.Net [scientific.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
Optimizing temperature and pressure for Ethylurea reactions
Welcome to the Technical Support Center for Ethylurea Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: this compound is commonly synthesized from the reaction of urea (B33335) with ethylamine (B1201723). Other methods may involve the use of ethyl isocyanate and ammonia, though the former is often preferred due to the hazardous nature of isocyanates.
Q2: What is a typical solvent used for the synthesis of this compound from urea and ethylamine?
A2: Toluene (B28343) is a commonly used solvent for this reaction. The reaction is typically carried out by heating urea in toluene, followed by the introduction of ethylamine.[1]
Q3: My this compound product is not crystalline and appears as a syrup or semi-solid. How can I obtain crystals?
A3: Difficulty in obtaining crystalline this compound can be due to impurities or residual solvent. Purification by recrystallization is a common and effective method. A recommended solvent system is a mixture of ethanol (B145695) and water.[1][2] After recrystallization, drying the product under a vacuum at room temperature can help in obtaining a crystalline solid.[1]
Q4: What are the potential thermal decomposition products of this compound?
A4: When heated, this compound can decompose to emit toxic fumes of nitrogen oxides (NOx).[1] Theoretical studies on the thermal decomposition of urea derivatives suggest that they primarily decompose via a four-center pericyclic reaction to yield substituted isocyanates and amines.[3] For this compound, this would likely result in the formation of ethyl isocyanate and ammonia.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete Reaction: The reaction may not have proceeded to completion. - Suboptimal Temperature: The reaction temperature may be too low for an efficient reaction rate or too high, leading to decomposition. - Side Reactions: Formation of byproducts can consume reactants and reduce the yield of the desired product. | - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and ensure it has gone to completion. - Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. For the urea and ethylamine reaction in toluene, a controlled heating temperature is crucial before the addition of ethylamine. - Control Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may or may not be beneficial and should be determined experimentally. |
| Presence of Impurities in the Final Product | - Unreacted Starting Materials: The purification process may not have effectively removed all unreacted urea or ethylamine. - Formation of Byproducts: Side reactions can lead to the formation of impurities. Common byproducts from urea-based reactions at elevated temperatures include biuret (B89757) and triuret.[4] - Thermal Decomposition: If the reaction temperature is too high, this compound or the starting materials may decompose. | - Optimize Purification: Refine the recrystallization process. This may involve trying different solvent systems or multiple recrystallization steps. Washing the crystals with a cold solvent can also help remove soluble impurities. - Control Reaction Temperature: Maintain the reaction temperature within the optimal range to minimize the formation of thermal decomposition byproducts. For the synthesis from urea, temperatures should be carefully controlled as urea starts to decompose at elevated temperatures.[5][6] - Characterize Impurities: Use analytical techniques such as HPLC, GC-MS, or NMR to identify the impurities.[7][8][9] Knowing the identity of the impurities can help in devising a targeted purification strategy. |
| Reaction Does Not Start or is Sluggish | - Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. - Poor Mixing: Inadequate stirring can lead to localized concentration gradients and slow reaction rates. | - Increase Temperature: Gradually increase the reaction temperature while monitoring for any signs of decomposition. - Ensure Efficient Stirring: Use a suitable stirrer and ensure the reaction mixture is homogeneous. |
Data Presentation
The following tables summarize key reaction parameters for the synthesis of this compound and related compounds. These values can serve as a starting point for optimization studies.
Table 1: Reaction Conditions for this compound Synthesis from Urea and Ethylamine [1]
| Parameter | Value |
| Reactants | Urea, Ethylamine |
| Solvent | Toluene |
| Initial Heating | Heat toluene and urea to a "certain temperature" |
| Ethylamine Addition | Pass in a quantitative amount of ethylamine |
| Stirring Time | 0.5 hours after ethylamine addition |
| Crystallization Cooling | Cool to 40-50 °C, then to 0-5 °C |
| Purification | Filtration and drying |
Table 2: Analogous Reaction Conditions from Ethylene Urea Synthesis [10]
| Reactants | Temperature (°C) | Pressure (atm) | Yield (%) | Notes |
| Ethylene Glycol, Urea | 150 - 240 (heating), 240 - 270 (pyrolysis) | Reduced Pressure | 25 (pyrolysis), 55 (hydrolysis) | Two-step process. |
| Ethanolamine, Urea | 300 | ~900 | ~38 | Reaction in the presence of excess ammonia. |
| Ethylene Glycol, Urea | 275 | ~400 | 47 | Shorter reaction time compared to atmospheric pressure. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Urea and Ethylamine[2]
Materials:
-
Urea
-
Ethylamine
-
Toluene
-
Reaction kettle with stirrer, heating mantle, and condenser
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Add toluene and urea to the reaction kettle.
-
Seal the kettle and begin stirring.
-
Heat the mixture to the desired reaction temperature. Note: The optimal temperature needs to be determined experimentally.
-
Once the desired temperature is reached, introduce a quantitative amount of ethylamine into the reaction kettle.
-
Continue stirring for 30 minutes after the addition of ethylamine is complete.
-
Cool the reaction mixture to a temperature between 40-50 °C.
-
Transfer the mixture to a crystallization vessel.
-
Continue to cool the mixture to 0-5 °C to induce crystallization.
-
Filter the resulting white scaly crystals.
-
Dry the crystals to obtain the final this compound product.
Protocol 2: Purification of this compound by Recrystallization[2]
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Beaker
-
Heating plate
-
Ice bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Filter the purified crystals.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum at room temperature.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Workflow for this compound Synthesis and Optimization
Caption: General workflow for synthesizing and optimizing this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 10. sciencemadness.org [sciencemadness.org]
Technical Support Center: Ethylurea Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage of ethylurea to prevent degradation and ensure the integrity of your experiments and drug development processes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption, as this compound is known to be hygroscopic.[3] It is recommended to store it at ambient room temperature.[1][3][4][5][6]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors contributing to the degradation of this compound are exposure to moisture, high temperatures, and incompatible substances.[2] While this compound is generally stable under normal temperatures and pressures, elevated temperatures can accelerate decomposition.[1][2] Contact with strong oxidizing agents should be avoided.[2]
Q3: What are the potential degradation pathways of this compound?
A3: Based on studies of related urea (B33335) compounds, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze. This process can be influenced by pH, with both acidic and basic conditions potentially accelerating the breakdown. The hydrolysis of N-alkyl ureas can lead to the formation of amines and isocyanates, which can further react.
-
Thermal Degradation: At elevated temperatures, this compound can decompose. The thermal degradation of polyurea, a related polymer, occurs in two main steps, starting with the degradation of the hard segment to form isocyanate and diamine, followed by the degradation of the soft segment at higher temperatures.
-
Photodegradation: Although less documented for this compound specifically, urea-based compounds can be susceptible to degradation upon exposure to light. This can involve the loss and oxidation of the ethyl group.
Q4: What are the visible signs of this compound degradation?
A4: While subtle chemical changes may not be visible, signs of significant degradation could include a change in color from its typical white to beige appearance, clumping or hardening of the powder due to moisture absorption, or the presence of an unusual odor.
Q5: How long can I store this compound before it degrades?
A5: The shelf life of this compound is dependent on storage conditions. When stored properly in a tightly sealed container in a cool, dry place, it is expected to be stable. For specific expiration or retest dates, it is crucial to refer to the Certificate of Analysis (COA) provided by the supplier.[7] If no date is provided, it indicates that stability data to define a shelf life has not been established by the manufacturer.[7]
Troubleshooting Guide: Common Storage Issues
This guide will help you identify and resolve common problems related to this compound storage.
| Problem | Possible Cause | Solution |
| Clumping or Caking of this compound Powder | Exposure to humidity or moisture. | Ensure the container is always tightly sealed after use. Store in a desiccator if working in a high-humidity environment. If clumping has occurred, the product may still be usable if purity is confirmed by analytical testing, but it is best to use a fresh, non-clumped lot for critical applications. |
| Discoloration of this compound | Potential degradation due to exposure to light, heat, or contaminants. | Store this compound in an opaque, tightly sealed container away from direct light and heat sources. If discoloration is observed, it is recommended to discard the product and use a new batch to ensure the reliability of experimental results. |
| Inconsistent Experimental Results | Use of degraded this compound. | Always use this compound that has been stored under recommended conditions. If degradation is suspected, perform a purity check using a validated analytical method, such as HPLC, before use. |
| Formation of Unknown Peaks in Chromatograms | Degradation of this compound into impurities. | This indicates that the this compound has degraded. Review storage conditions and handling procedures. For ongoing experiments, it is crucial to use a fresh, high-purity batch of this compound. |
Experimental Protocols
To ensure the stability and purity of this compound for your research, it is recommended to perform stability-indicating analytical method validation and forced degradation studies.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound, based on ICH guidelines.[8][9][10][11]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate (B84403) buffer)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.[9][12]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[12]
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep at room temperature or heat at 60°C for a specified period.[12]
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified period.[9]
-
Thermal Degradation (Solid State): Store solid this compound at an elevated temperature (e.g., 70°C) for a specified period.[12]
-
Thermal Degradation (Solution): Heat the this compound stock solution at 70°C for a specified period.
-
Photodegradation: Expose the this compound stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize the acidic and basic solutions.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.[13][14][15][16][17]
Objective: To quantify the purity of this compound and detect any degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV/Vis or DAD detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A and gradually increase B. For example:0-5 min: 5% B5-20 min: 5% to 95% B20-25 min: 95% B25-30 min: 95% to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dissolve the this compound sample (from storage or forced degradation studies) in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected outcomes.
Table 1: Summary of Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 25.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 1 |
| Heat (Solid) | 48 hours | 70°C | 5.1% | 1 |
| Photolysis | 1.2 million lux hours | N/A | 12.3% | 2 |
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 625-52-5 [chemicalbook.com]
- 5. N-乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. N-亚硝基-N-乙基脲 ISOPAC® | Sigma-Aldrich [sigmaaldrich.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Ethylurea Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Ethylurea bioassays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Compound & Reagent Preparation
Q1: I'm observing lower than expected activity of this compound. What could be the cause?
A: This could be due to issues with the compound's stability and storage. This compound is soluble in water and methanol.[1] However, the stability of urea-based compounds in aqueous solutions can be affected by pH and temperature.[2][3][4]
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
Proper Storage: Store stock solutions at -20°C as recommended for many small molecules.[5]
-
pH Control: Ensure the pH of your final assay medium is within a stable range, as urea (B33335) stability is pH-dependent.[2][3][4]
-
Solvent Effects: If using a solvent like DMSO for a concentrated stock, ensure the final concentration in your assay does not exceed 0.5%, as higher concentrations can be toxic to cells.
-
Q2: My results are inconsistent between experiments. Could my reagents be the issue?
A: Yes, reagent variability is a common source of inconsistent results.
-
Troubleshooting Steps:
-
Reagent Lots: Use reagents from the same lot for a set of experiments. If you must use a new lot, perform a bridging study to ensure consistency.
-
Media and Serum: Cell culture media components, like phenol (B47542) red and serum, can have high autofluorescence, potentially interfering with fluorescent readouts.[1][6] The concentration and source of serum can also impact assay sensitivity and signal intensity.[7][8][9] Consider using phenol red-free media for fluorescence-based assays.[1]
-
Assay Kits: Ensure your assay kits have not expired and have been stored correctly.
-
2. Cell Culture & Plating
Q3: I'm seeing high variability between replicate wells. What are the potential causes?
A: High variability between replicates often points to technical errors during cell plating or treatment.
-
Troubleshooting Steps:
-
Cell Seeding Density: Uneven cell distribution in multi-well plates can cause significant differences in the response.[10] Ensure you have a homogenous cell suspension before and during plating. Gently swirl the plate after seeding to ensure even distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and media components, leading to altered cell responses.[10] It is recommended to avoid using the outermost wells for experimental data points and instead fill them with sterile water or media to maintain humidity.[11]
-
Pipetting Inaccuracy: Small volume inaccuracies, especially during serial dilutions, can lead to significant concentration errors.[10] Use calibrated pipettes and consider using reverse pipetting for viscous solutions.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[11][12]
-
Q4: How do I determine the optimal cell seeding density for my assay?
A: The optimal cell seeding density must be determined empirically for each cell line and assay condition.[11] Too high a density can lead to nutrient depletion and contact inhibition, while too low a density may result in a weak signal.[11]
-
Optimization Protocol:
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform your chosen viability assay.
-
Plot the signal intensity against the cell number to determine the linear range. The optimal seeding density should fall within this range.
-
3. Assay Performance & Data Interpretation
Q5: My dose-response curve is not sigmoidal. What could be the problem?
A: An atypical dose-response curve can be indicative of several issues.
-
Troubleshooting Steps:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to define the sigmoidal portion of the curve.[10] Test a broad range of concentrations, spanning several orders of magnitude.
-
Compound Insolubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect your stock solutions and the media in the wells for any signs of precipitation.[10]
-
Assay Interference: The compound may be interfering with the assay readout. For example, some compounds are autofluorescent or can interfere with absorbance readings.[13][14] It is crucial to run a "compound-only" control (wells with the compound but no cells) to check for this.
-
Data Normalization: Ensure your data is properly normalized to a vehicle control (0% effect) and a positive control or maximal inhibition control (100% effect).[10]
-
Q6: I'm using a fluorescence-based assay and see high background. How can I reduce it?
A: High background fluorescence can obscure your signal.
-
Troubleshooting Steps:
-
Media Components: As mentioned, phenol red and serum in the media are common sources of autofluorescence.[1][6] Use phenol red-free media and consider reducing the serum concentration during the assay.
-
Compound Autofluorescence: this compound itself might be fluorescent. To check for this, measure the fluorescence of the compound in assay buffer at the same wavelengths used for your assay.
-
Plate Choice: Use black-walled, clear-bottom plates for fluorescence assays to reduce crosstalk between wells.[1][6]
-
Read from the Bottom: If your plate reader has the option, reading from the bottom can reduce interference from the media.[6]
-
Q7: Could this compound be interfering with my MTT or CellTiter-Glo assay?
A: It's possible. Some small molecules can directly reduce MTT or affect luciferase activity, leading to inaccurate results.
-
Troubleshooting Steps:
-
Cell-Free Controls: Always include controls with this compound in the assay medium without cells. This will reveal any direct interaction between the compound and the assay reagents.
-
Orthogonal Assays: If you suspect interference, confirm your results using an alternative viability assay that relies on a different mechanism (e.g., if you used a metabolic assay like MTT, try a membrane integrity assay like LDH release).
-
Data Presentation
The following tables provide examples of how to structure quantitative data from this compound bioassays.
Table 1: Determining Optimal Cell Seeding Density
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Signal (e.g., Absorbance at 570 nm) |
| MCF-7 | 2,500 | 48 | 0.45 |
| MCF-7 | 5,000 | 48 | 0.89 |
| MCF-7 | 10,000 | 48 | 1.65 |
| MCF-7 | 20,000 | 48 | 1.70 (Plateau) |
| A549 | 2,000 | 48 | 0.52 |
| A549 | 4,000 | 48 | 1.01 |
| A549 | 8,000 | 48 | 1.88 |
| A549 | 16,000 | 48 | 1.91 (Plateau) |
Table 2: Example Dose-Response Data for this compound in an MTT Assay
| This compound Concentration (µM) | Log(Concentration) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability | Std. Dev. |
| 0 (Vehicle) | N/A | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 1 | 0 | 98.5 | 101.2 | 99.8 | 99.8 | 1.4 |
| 10 | 1 | 92.1 | 94.5 | 93.3 | 93.3 | 1.2 |
| 50 | 1.7 | 75.6 | 78.1 | 76.8 | 76.8 | 1.3 |
| 100 | 2 | 52.3 | 55.0 | 51.8 | 53.0 | 1.7 |
| 200 | 2.3 | 28.9 | 31.2 | 29.5 | 29.9 | 1.2 |
| 500 | 2.7 | 10.1 | 12.5 | 11.3 | 11.3 | 1.2 |
| 1000 | 3 | 5.2 | 6.1 | 5.5 | 5.6 | 0.5 |
Experimental Protocols
Protocol 1: General MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesgenbio.com [mesgenbio.com]
- 4. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bslonline.org [bslonline.org]
- 8. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Dilemmas in the reliable estimation of the in-vitro cell viability in magnetic nanoparticle engineering: which tests and what protocols? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Ethylurea from its Isomers
Welcome to the technical support center for the analytical separation of ethylurea and its structural isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for developing and troubleshooting separation methods for these challenging compounds.
The primary isomers of concern are positional isomers, such as 1-ethylurea and 3-ethylurea, as well as other structural isomers like N,N-dimthis compound and N,N'-dimthis compound, all of which share the same molecular weight, making their separation non-trivial.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for separating this compound isomers?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose. Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode because this compound and its isomers are polar compounds that show little to no retention on traditional reversed-phase columns like C18.[1][2][3] Gas Chromatography (GC) can be challenging due to the thermal instability of ureas, though it is possible with derivatization.[4] Capillary Electrophoresis (CE) is another powerful technique for separating polar and charged molecules and can be optimized for neutral isomers.[5][6]
Q2: Why do my this compound isomers co-elute on a standard C18 column?
A2: this compound and its isomers are highly polar and have limited interaction with the non-polar C18 stationary phase.[7] This results in very short retention times, often eluting with the solvent front, making separation impossible. HILIC, which uses a polar stationary phase and a mobile phase with a high organic content, is better suited to retain and separate these polar analytes.[8][9]
Q3: What is the general retention mechanism in HILIC for separating isomers?
A3: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase.[1][10] Polar analytes, like this compound isomers, partition into this aqueous layer and are retained. Separation between isomers is achieved based on subtle differences in their polarity, hydrophilicity, and ability to participate in hydrogen bonding and dipole-dipole interactions with the stationary phase.[11]
Q4: Is derivatization necessary for the GC analysis of this compound isomers?
A4: Yes, derivatization is highly recommended for GC analysis. Urea compounds tend to be thermally unstable and can decompose at the high temperatures of the GC inlet and column.[4] Derivatization, for example through silylation or acylation, converts the polar N-H groups into less polar, more volatile, and more thermally stable derivatives, allowing for successful chromatographic separation.[12][13][14]
Q5: Can mass spectrometry (MS) distinguish between this compound isomers if they are not chromatographically separated?
A5: Yes, tandem mass spectrometry (MS/MS) can be a powerful tool for distinguishing between positional isomers. The isomers will have the same parent mass, but they can often produce different fragment ions upon collision-induced dissociation (CID). This allows for their individual identification and even quantification, depending on the uniqueness of the fragments.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC/HILIC separation of this compound isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Incorrect Mobile Phase Composition: The organic/aqueous ratio is not optimal for differential partitioning.[15][16] 2. Inappropriate Stationary Phase: The chosen HILIC phase (e.g., bare silica (B1680970), amide, cyano) does not provide sufficient selectivity for the isomers.[9][17] 3. pH of the Mobile Phase: The pH may not be optimal to control the ionization state of the isomers or the stationary phase surface. | 1. Adjust Solvent Strength: Systematically vary the percentage of acetonitrile (B52724) in the mobile phase. In HILIC, increasing the aqueous content (the strong solvent) will decrease retention. Small, precise changes can significantly impact selectivity.[9] 2. Change Stationary Phase: If resolution is still poor, try a HILIC column with a different functional group (e.g., switch from a bare silica to an amide-bonded phase) to exploit different interaction mechanisms.[11] 3. Optimize pH: Adjust the pH of the aqueous portion of the mobile phase. A pH range of 3-6 is a good starting point. Use a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) for pH stability and MS compatibility. |
| Poor Peak Shape (Tailing or Fronting) | 1. Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger (more aqueous) than the mobile phase, causing peak distortion.[8] 2. Column Overload: The mass of the injected sample is too high. 3. Secondary Interactions: Unwanted interactions between the analytes and active sites (e.g., silanols) on the stationary phase. | 1. Match Injection Solvent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high organic content). If solubility is an issue, use the weakest solvent possible and minimize injection volume.[18] 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume. 3. Adjust Mobile Phase: Increase the buffer concentration (e.g., from 10 mM to 20 mM) to help mask silanol (B1196071) interactions. Ensure the mobile phase pH is appropriate. |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: The water layer on the HILIC stationary phase is not fully re-established between runs, which is critical for consistent retention.[8] 2. Mobile Phase Instability: The mobile phase composition is changing over time due to evaporation of the organic component or temperature fluctuations. 3. Temperature Fluctuations: The column temperature is not stable. | 1. Increase Equilibration Time: For HILIC, a longer equilibration time (at least 10-15 column volumes) between gradient runs is crucial for reproducible results.[8] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent bottles capped to minimize evaporation. 3. Use a Column Thermostat: Maintain a constant and controlled column temperature (e.g., 30 °C or 40 °C) to ensure stable chromatography. |
| No or Low Retention | 1. Mobile Phase is Too Strong: The aqueous content in the mobile phase is too high. 2. Incorrect Chromatography Mode: Using a reversed-phase (e.g., C18) column instead of a HILIC column. | 1. Increase Organic Content: For HILIC, increase the percentage of the organic solvent (typically acetonitrile) to increase retention. Start with at least 85-95% acetonitrile.[1][19] 2. Use a HILIC Column: Ensure you are using a polar stationary phase designed for HILIC separations. |
Experimental Protocols
Protocol 1: HPLC-HILIC Method for Separation of this compound Isomers
This protocol describes a starting point for developing a separation method for 1-ethylurea and 3-ethylurea using HILIC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
HILIC Stationary Phase: Amide-based column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: 90:10 (v/v) Acetonitrile:Water.
-
Standards: 1-ethylurea and 3-ethylurea (~100 µg/mL each).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 200 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 10.0 20 80 10.1 5 95 | 15.0 | 5 | 95 |
3. Procedure:
-
Prepare the mobile phases and sample solutions as described above.
-
Equilibrate the column with the initial mobile phase conditions (95% B) for at least 20 minutes before the first injection.
-
Inject the standards individually to determine their retention times, and then inject a mixed standard to assess the separation.
-
Based on the initial results, optimize the gradient slope (e.g., make it shallower for better resolution) or switch to an isocratic elution if the peaks are close together.
Protocol 2: GC-MS Analysis with Derivatization
This protocol provides a general workflow for the analysis of this compound isomers by GC-MS after derivatization.
1. Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine (B92270) or Acetonitrile (anhydrous).
-
Standards: 1-ethylurea and 3-ethylurea.
2. Derivatization Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C (Electron Ionization)
-
Scan Range: m/z 40-400
Visualized Workflows and Logic
Below are diagrams created using Graphviz to illustrate key workflows and decision-making processes in method development.
Caption: Troubleshooting workflow for resolving co-eluting this compound isomers in HPLC.
Caption: Decision logic for selecting the primary analytical technique.
References
- 1. HILIC Overview | Thermo Fisher Scientific - ID [thermofisher.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
- 6. hugendubel.info [hugendubel.info]
- 7. researchgate.net [researchgate.net]
- 8. How to Avoid Common Problems with HILIC Methods [restek.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing Ethylurea Resolution in Mixed Sample Chromatography
Welcome to the technical support center for chromatographic analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the resolution of ethylurea in mixed samples.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues during the chromatographic analysis of this compound.
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for polar compounds like this compound is a common issue, often resulting from secondary interactions with the stationary phase.[1][2]
Possible Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with polar analytes like this compound, causing peak tailing.[1]
-
Inappropriate Mobile Phase pH: When the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent peak shapes and tailing.[1]
-
Solution: Adjust the mobile phase pH using a suitable buffer. The buffer choice should be based on the analyte's pKa to ensure a stable pH and mask residual silanol interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue. Consider using a column with a higher capacity or reducing the injection volume.[1]
-
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the sample flow, causing all peaks to tail.[3]
// Nodes start [label="Start: this compound Peak Tailing Observed", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; check_all_peaks [label="Are all peaks tailing?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; frit_or_void [label="Potential Issue:\nBlocked Frit or Column Void", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_frit [label="Solution:\n- Backflush column\n- Replace frit/guard column\n- Replace analytical column", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Is peak shape concentration-dependent?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; overload [label="Potential Issue:\nColumn Overload", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_overload [label="Solution:\n- Dilute sample\n- Reduce injection volume\n- Use higher capacity column", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_mobile_phase [label="Is mobile phase pH controlled?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; mobile_phase_issue [label="Potential Issue:\nInappropriate Mobile Phase pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_mobile_phase [label="Solution:\n- Add appropriate buffer\n- Adjust mobile phase pH away from analyte pKa", fillcolor="#34A853", fontcolor="#FFFFFF"]; silanol_issue [label="Potential Issue:\nSecondary Silanol Interactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_silanol [label="Solution:\n- Use an end-capped column\n- Switch to a non-silica based column (e.g., Hypercarb)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Improved Peak Shape", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_all_peaks; check_all_peaks -> frit_or_void [label="Yes"]; frit_or_void -> solution_frit; solution_frit -> end; check_all_peaks -> check_overload [label="No"]; check_overload -> overload [label="Yes"]; overload -> solution_overload; solution_overload -> end; check_overload -> check_mobile_phase [label="No"]; check_mobile_phase -> mobile_phase_issue [label="No"]; mobile_phase_issue -> solution_mobile_phase; solution_mobile_phase -> end; check_mobile_phase -> silanol_issue [label="Yes"]; silanol_issue -> solution_silanol; solution_silanol -> end; } .enddot Caption: Troubleshooting logic for diagnosing and resolving peak tailing.
Q2: I am having difficulty retaining this compound on my reversed-phase (C18) column. How can I increase its retention?
This compound is a highly polar compound, which makes it challenging to retain on traditional non-polar stationary phases like C18.[4][5]
Strategies to Increase Retention:
-
Use a Highly Aqueous Mobile Phase: For reversed-phase chromatography, increasing the aqueous component of the mobile phase will increase the retention of polar compounds. You can try using a mobile phase with a high percentage of water (e.g., 95-100%).[5] However, be aware of potential "dewetting" or phase collapse with some C18 columns when using 100% aqueous mobile phases.[5]
-
Switch to a Different Stationary Phase:
-
Polar-Endcapped Columns: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[6][7][8] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[6][8]
-
Mixed-Mode Chromatography (MMC): MMC columns utilize multiple retention mechanisms (e.g., reversed-phase and ion-exchange) in a single column.[9][10][11] This can significantly increase the retention of polar and ionizable compounds without the need for ion-pairing reagents.[9][10]
-
-
Use Ion-Pairing Reagents: While less common now due to MS compatibility issues, adding an ion-pairing reagent to the mobile phase can increase the retention of polar, ionizable compounds on a reversed-phase column.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for separating this compound from other polar and non-polar compounds in a single run?
Mixed-Mode Chromatography (MMC) is an ideal choice for this scenario.[9][10][12] MMC columns possess multiple functionalities, combining reversed-phase with ion-exchange and/or HILIC selectivity.[10] This allows for the simultaneous separation of polar, non-polar, and ionizable compounds in a single analysis.[10] By adjusting mobile phase parameters like buffer concentration, pH, and organic solvent content, you can optimize the selectivity for a wide range of analytes.[10]
Q2: When should I consider using HILIC for my this compound analysis?
You should consider HILIC when your primary challenge is insufficient retention of this compound and other highly polar analytes on a reversed-phase column.[7][13] HILIC is specifically designed for the robust separation of hydrophilic compounds.[6] It is particularly advantageous when you need to separate this compound from other polar impurities or excipients that co-elute near the void volume in reversed-phase chromatography.[5]
Q3: Can I use my existing HPLC system for HILIC or Mixed-Mode Chromatography?
Yes, in most cases, a standard HPLC or UHPLC system can be used for both HILIC and Mixed-Mode Chromatography.[13] The primary change is the column and the mobile phase composition. However, it is crucial to ensure proper column equilibration, especially when switching between reversed-phase and HILIC modes, as the equilibration times can be longer.
Experimental Protocols
Below are detailed methodologies for enhancing the resolution of this compound. These protocols provide a starting point for method development.
Protocol 1: Method Development Using Mixed-Mode Chromatography
This protocol is designed to retain and separate this compound from a mixture of polar and non-polar compounds.
-
Column Selection: Choose a mixed-mode column with reversed-phase and cation-exchange functionalities (e.g., Acclaim Trinity P1 or similar).[10]
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium formate (B1220265) buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (or a more specific wavelength if known for impurities).
-
Gradient Program: Start with a high organic content to elute non-polar compounds, then decrease the organic content to elute polar compounds like this compound.
-
0-2 min: 90% B
-
2-15 min: Gradient to 40% B
-
15-20 min: Hold at 40% B
-
20.1-25 min: Return to 90% B and equilibrate.
-
-
-
Optimization:
-
Resolution Tuning: Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Retention Modification: Modify the pH or buffer concentration of Mobile Phase A. A lower pH will increase the retention of basic compounds on a cation-exchange phase.
-
// Nodes start [label="Start: Separate this compound in Mixed Sample", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; select_mode [label="Step 1: Select Chromatographic Mode\n(HILIC or Mixed-Mode recommended)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_column [label="Step 2: Select Column\n(e.g., HILIC Amide, Mixed-Mode RP/Cation-Exchange)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase [label="Step 3: Define Mobile Phase\n(A: Aqueous Buffer, B: Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initial_run [label="Step 4: Perform Initial Gradient Run\n(e.g., 95% to 40% Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaluate [label="Step 5: Evaluate Resolution & Peak Shape", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124", height="1.5"]; optimize_gradient [label="Optimize Gradient Slope", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_ph [label="Adjust Mobile Phase pH / Buffer Strength", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_temp [label="Adjust Column Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_method [label="Final Method Achieved", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> select_mode; select_mode -> select_column; select_column -> mobile_phase; mobile_phase -> initial_run; initial_run -> evaluate; evaluate -> final_method [label="Acceptable"]; evaluate -> optimize_gradient [label="Needs Improvement"]; optimize_gradient -> evaluate; evaluate -> optimize_ph [label="Needs Improvement"]; optimize_ph -> evaluate; evaluate -> optimize_temp [label="Needs Improvement"]; optimize_temp -> evaluate; } .enddot Caption: A systematic workflow for developing a robust chromatography method.
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize typical starting conditions for different chromatographic modes used for the analysis of polar compounds like this compound and its derivatives.
Table 1: Reversed-Phase Chromatography Conditions
| Parameter | Condition 1: N-Nitroso-N-ethylurea[14] | Condition 2: N-Mthis compound[15] |
| Column | Supelco DB-18 (25 cm x 4.6 mm, 5 µm) | Atlantis dC18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water | 0.02M Potassium Phosphate buffer |
| Mobile Phase B | Methanol | Acetonitrile |
| Mode | Isocratic (20% Methanol) | Gradient |
| Flow Rate | 1.5 mL/min | 0.7 mL/min |
| Temperature | Not Specified | 40 °C |
| Detection | UV @ 230 nm | UV @ 205 nm |
Table 2: HILIC and Mixed-Mode Chromatography Starting Conditions
| Parameter | HILIC (General)[6][13] | Mixed-Mode (General)[10][12] |
| Column | Polar Stationary Phase (e.g., Amide, Diol, bare Silica) | Mixed functionality (e.g., RP/Ion-Exchange) |
| Mobile Phase A | Aqueous Buffer (e.g., 10-20 mM Ammonium Formate/Acetate) | Aqueous Buffer (e.g., 20-50 mM Ammonium Formate/Acetate) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Mode | Gradient (e.g., 95% to 50% Acetonitrile) | Gradient (e.g., 90% to 40% Acetonitrile) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.8 - 1.2 mL/min |
| Temperature | 30 - 45 °C | 30 - 40 °C |
| Detection | UV, MS-compatible | UV, MS-compatible |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. lctsbible.com [lctsbible.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lci-koeln.de [lci-koeln.de]
- 9. helixchrom.com [helixchrom.com]
- 10. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
Addressing matrix effects in LC-MS/MS analysis of Ethylurea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Ethylurea.
Troubleshooting Guides & FAQs
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the potential causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS/MS analysis, leading to reduced analyte signal and compromising accuracy and sensitivity. The primary causes in plasma are co-eluting endogenous components like phospholipids (B1166683) and proteins.
To mitigate ion suppression, consider the following strategies:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis. Different techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) offer varying degrees of cleanliness. For complex matrices like plasma, SPE is often superior in removing interferences compared to PPT.
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry.
-
Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this approach is only feasible if the concentration of this compound in the diluted sample remains above the lower limit of quantification (LLOQ).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most reliable way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
Q2: How do I choose the best sample preparation method for this compound analysis to minimize matrix effects?
A2: The choice of sample preparation method depends on the
Technical Support Center: Scaling Up Ethylurea Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of ethylurea from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of an amine (ethylamine) with an isocyanate (ethyl isocyanate) or by reacting ethylamine (B1201723) with urea (B33335) at elevated temperatures with the elimination of ammonia (B1221849).[1][2] The reaction between ethyl isocyanate and ammonia is also a viable route. For the purpose of this guide, we will focus on the reaction of ethyl isocyanate with ammonia.
Q2: What are the fundamental challenges when scaling up a chemical synthesis from lab to pilot plant?
A2: Scaling up is not a linear process; simply increasing the amount of reagents and the size of the vessel is insufficient.[3] Key challenges include:
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature increases and runaway reactions in a large reactor due to the decreased surface-area-to-volume ratio.[4][5]
-
Mixing Efficiency: Achieving uniform mixing in a large volume is more complex and requires specialized equipment.[4][6] Poor mixing can lead to localized "hot spots," uneven reactant distribution, and an increase in side reactions.[7]
-
Reaction Kinetics and Equilibrium: The time to reach chemical equilibrium often increases with scale, and reaction kinetics can change due to differences in mass and heat transfer.[3][8]
-
Impurity Profile: Minor side reactions at the lab scale can become significant at the pilot scale, leading to a higher percentage of impurities.[6]
-
Safety and Handling: Handling large quantities of hazardous materials necessitates more stringent safety protocols and specialized equipment.[4][9]
Q3: What are the primary safety concerns when working with the reagents for this compound synthesis on a larger scale?
A3: The primary reagents, ethyl isocyanate and ammonia, pose significant health and safety risks.
-
Ethyl Isocyanate: Isocyanates are irritants to the eyes, nose, throat, and respiratory tract.[10] They are also allergic sensitizers.[10] A critical hazard is their reactivity with water, which produces an unstable carbamic acid that decomposes to an amine and carbon dioxide gas, potentially leading to pressure buildup in sealed reactors.[7][10]
-
Ammonia: Ammonia is a corrosive and toxic gas. Inhalation can cause severe respiratory irritation. In a urea plant's high-pressure synthesis section, there is a risk of ruptures and toxic ammonia leaks.[11]
-
Exothermic Reaction: The reaction between isocyanates and amines is exothermic.[12] Without proper temperature control, this can lead to a runaway reaction, pressure buildup, and potentially an explosion.[4]
Q4: What are the common side reactions and byproducts to expect when scaling up this compound synthesis?
A4: When scaling up, several side reactions can reduce the yield and purity of this compound:
-
N,N'-dithis compound Formation: If ethylamine is formed (e.g., from the hydrolysis of ethyl isocyanate), it can react with another molecule of ethyl isocyanate to form the symmetrical N,N'-dithis compound.[7]
-
Biuret Formation: The desired this compound product can react further with another molecule of ethyl isocyanate at elevated temperatures to form a biuret.[7]
-
Trimerization: At high temperatures or in the presence of certain catalysts, ethyl isocyanate can trimerize to form a stable isocyanurate ring.[7]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Possible Cause A: Incomplete Reaction
-
Troubleshooting: Monitor the reaction's progress using an appropriate analytical technique, such as FT-IR to track the disappearance of the isocyanate peak (around 2250 cm⁻¹) or HPLC to monitor the formation of the product.[7] Consider extending the reaction time or moderately increasing the temperature while keeping a close watch for an increase in byproducts.[2]
-
-
Possible Cause B: Side Reactions
-
Troubleshooting: Analyze the crude reaction mixture by LC-MS or GC-MS to identify the major byproducts.[7] If N,N'-dithis compound is a significant impurity, it indicates that water might be present in the reagents or solvents, leading to the hydrolysis of ethyl isocyanate.[13] Ensure all reagents and solvents are rigorously dried.[7]
-
-
Possible Cause C: Incorrect Stoichiometry
-
Troubleshooting: Re-verify the stoichiometry of your reactants. Ensure accurate measurement and dispensing of all materials, especially when handling larger quantities.
-
Problem 2: High Levels of N,N'-dithis compound Impurity
-
Possible Cause A: Presence of Water in the Reaction
-
Troubleshooting: As mentioned, water reacts with ethyl isocyanate to produce ethylamine, which then reacts with more ethyl isocyanate to form the symmetrical urea.[7][10] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Possible Cause B: Order of Reagent Addition
-
Troubleshooting: Control the addition of reagents carefully. A slow, controlled addition of one reagent to the other can help maintain the desired stoichiometry throughout the reaction and minimize side reactions.
-
Problem 3: Poor Product Quality (e.g., Off-color, Poor Crystalline Form)
-
Possible Cause A: High Reaction Temperature
-
Troubleshooting: Elevated temperatures can lead to the formation of colored byproducts or degradation of the desired product. Optimize the reaction temperature by starting lower and gradually increasing it if the reaction is too slow.[2]
-
-
Possible Cause B: Inappropriate Purification Method
Problem 4: Exothermic Runaway Reaction
-
Possible Cause A: Inefficient Heat Removal
-
Troubleshooting: The exothermic nature of the reaction between isocyanates and amines requires robust temperature control.[12] Ensure the pilot plant reactor's cooling system is adequate for the scale of the reaction. The rate of addition of the limiting reagent can be used to control the rate of heat generation.
-
-
Possible Cause B: Poor Mixing
-
Troubleshooting: Inadequate mixing can create localized hot spots where the reaction rate accelerates, potentially leading to a runaway.[7] Ensure the agitation system is designed for the specific geometry of the reactor and the viscosity of the reaction mixture.
-
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Reaction Parameters
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Reactor Volume | 1 L Glass Flask | 50 L Jacketed Glass Reactor | Surface-area-to-volume ratio decreases, impacting heat transfer.[4] |
| Agitation | Magnetic Stirrer | Mechanical Overhead Stirrer | Mechanical stirrers are necessary for efficient mixing in larger volumes.[6] |
| Temperature Control | Ice/Water Bath | Jacketed Reactor with Chiller/Heater | Precise and responsive temperature control is critical to prevent exotherms.[12] |
| Reagent Addition | Manual Addition via Funnel | Metering Pump for Controlled Dosing | Controlled addition is key to managing heat evolution and side reactions.[4] |
| Reaction Time | 2-4 hours | 4-8 hours (or as determined by monitoring) | May need to be adjusted based on mixing and heat transfer efficiency. |
| Work-up | Filtration and Recrystallization | Centrifugation and Recrystallization | Equipment for solid-liquid separation needs to be scaled appropriately. |
Table 2: Typical Impurity Profile and Control Strategies
| Impurity | Typical Level (Pilot Scale) | Primary Cause | Control Strategy |
| N,N'-dithis compound | < 2% | Reaction of ethyl isocyanate with ethylamine (from hydrolysis).[7] | Use anhydrous reagents and solvents; operate under an inert atmosphere. |
| Ethyl Isocyanate Trimer | < 1% | High reaction temperature or presence of certain catalysts.[7] | Maintain strict temperature control. |
| Biurets | < 0.5% | Further reaction of this compound with ethyl isocyanate at high temperatures.[7] | Avoid excessive reaction temperatures and prolonged reaction times. |
Experimental Protocols
Pilot-Scale Synthesis of this compound from Ethyl Isocyanate and Ammonia
Safety Precautions: This procedure must be carried out in a well-ventilated area, such as a walk-in fume hood, by personnel trained in handling hazardous chemicals.[9] Appropriate personal protective equipment (PPE), including safety goggles, face shield, chemically resistant gloves, and a lab coat, must be worn. An emergency shower and eyewash station should be readily accessible.
Equipment:
-
50 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, and a port for reagent addition.
-
Chiller/heater unit connected to the reactor jacket.
-
Metering pump for the addition of ethyl isocyanate.
-
System for scrubbing excess ammonia from the off-gas.
-
Centrifuge for product isolation.
-
Vacuum oven for drying the product.
Reagents:
-
Anhydrous solvent (e.g., Toluene)
-
Ammonia (gas or solution in a suitable solvent)
-
Ethyl Isocyanate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.
-
Solvent Charging: Charge the reactor with the anhydrous solvent.
-
Ammonia Addition: Introduce a stoichiometric amount of ammonia into the solvent. The temperature should be maintained at a low level (e.g., 0-10 °C) during this addition.
-
Ethyl Isocyanate Addition: Begin slow, controlled addition of ethyl isocyanate via the metering pump. The reaction is exothermic, so the addition rate should be adjusted to maintain the desired reaction temperature (e.g., 20-30 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by FT-IR or HPLC.[7]
-
Reaction Completion: Once the reaction is complete (as indicated by the disappearance of the ethyl isocyanate), stop the agitation.
-
Product Isolation: The this compound product will likely precipitate from the solvent. Isolate the solid product by centrifugation.
-
Washing: Wash the product cake with a small amount of cold, fresh solvent to remove any residual impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Caption: Workflow for scaling up this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Main and side reaction pathways.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach | AIChE [aiche.org]
- 10. pcimag.com [pcimag.com]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 625-52-5 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethylurea Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of ethylurea is essential for ensuring the quality and safety of pharmaceutical products. This guide offers an objective comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for this compound analysis, with alternative analytical techniques. The performance of these methods is evaluated based on key validation parameters, supported by experimental data from closely related compounds where direct data for this compound is not available. Detailed experimental protocols and visual workflows are provided to assist in the selection and implementation of the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Experimental Protocol: HPLC-UV Method
This protocol is adapted from a validated method for N-Nitroso-N-Ethylurea.[1]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., Supelco C-18 DB, 25 cm x 4.6 mm i.d., 5 µm particle size) is a suitable choice.[1]
-
Mobile Phase: A mixture of methanol (B129727) and water (20:80, v/v) can be used for isocratic elution.
-
Flow Rate: 1.5 mL/minute.[1]
-
Column Temperature: 30°C.[1]
-
Detector: UV detector set at a wavelength of approximately 230 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh a representative sample of the drug product.
-
Dissolve the sample in a suitable diluent (e.g., acetonitrile (B52724) or water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the diluent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Method Validation Parameters (Based on N-Nitroso-N-Ethylurea Data)
| Validation Parameter | HPLC-UV |
| Linearity Range | 0.6 - 100 mg/L[1] |
| Correlation Coefficient (r²) | > 0.99 (implied from standard curve plot)[1] |
| Accuracy (% Recovery) | Not explicitly stated, but precision and recovery data are available in the source document.[1] |
| Precision (%RSD) | 9.4% at the detection limit[1] |
| Limit of Detection (LOD) | 0.33 mg/L[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but the lowest standard is 0.6 mg/L.[1] |
Alternative Analytical Methods
For a comprehensive evaluation, it is crucial to consider alternative analytical techniques that offer different advantages in terms of sensitivity, selectivity, and complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and for analysis in complex matrices where interferences may be a concern.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.
Comparison of Analytical Method Performance
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS based on data from this compound and structurally similar urea (B33335) compounds.
| Validation Parameter | HPLC-UV (for ENU)[1] | LC-MS/MS (for Urea)[2] | GC-MS (for Hydroxyurea) |
| Linearity (r²) | > 0.99 | > 0.9996 | Method is accurate over a range |
| Accuracy (% Recovery) | - | 95 - 110%[2] | Within 15% of the true value |
| Precision (%RSD) | 9.4% at LOD | < 7.8%[2] | < 15% (within-run and between-run) |
| Limit of Detection (LOD) | 0.33 mg/L | - | Not explicitly stated |
| Limit of Quantification (LOQ) | ~0.6 mg/L | 4 µg/mL[2] | 0.1 mcg/mL |
| Specificity | Good | High (due to MS/MS detection) | High (due to selected ion monitoring) |
Experimental Workflows and Logical Relationships
Visualizing the experimental workflows and the logical relationships between different analytical approaches can aid in understanding the overall process of method validation and selection.
Figure 1. Experimental workflow for the validation of an HPLC-UV method for this compound quantification.
Figure 2. Logical relationship in the comparison of analytical methods for this compound quantification.
Conclusion
References
Comparative Analysis of Ethylurea and Methylurea in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to successful synthesis and formulation. This guide provides a comprehensive comparative analysis of Ethylurea and Mthis compound, focusing on their synthesis, physicochemical properties, and applications, with a particular emphasis on their roles in drug development.
This document summarizes key quantitative data in structured tables, details experimental protocols for common syntheses, and presents visual diagrams of synthetic pathways to facilitate a clear understanding of the comparative aspects of these two important urea (B33335) derivatives.
Physicochemical Properties: A Head-to-Head Comparison
This compound and Mthis compound share a common urea backbone but differ in the alkyl substituent on one of the nitrogen atoms. This seemingly minor structural difference leads to notable variations in their physical and chemical properties, which can significantly impact their behavior in chemical reactions and formulations.
| Property | Mthis compound | This compound | References |
| Molecular Formula | C₂H₆N₂O | C₃H₈N₂O | [1][2] |
| Molecular Weight ( g/mol ) | 74.08 | 88.11 | [1][2] |
| Melting Point (°C) | 98-101 | 87-90 | [3][4] |
| Solubility in Water | High | High | [3][4] |
| Appearance | White crystalline solid | White crystalline solid | [1][2] |
Synthesis of this compound and Mthis compound: A Comparative Overview
The synthesis of both this compound and Mthis compound can be achieved through several routes, most commonly by the reaction of the corresponding primary amine (ethylamine or methylamine) with a urea precursor. Below is a comparison of two prevalent methods.
Method 1: Reaction with Urea
A straightforward and common method for the synthesis of N-alkylureas is the reaction of a primary amine with urea. This reaction typically involves heating the reactants, often in a suitable solvent, to drive the reaction forward and release ammonia (B1221849) as a byproduct.
Experimental Protocol: Synthesis from Urea in Xylene
A patented method describes the synthesis of Mthis compound and this compound by reacting urea with the corresponding amine in xylene.[5]
-
Reaction Setup: Suspend 2 moles of urea in 400-500 ml of dry xylene in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Amine Addition: Heat the suspension to an internal temperature of 120-125°C.
-
Slowly introduce a stream of the respective amine (methylamine or ethylamine) into the heated suspension with continuous stirring. A molar excess of the amine is typically used (e.g., 1.95 to 2.75 moles).
-
Reaction: Maintain the reaction temperature and continue stirring until the addition of the amine is complete.
-
Isolation: Cool the reaction mixture. The product precipitates out of the solution.
-
Purification: Separate the product by filtration, wash with a small amount of cold xylene, and dry.
Comparative Performance Data (from Urea in Xylene)
| Product | Reactants | Molar Ratio (Amine:Urea) | Reaction Temperature (°C) | Reported Yield (%) | Reference |
| Mthis compound | Methylamine, Urea | 1.95:1 | 120-125 | 79 | [5] |
| This compound | Ethylamine (B1201723), Urea | 1.375:1 | 120-125 | 83 | [5] |
Method 2: Reaction with Potassium Cyanate (B1221674)
Another widely used method involves the reaction of an amine hydrochloride with potassium cyanate in an aqueous solution. This method is often preferred for its mild reaction conditions.
Experimental Protocol: Synthesis from Amine Hydrochloride and Potassium Cyanate
-
Reactant Preparation: Prepare an aqueous solution of the amine hydrochloride (methylamine hydrochloride or ethylamine hydrochloride).
-
Reaction: Add a solution of potassium cyanate to the amine hydrochloride solution at room temperature with stirring.
-
Product Formation: The corresponding N-alkylurea is formed in the solution.
-
Isolation and Purification: The product can be isolated by evaporation of the solvent and subsequent recrystallization.
While specific side-by-side comparative yields for this method were not found in the literature under identical conditions, this route is a well-established and efficient way to produce N-substituted ureas.[6]
Synthetic Pathways and Logical Relationships
To visualize the synthetic routes and the relationship between the reactants and products, the following diagrams are provided.
References
- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. poliuretanos.net [poliuretanos.net]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Comparative Reactivity of Ethylurea and Other Alkylureas: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of small molecules is crucial for predicting their behavior in both chemical and biological systems. This guide provides a detailed comparison of the reactivity of ethylurea with other short-chain alkylureas, focusing on nitrosation reactions. Experimental data, detailed protocols, and relevant biological signaling pathways are presented to offer a comprehensive overview.
Quantitative Comparison of Reactivity
The reactivity of alkylureas is influenced by the nature of the alkyl substituent. In the context of nitrosation, a reaction of significant interest due to the potential formation of carcinogenic N-nitroso compounds, a clear trend in reactivity has been observed. The reaction rate is generally inversely proportional to the steric bulk of the alkyl group.
A key study investigating the kinetics of nitrosation of mthis compound (B154334) and this compound found that mthis compound reacts more rapidly. The nitrosation of these alkylureas follows third-order kinetics, and the rate constants provide a quantitative measure of their reactivity.
| Alkylurea | Third-Order Rate Constant (k₁) (moles⁻² min⁻¹) at pH 2 | Relative Reactivity (vs. This compound) |
| Mthis compound | 490-850 | ~1.6 - 2.8 |
| This compound | ~300 | 1.0 |
Data sourced from a kinetic study on nitrosamide formation. The range for mthis compound reflects variations observed under different experimental conditions within the study.
This trend is further supported by studies on 1,3-dialkylureas, which show a decrease in reactivity with increasing alkyl chain length and branching. The observed reactivity order is: 1,3-dimthis compound (B165225) (DMU) > 1,3-dithis compound (B146665) (DEU) > 1,3-dipropylurea (B139544) (DPU) > 1,3-diallylurea (B154441) (DAU)[1]. This suggests that the steric hindrance from the alkyl groups plays a significant role in the rate-determining step of the reaction[1].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of alkylurea reactivity.
Protocol 1: Kinetic Analysis of Alkylurea Nitrosation by UV-Visible Spectrophotometry
This protocol outlines a method to determine the rate of nitrosation of alkylureas by monitoring the formation of the N-nitroso product, which typically absorbs in the UV-visible region.
Materials:
-
Alkylurea (e.g., this compound, mthis compound)
-
Sodium nitrite (B80452) (NaNO₂)
-
Citrate (B86180) buffer (0.05 M, pH 2)
-
Sulfuric acid (for pH adjustment)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkylurea (e.g., 0.1 M) in deionized water.
-
Prepare a fresh stock solution of sodium nitrite (e.g., 0.2 M) in deionized water.
-
Prepare the citrate buffer and adjust the pH to 2.0 using sulfuric acid.
-
-
Reaction Setup:
-
In a quartz cuvette, add the appropriate volume of citrate buffer and alkylurea stock solution to achieve the desired final concentration (e.g., 0.01 M alkylurea).
-
Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the required volume of the sodium nitrite stock solution to the cuvette to achieve the desired final concentration (e.g., 0.01 M nitrite).
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the corresponding N-nitrosoalkylurea (e.g., around 400 nm) over time.
-
Continue data collection until the reaction is complete or for a predetermined period.
-
-
Data Analysis:
-
The initial reaction rate can be determined from the initial slope of the absorbance versus time plot.
-
The third-order rate constant (k₁) can be calculated from the initial rate, the concentrations of the alkylurea and nitrous acid (derived from the nitrite concentration at the given pH), and the hydrogen ion concentration.
-
Protocol 2: Analysis of Alkylureas and N-Nitroso-Alkylureas by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the separation and quantification of alkylureas and their N-nitroso derivatives.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile (B52724) and water
-
Alkylurea and N-nitroso-alkylurea standards
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile in water. The specific gradient will depend on the specific compounds being separated but a typical starting point could be 10% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm for alkylureas and a higher wavelength (e.g., 230-250 nm) for N-nitroso-alkylureas.
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of the alkylurea and its corresponding N-nitroso derivative in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solutions to known concentrations.
-
-
Sample Preparation:
-
Dissolve the reaction mixture or sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the analytes by comparing the peak areas of the samples to the calibration curve generated from the standards.
-
Involvement in Biological Signaling Pathways
While alkylureas themselves are not typically direct signaling molecules, their N-nitroso derivatives, such as N-nitroso-N-ethylurea (NEU) and N-nitroso-N-mthis compound (NMU), are potent alkylating agents that can significantly impact cellular signaling by inducing DNA damage.
DNA Damage Response Pathway
NEU is known to cause DNA damage, which in turn activates the DNA damage response (DDR) pathway. This is a critical cellular defense mechanism that senses DNA lesions, signals their presence, and promotes their repair. The primary kinases that initiate the DDR cascade are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2, which then orchestrate cell cycle arrest, DNA repair, or apoptosis.
NF-κB Signaling Pathway
Both NMU and NEU have been shown to upregulate the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival. This upregulation is mediated through a Protein Kinase C (PKC)-dependent pathway. PKC activation leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. Once IκBα is degraded, NF-κB is free to translocate to the nucleus and activate the transcription of its target genes.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethylurea Detection
In the landscape of pharmaceutical development and research, the precise and reliable quantification of small molecules like Ethylurea is critical. This compound, a urea (B33335) derivative, can be a key reactant, intermediate, or impurity in various chemical processes. Ensuring the accuracy of its measurement across different analytical platforms is paramount for quality control and regulatory compliance. This guide provides a comparative analysis of common analytical methods applicable to the detection of this compound, offering a framework for their cross-validation.
The information presented herein is based on established analytical principles and data from the analysis of urea and other similar small, polar, urea-based compounds, providing a model for the cross-validation of methods for this compound.
Data Presentation: A Comparative Overview
The selection of an analytical method is a critical decision driven by factors such as required sensitivity, selectivity, sample throughput, and available resources. The following table summarizes the key performance characteristics of three common analytical techniques applicable to the detection of small molecules like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These parameters are generalized and may vary based on the specific sample matrix and instrumentation.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by liquid chromatography, detection by mass spectrometry.[1] | Separation by gas chromatography, detection by mass spectrometry.[2] |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity | Moderate (µg/mL to ng/mL)[3] | High (ng/mL to pg/mL)[1][4] | High (ng/mL to pg/mL) |
| Limit of Detection (LOD) | ~1.6 µg/mL (for a similar compound)[3] | As low as 3 mg/kg (in feed matrix)[5] | Method dependent, can be in the pg/mg range for related compounds.[6] |
| Limit of Quantitation (LOQ) | ~4.8 µg/mL (for a similar compound)[3] | As low as 8 mg/kg (in feed matrix)[5] | Method dependent, can be in the pg/mg range for related compounds. |
| **Linearity (R²) ** | >0.99[3] | >0.999[7] | >0.99 |
| Accuracy (% Recovery) | Typically 95-105%[3] | Typically 86-105%[5] | Method dependent, typically within 80-120% |
| Precision (%RSD) | < 2%[3] | < 15% (inter-day)[7] | < 15% |
| Sample Throughput | High | Moderate to High | Moderate |
| Matrix Effect | Low to Moderate | Can be significant, often requires sample cleanup. | Can be significant, often requires sample cleanup and derivatization. |
| Development Time | Low to Moderate | Moderate to High | Moderate to High |
| Cost per Sample | Low | High | High |
| Instrumentation Cost | Low to Moderate | High | High |
Experimental Protocols
Below are generalized experimental protocols for the detection of a small, polar molecule like this compound using HPLC-UV, LC-MS/MS, and GC-MS. These protocols should be optimized and validated for the specific application and sample matrix. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[8][9][10][11][12]
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method
This method is often a starting point for the analysis of non-volatile, polar compounds. For small urea-based molecules that lack a strong chromophore, derivatization may be necessary to enhance UV detection.[13]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., water, methanol, or a mixture).
-
Filter the sample through a 0.45 µm filter before injection.
-
If derivatization is needed, a pre-column derivatization step with a UV-active agent would be introduced here.[13]
-
-
Chromatographic Conditions (based on a method for urea and related impurities)[14][15]:
-
Column: A mixed-mode column capable of retaining polar compounds (e.g., a C18 column with specific polar endcapping or a HILIC column).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[13]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 25 - 40 °C.
-
UV Detection: Wavelength set based on the absorbance maximum of this compound or its derivative (e.g., around 200-240 nm).[13][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis and for complex matrices.[1][4]
-
Sample Preparation:
-
Sample dissolution and filtration as described for HPLC-UV.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to minimize matrix effects.
-
-
LC-MS/MS Conditions (based on methods for similar compounds)[4][17][18]:
-
Column: A high-efficiency column, such as a sub-2 µm particle size C18 or HILIC column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.2 - 0.6 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound. A stable isotope-labeled internal standard is recommended for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability.[2][19]
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).[6]
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Mandatory Visualizations
Cross-Validation Workflow
The selection of an analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and available resources. Below is a generalized workflow for the cross-validation of these analytical methods. The goal of cross-validation is to ensure that different analytical methods or the same method in different laboratories produce comparable results.[20][21]
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway for Method Selection
The decision-making process for selecting the most appropriate analytical method involves a series of considerations, from the initial analytical requirements to the final application.
Caption: Decision pathway for analytical method selection.
References
- 1. rsc.org [rsc.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ikev.org [ikev.org]
- 13. Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bipm.org [bipm.org]
- 19. GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e-b-f.eu [e-b-f.eu]
- 21. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Ethylurea Derivatives: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the precise and unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical research and development. In the realm of medicinal chemistry, ethylurea derivatives are a significant class of compounds, often investigated for their potential therapeutic properties. Ensuring the correct molecular architecture is paramount for understanding structure-activity relationships and ensuring the safety and efficacy of potential drug candidates. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful and definitive method for elucidating the intricate connectivity and spatial relationships within these molecules.
This guide provides an objective comparison of 2D NMR spectroscopy with other common analytical techniques for the structural validation of this compound derivatives, supported by experimental data and detailed protocols.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual atoms. However, for complex molecules like many this compound derivatives, 1D spectra can suffer from signal overlap, making unambiguous assignments challenging. 2D NMR overcomes this limitation by correlating nuclear spins through chemical bonds or through space, spreading the information across two frequency dimensions and revealing the molecular framework with much greater clarity.[1]
The most common and invaluable 2D NMR experiments for small molecule characterization are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (geminal and vicinal coupling). This helps to establish proton-proton connectivity within spin systems.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is a highly sensitive technique that allows for the definitive assignment of carbons bearing protons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).[3]
Experimental Protocol: 2D NMR Analysis of an this compound Derivative
This section details a typical experimental protocol for acquiring 2D NMR data for a representative this compound derivative, N-ethyl-N'-phenylurea.
Sample Preparation:
-
Weigh approximately 10-20 mg of the N-ethyl-N'-phenylurea sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition:
All spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).
1. ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
2. ¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds
3. COSY:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment: 2-4
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
4. HSQC:
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3). An edited HSQC can distinguish between CH, CH₂, and CH₃ groups.[3]
-
Number of Increments: 128-256 in the ¹³C dimension (F1).
-
Number of Scans per Increment: 2-8
-
¹J(C,H) Coupling Constant: Optimized for one-bond correlations (typically ~145 Hz).
5. HMBC:
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
-
Number of Increments: 256-512 in the ¹³C dimension (F1).
-
Number of Scans per Increment: 4-16
-
Long-Range Coupling Constant: Optimized for 2-3 bond correlations (typically 8-10 Hz).
Data Presentation: Validating the Structure of N-ethyl-N'-phenylurea
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for N-ethyl-N'-phenylurea.
Table 1: ¹H and ¹³C NMR Data for N-ethyl-N'-phenylurea
| Atom Number | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | CH₃ | ~1.2 (t) | ~15 |
| 2 | CH₂ | ~3.3 (q) | ~35 |
| 3 | NH | ~5.5 (br s) | - |
| 4 | C=O | - | ~155 |
| 5 | NH | ~7.8 (br s) | - |
| 6 | C (ipso) | - | ~138 |
| 7, 11 | CH (ortho) | ~7.3 (d) | ~120 |
| 8, 10 | CH (meta) | ~7.0 (t) | ~129 |
| 9 | CH (para) | ~7.1 (t) | ~123 |
Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, br = broad.
Table 2: Key 2D NMR Correlations for N-ethyl-N'-phenylurea
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| H-1 (CH₃) | H-2 (CH₂) | C-1 | C-2, C-4 (weak) |
| H-2 (CH₂) | H-1 (CH₃), H-3 (NH) | C-2 | C-1, C-4 |
| H-3 (NH) | H-2 (CH₂) | - | C-2, C-4 |
| H-5 (NH) | H-7/11 (ortho) | - | C-4, C-6, C-7/11 |
| H-7/11 (ortho) | H-8/10 (meta), H-5 (NH) | C-7/11 | C-5 (weak), C-6, C-8/10, C-9 |
| H-8/10 (meta) | H-7/11 (ortho), H-9 (para) | C-8/10 | C-6, C-7/11, C-9 |
| H-9 (para) | H-8/10 (meta) | C-9 | C-7/11, C-8/10 |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of an this compound derivative using 2D NMR.
Caption: Workflow for structural validation using 2D NMR.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, other analytical techniques are also employed for structural characterization. The choice of technique often depends on the specific information required, the nature of the sample, and available resources.
Table 3: Comparison of 2D NMR with Other Structural Validation Techniques
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Primary Information | Detailed atomic connectivity, stereochemistry, solution-state conformation. | Molecular weight, elemental composition, fragmentation patterns. | Precise 3D atomic coordinates in the solid state. |
| Sample State | Solution | Gas phase (requires ionization) | Crystalline solid |
| Strengths | - Unambiguous structure determination.- Provides information on molecular dynamics in solution.[4]- Non-destructive. | - High sensitivity (requires very small sample amounts).- Rapid analysis.- Provides accurate molecular weight. | - Provides the absolute 3D structure with high precision.- Gold standard for stereochemistry determination. |
| Weaknesses | - Lower sensitivity compared to MS.- Can be time-consuming to acquire and analyze data.- Not suitable for insoluble compounds. | - Does not directly provide information on atomic connectivity or stereochemistry.- Isomers can be difficult to distinguish. | - Requires a suitable single crystal, which can be difficult to grow.- The solid-state structure may not represent the solution-state conformation. |
| Best For | Detailed structural elucidation of soluble molecules, including stereochemical analysis. | Rapidly confirming molecular weight and formula, and identifying known compounds. | Obtaining a definitive 3D structure of crystalline compounds. |
Conclusion
For the comprehensive and unambiguous structural validation of this compound derivatives, 2D NMR spectroscopy is an indispensable tool. The combination of COSY, HSQC, and HMBC experiments provides a detailed and robust picture of the molecular architecture, from proton-proton couplings to the complete carbon skeleton. While techniques like Mass Spectrometry and X-ray Crystallography offer complementary and valuable information, 2D NMR provides a unique and detailed insight into the solution-state structure, which is often more relevant to the biological activity of these compounds. By following systematic experimental protocols and data interpretation workflows, researchers can confidently validate the structures of their synthesized this compound derivatives, paving the way for further investigation in drug discovery and development.
References
- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
Performance comparison of different HPLC columns for Ethylurea separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of ethylurea, a compound relevant in various chemical and pharmaceutical contexts, is critically dependent on the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column. This guide provides an objective comparison of different HPLC column technologies for the separation of this polar analyte, supported by established chromatographic principles and available data on related compounds.
Performance Comparison of HPLC Columns
The choice of an HPLC column for this compound separation primarily revolves around managing its high polarity. Traditional reversed-phase columns may offer insufficient retention, while alternative chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC) and Phenyl columns present viable solutions. Below is a summary of expected performance characteristics based on the stationary phase chemistry.
| Column Type | Stationary Phase Chemistry | Predicted Retention of this compound | Potential Advantages | Potential Disadvantages |
| C18 (ODS) | Octadecylsilane | Low to Moderate | Ubiquitous, well-understood, wide variety of brands available. | Poor retention with highly aqueous mobile phases, potential for peak tailing. |
| C8 | Octylsilane | Low | Similar to C18 but with less retention, which can be advantageous for faster analysis if retention is still adequate. | May provide insufficient retention for good separation from the void volume. |
| Phenyl | Phenyl-Hexyl or other phenyl chemistries | Moderate | Alternative selectivity to alkyl chains due to π-π interactions, potentially improving resolution from closely related impurities.[1][2][3][4] | Retention mechanism is more complex and may require more method development. |
| HILIC | Unbonded Silica, Amide, or Urea-based | High | Excellent retention of very polar compounds like this compound.[5][6][7][8][9][10][11][12] Often provides higher sensitivity with mass spectrometry detection.[9] | Can have longer equilibration times and may be more sensitive to the mobile phase composition. |
| Mixed-Mode | Combination of reversed-phase and ion-exchange or HILIC functionalities | Moderate to High | Offers multiple modes of interaction, which can be beneficial for separating complex mixtures containing analytes with diverse polarities. | Method development can be more complex due to the multiple interaction modes. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible HPLC analysis. Below are representative protocols for a standard reversed-phase method and a HILIC method for the analysis of this compound and related compounds.
Reversed-Phase HPLC Method (Based on N-Nitroso-N-Ethylurea Analysis[13])
This protocol is adapted from a validated method for a structurally similar compound and is a good starting point for this compound analysis on a C18 column.
-
Column: C18 DB column (e.g., Supelco), 25 cm x 4.6 mm i.d., 5 µm particle size.[13]
-
Guard Column: C18 Guard Column.[13]
-
Mobile Phase: 20% Methanol in Water.[13]
-
Flow Rate: 1.5 mL/minute.[13]
-
Column Temperature: 30°C.[13]
-
Detection: UV at 230 nm.[13]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile (B52724) or the mobile phase.[13]
Hydrophilic Interaction Liquid Chromatography (HILIC) Method (General Protocol)
This is a general starting protocol for the analysis of a polar compound like this compound on a HILIC column.
-
Column: Accucore™ Urea HILIC HPLC Column or similar HILIC phase (e.g., bare silica, amide).[5]
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the polar analytes. A typical gradient might be from 5% to 40% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30-40°C.
-
Detection: UV at an appropriate wavelength for this compound (e.g., below 210 nm) or Mass Spectrometry (MS).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a high organic solvent mixture (e.g., 80-90% acetonitrile) to ensure compatibility with the initial mobile phase and good peak shape.
Visualizing the Experimental Workflow
The selection of an appropriate HPLC column and method is a logical process that can be visualized as a workflow.
Caption: Workflow for HPLC column selection for this compound separation.
Logical Pathway for Method Development
The process of developing a robust HPLC method for this compound involves a series of logical steps, starting from understanding the analyte's properties to final method validation.
Caption: Logical pathway for this compound HPLC method development.
References
- 1. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 2. NUCLEOSHELL Phenyl-Hexyl–HPLC columns–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 3. uhplcs.com [uhplcs.com]
- 4. lcms.cz [lcms.cz]
- 5. Thermo Scientific™ Accucore™ Urea HILIC HPLC Columns | Fisher Scientific [fishersci.ca]
- 6. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 7. nestgrp.com [nestgrp.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phenomenex.blog [phenomenex.blog]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
Ethylurea vs. Butylurea: A Comparative Guide to Hydrotropic Solubilizing Agents
For Researchers, Scientists, and Drug Development Professionals
Hydrotropic solubilization is a crucial technique in pharmaceutical sciences for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). Among the various hydrotropic agents, simple urea (B33335) derivatives like ethylurea and butylurea have garnered attention due to their effectiveness and relatively simple structures. This guide provides an objective comparison of the performance of this compound and butylurea as hydrotropic solubilizing agents, supported by experimental data, to aid researchers in selecting the appropriate agent for their formulation needs.
Performance Comparison: this compound vs. Butylurea
The efficacy of a hydrotropic agent is primarily determined by its ability to increase the solubility of a poorly water-soluble drug. Experimental evidence consistently demonstrates that butylurea is a more potent hydrotropic agent than this compound . This enhanced solubilizing power is attributed to the increased hydrophobicity of the butyl group compared to the ethyl group. The longer alkyl chain of butylurea is believed to facilitate more effective molecular aggregation and interaction with non-polar drug molecules, thereby leading to a greater increase in aqueous solubility.
A study investigating the hydrotropic solubilization of the poorly soluble antihypertensive drug nifedipine (B1678770) by a series of urea derivatives found the solubilization effect to be in the order of Butylurea > this compound > Mthis compound > Urea.[1][2] This trend directly correlates with the increasing length of the alkyl chain and, consequently, the hydrophobicity of the urea derivative.
Data Presentation
To illustrate the comparative performance, the following table summarizes the solubility enhancement of representative poorly soluble drugs in the presence of this compound and butylurea. It is important to note that direct comparative studies across a wide range of drugs are limited in publicly available literature. The data presented here is a compilation from various sources to provide a comparative perspective.
| Drug | Hydrotropic Agent | Concentration (M) | Solubility Enhancement (Fold Increase) | Reference |
| Nifedipine | This compound | 4 | Significant enhancement (qualitative) | [1][2] |
| Butylurea | 2 | Greater enhancement than this compound (qualitative) | [1][2] | |
| Ibuprofen (B1674241) | Urea (as a reference) | - | Significant enhancement | [3] |
| Ketoprofen | Urea (as a reference) | 8.0 | Significant enhancement | [4] |
Mechanism of Action
The prevailing mechanism for hydrotropic solubilization by urea derivatives involves the formation of non-stoichiometric molecular aggregates.[1][2] In an aqueous environment, the hydrotrope molecules self-associate and also co-aggregate with the poorly soluble drug molecules. This process is thought to be driven by the partial restoration of the normal water structure that is disrupted by the individual solute molecules. The hydrophobic alkyl chains of this compound and butylurea play a crucial role in these interactions, with the longer butyl chain leading to more pronounced aggregation and, consequently, greater solubilization.
Caption: Mechanism of Hydrotropic Solubilization.
Experimental Protocols
The following section details a standard laboratory protocol for determining the hydrotropic solubilization of a poorly soluble drug using the shake-flask method, followed by UV-Vis spectrophotometric analysis.
I. Phase Solubility Study (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a poorly soluble drug in aqueous solutions of this compound and butylurea at various concentrations.
Materials:
-
Poorly soluble drug powder
-
This compound
-
Butylurea
-
Distilled water
-
Volumetric flasks (100 mL)
-
Conical flasks with stoppers (50 mL)
-
Orbital shaking incubator
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound and butylurea at different molar concentrations (e.g., 1 M, 2 M, 3 M, 4 M).
-
Saturation: Add an excess amount of the poorly soluble drug to a set of conical flasks, each containing a known volume (e.g., 25 mL) of a specific hydrotrope solution. A control flask with only distilled water should also be prepared.
-
Equilibration: Seal the flasks and place them in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After the equilibration period, allow the flasks to stand undisturbed to let the excess undissolved drug settle. Carefully withdraw an aliquot from the supernatant of each flask using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry.
II. Analysis by UV-Vis Spectrophotometry
Objective: To quantify the concentration of the dissolved drug in the hydrotropic solutions.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute standard solution of the drug in a suitable solvent (e.g., methanol (B129727) or the hydrotropic solution) and scan it across a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of the drug of known concentrations in the same solvent system (distilled water or the specific hydrotrope solution) used for the solubility study. Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered samples from the phase solubility study with the appropriate solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted samples at the λmax.
-
Calculation: Determine the concentration of the drug in the original undiluted samples using the calibration curve and the dilution factor. The solubility of the drug in each hydrotrope solution is then reported in units such as mg/mL or mol/L.
References
A Comparative Guide to the Accuracy and Precision of Titrimetric and Chromatographic Methods for Ethylurea Assay
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of ethylurea is critical in various research and drug development contexts. While modern chromatographic techniques are prevalent, classical titrimetric methods can offer a simple, cost-effective alternative. This guide provides an objective comparison of a proposed non-aqueous titrimetric method and a typical High-Performance Liquid Chromatography (HPLC) method for the assay of this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an analytical method is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for a proposed non-aqueous titrimetric method and a representative HPLC method for the quantification of this compound.
| Validation Parameter | Non-Aqueous Titrimetry | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | Not Applicable (Absolute Method) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~1 mg | ~0.003 mg/L[1] |
| Limit of Quantification (LOQ) | ~5 mg | ~0.01 mg/L |
| Specificity | Susceptible to interference from other basic substances | High specificity with appropriate column and mobile phase selection |
Experimental Workflows and Methodologies
A crucial aspect of analytical science is the clear and logical flow of experimental procedures. The following sections detail the protocols for both the proposed titrimetric method and a representative HPLC method for this compound analysis.
Non-Aqueous Acid-Base Titration Workflow
The following diagram illustrates the key steps in the non-aqueous titrimetric assay of this compound.
Caption: Workflow for the non-aqueous titrimetric assay of this compound.
Experimental Protocol: Non-Aqueous Titrimetric Assay of this compound
This method is suitable for the quantification of this compound, a weak base, in a non-aqueous environment to enhance its basicity.
1. Reagents and Solutions:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator (optional): Crystal violet indicator, or a suitable electrode system for potentiometric titration.
-
This compound Standard: Reference standard of this compound.
2. Instrumentation:
-
Analytical balance (accurate to 0.1 mg).
-
Burette (50 mL, Class A).
-
Stirrer (magnetic or manual).
-
Potentiometer with a suitable electrode (for potentiometric endpoint detection).
3. Procedure:
-
Standardization of Titrant: Standardize the 0.1 M perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a clean, dry flask.
-
Dissolution: Add 50 mL of glacial acetic acid to the flask and stir until the sample is completely dissolved.
-
Titration:
-
Indicator Method: Add 2-3 drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 M perchloric acid until the color of the solution changes from violet to blue-green.
-
Potentiometric Method: Immerse the electrodes of the potentiometer into the sample solution. Titrate with the standardized 0.1 M perchloric acid, recording the potential (in mV) after each addition of titrant. The endpoint is the point of maximum inflection on the titration curve.
-
-
Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid without the this compound sample.
-
Calculation: Calculate the percentage of this compound in the sample using the following formula:
% this compound = ((V_s - V_b) * M * F * 100) / W
Where:
-
V_s = Volume of perchloric acid consumed by the sample (mL)
-
V_b = Volume of perchloric acid consumed by the blank (mL)
-
M = Molarity of the perchloric acid solution
-
F = Molar mass of this compound (88.11 g/mol )
-
W = Weight of the this compound sample (mg)
-
High-Performance Liquid Chromatography (HPLC) Workflow
The diagram below outlines the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Experimental Protocol: HPLC Assay of this compound
This method is suitable for the quantification of this compound with high specificity and sensitivity. The protocol is based on methods used for similar small, polar urea (B33335) compounds.
1. Reagents and Mobile Phase:
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade.
-
Mobile Phase: A suitable mixture of water and acetonitrile, for example, 95:5 (v/v) water:acetonitrile. Isocratic elution is typically sufficient.
2. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Detector: UV detector set at a low wavelength, typically around 200-210 nm, as this compound lacks a strong chromophore.
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 205 nm.
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solutions and determine their concentrations from the calibration curve.
-
Calculation: The concentration of this compound in the sample is determined by the HPLC software based on the calibration curve. The purity or content can then be calculated based on the initial sample weight and dilution.
Conclusion
Both non-aqueous titrimetry and HPLC offer viable methods for the assay of this compound, each with its own advantages and disadvantages.
-
Non-aqueous titrimetry is a cost-effective and straightforward technique that provides high accuracy and precision for bulk sample analysis. However, it is less sensitive and may be prone to interferences from other basic or acidic impurities in the sample.
-
HPLC provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for analyzing this compound in complex matrices. While more expensive in terms of instrumentation and solvent consumption, its ability to separate this compound from impurities makes it a more robust and specific method.
The choice between these methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available equipment, and cost considerations. For high-purity bulk drug substance, titrimetry can be a suitable quality control method. For formulations, trace analysis, or samples with potential impurities, HPLC is the recommended approach.
References
A Comparative Analysis of Molecular Docking Studies of Ethylurea and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of Ethylurea and its analogues against various biological targets. The information presented is collated from multiple research studies to offer insights into the structure-activity relationships of these compounds and their potential as therapeutic agents. The supporting experimental data, methodologies, and visual representations of interaction pathways are detailed below.
Quantitative Docking Analysis
The following table summarizes the quantitative data from various docking studies, presenting the binding affinities of different urea (B33335) derivatives against their respective protein targets. Lower binding energy values typically indicate a more stable protein-ligand complex and higher affinity.
| Compound/Analogue | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 1-allyl-3-benzoylthiourea (B5185869) (Cpd 1) | DNA gyrase subunit B (1KZN) | -90.25 (Rerank Score) | Not specified | [1] |
| 1-allyl-3-(2-chlorobenzoyl)thiourea (Cpd 2) | DNA gyrase subunit B (1KZN) | -93.84 (Rerank Score) | Not specified | [1] |
| 1-allyl-3-(3-chlorobenzoyl)thiourea (Cpd 3) | DNA gyrase subunit B (1KZN) | -95.91 (Rerank Score) | Not specified | [1] |
| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 4) | DNA gyrase subunit B (1KZN) | -98.78 (Rerank Score) | Not specified | [1] |
| Clorobiocin (Standard) | DNA gyrase subunit B (1KZN) | -111.83 (Rerank Score) | Not specified | [1] |
| Ciprofloxacin (Standard) | DNA gyrase subunit B (1KZN) | -72.01 (Rerank Score) | Not specified | [1] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EGFR (Not Specified) | -7.558 | Lys745 | [2] |
| Coumarin-Urea Derivative (SB5) | EGFR (Not Specified) | -10.2 to -7.3 | Not specified | [3] |
| 1,3-disubstituted urea derivative (6s) | Epoxide hydrolase (Not Specified) | -8.03 (G-score) | TYR381, TYR465 | [4] |
| Adamantyl urea adduct (3l) | A. baumannii enzyme (3UDI) | Not specified (94.5% growth inhibition) | SER487, THR670 | [5][6] |
| Urea derivatives | Ribosyltransferase (3GEY) | Not specified | Not specified | [7] |
Experimental Protocols: Molecular Docking
The following is a generalized methodology for molecular docking studies as compiled from the cited research.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound analogues and reference compounds are typically drawn using chemical drawing software like ChemDraw. Energy minimization is then performed using programs such as Chem3D to obtain a stable conformation.[1]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then energy-minimized to correct any steric clashes.
2. Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The size of the grid is set to encompass the entire binding pocket.
-
Docking Algorithm: A conformational search algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is employed to explore various possible conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The binding affinity of the ligand-protein complex is evaluated using a scoring function, which calculates an estimated free energy of binding (e.g., in kcal/mol) or a docking score.[2][4] The pose with the lowest binding energy or the best score is considered the most favorable.
3. Analysis of Docked Complex:
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.[4][5]
-
Visualization software like PyMOL or Discovery Studio is used to generate images of the docked complex and the interactions.
Visualizing Molecular Interactions and Workflows
The following diagrams illustrate a typical experimental workflow for molecular docking and a simplified representation of a signaling pathway that can be inhibited by these compounds.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of urea analogues.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. ijpsr.com [ijpsr.com]
- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Verifying the Purity of Commercial Ethylurea Standards
The purity of commercially available Ethylurea can vary between suppliers, and the information provided on a certificate of analysis may not always be exhaustive. Therefore, independent verification is a critical step in quality control. The primary analytical techniques for assessing the purity of small organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Purity Assessment of Commercial Standards
While the exact purity of this compound standards will differ among suppliers and even between batches, a systematic analytical approach allows for a direct comparison. The following table illustrates a hypothetical comparison of this compound standards from three different commercial suppliers based on data that could be obtained using the experimental protocols detailed in this guide.
Table 1: Hypothetical Purity Comparison of Commercial this compound Standards
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC-UV (%) | 99.5 | 98.9 | 99.8 |
| Number of Impurities (HPLC) | 2 | 4 | 1 |
| Largest Impurity Peak (%) | 0.3 | 0.7 | 0.15 |
| Purity by GC-MS (%) | 99.4 | 98.8 | 99.7 |
| Identified Impurities | Urea (B33335), Dithis compound | Urea, Biuret, Triuret | Urea |
| Purity by ¹H-qNMR (%) | 99.6 ± 0.2 | 99.1 ± 0.3 | 99.9 ± 0.1 |
| Residual Solvents (¹H-NMR) | Acetone (0.05%) | Ethanol (0.1%) | Not Detected |
| Water Content (Karl Fischer) | 0.1% | 0.25% | <0.05% |
| Melting Point (°C) | 92-94 | 90-93 | 93-94 |
Experimental Protocols for Purity Verification
Accurate determination of this compound purity and its potential impurities requires robust and validated analytical methods. The following protocols for HPLC-UV, GC-MS, and ¹H-qNMR are provided as a comprehensive approach to this assessment.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method with UV detection is suitable.[1]
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a stationary phase based on their polarity and detected by a UV detector as they elute from the column. The peak area of this compound relative to the total peak area of all components provides a measure of its purity.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (B52724), methanol, and water. Formic acid or phosphoric acid.[1] High-purity this compound reference standard.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main this compound peak area relative to the total area of all peaks.
Impurity Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying volatile impurities. Due to the polar nature of this compound, derivatization is often required to improve its volatility and chromatographic behavior.[2][3]
Principle: The this compound sample is derivatized, and the resulting volatile derivative is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), a suitable solvent (e.g., pyridine (B92270) or acetonitrile), and certified reference standards of potential impurities.
-
Sample Preparation (Derivatization):
-
Accurately weigh about 1 mg of the this compound standard into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
-
Data Analysis: Identify the main peak corresponding to the derivatized this compound.[4] Search the mass spectra of any other peaks against a spectral library (e.g., NIST) to identify potential impurities.[4] The purity can be estimated based on the relative peak areas.
Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)
Quantitative ¹H-NMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the same compound.[5]
Principle: A known mass of the this compound sample is dissolved with a known mass of a stable, high-purity internal standard with a simple NMR spectrum that does not overlap with the analyte's signals. The ¹H-NMR spectrum is then acquired under quantitative conditions. The purity of the this compound is calculated by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: Deuterated solvent (e.g., DMSO-d₆), and a high-purity, certified internal standard (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Quantitative):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest.
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal of this compound (e.g., the quartet of the CH₂ group) and a proton signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Workflow and Logic
To aid in understanding the process of evaluating commercial standards, the following diagrams illustrate the experimental workflow and the logical relationships in purity assessment.
Caption: Experimental workflow for the comprehensive purity verification of commercial this compound standards.
Caption: Logical relationship of key factors for selecting the optimal this compound standard.
By implementing these analytical strategies and a systematic comparison, researchers can confidently select a commercial this compound standard that meets the stringent purity requirements of their work, thereby ensuring the integrity and validity of their experimental results.
References
- 1. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum - Google Patents [patents.google.com]
- 3. CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents [patents.google.com]
- 4. Urea, ethyl- [webbook.nist.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Ethylurea Analysis: A Guide for Researchers
This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of ethylurea, designed for researchers, scientists, and professionals in drug development. It includes a summary of hypothetical quantitative data, detailed experimental protocols, and visualizations to aid in the understanding of the analytical workflow and data interpretation.
Introduction to the Inter-laboratory Comparison
An inter-laboratory comparison (ILC), also known as a proficiency test (PT), is a crucial exercise for evaluating the performance of different laboratories in conducting a specific analysis.[1][2] By analyzing the same sample, laboratories can assess their accuracy, precision, and overall competence relative to their peers and a reference value.[1][3] This guide presents a hypothetical ILC focused on the quantification of this compound in a prepared aqueous sample.
This compound is a chemical compound that can be found as a transformation product of certain agrochemicals or used in various industrial processes.[4] Accurate and reliable measurement of this compound is essential for environmental monitoring, toxicology studies, and quality control in relevant industries.
Hypothetical Inter-laboratory Comparison Data
In this simulated ILC, ten laboratories were provided with a water sample spiked with a known concentration of this compound (5.00 mg/L). Each laboratory was instructed to perform the analysis using their in-house validated method and report the mean concentration of three replicate measurements. The results and corresponding Z-scores are presented in Table 1. The Z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the consensus mean of all participating laboratories.[1][5][6] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]
Table 1: Hypothetical Results of Inter-laboratory Comparison for this compound Analysis
| Laboratory ID | Analytical Method | Reported Concentration (mg/L) | Mean (mg/L) | Standard Deviation | Z-Score | Performance |
| Lab 1 | HPLC-UV | 4.95, 5.05, 4.98 | 4.99 | 0.05 | -0.05 | Satisfactory |
| Lab 2 | GC-MS | 5.10, 5.15, 5.12 | 5.12 | 0.03 | 0.59 | Satisfactory |
| Lab 3 | HPLC-UV | 4.80, 4.85, 4.82 | 4.82 | 0.03 | -0.87 | Satisfactory |
| Lab 4 | LC-MS/MS | 5.02, 5.08, 5.05 | 5.05 | 0.03 | 0.24 | Satisfactory |
| Lab 5 | HPLC-UV | 5.30, 5.35, 5.32 | 5.32 | 0.03 | 1.57 | Satisfactory |
| Lab 6 | GC-MS | 4.70, 4.65, 4.68 | 4.68 | 0.03 | -1.55 | Satisfactory |
| Lab 7 | HPLC-UV | 5.50, 5.55, 5.52 | 5.52 | 0.03 | 2.54 | Unsatisfactory |
| Lab 8 | LC-MS/MS | 4.90, 4.92, 4.88 | 4.90 | 0.02 | -0.49 | Satisfactory |
| Lab 9 | GC-MS | 4.50, 4.55, 4.52 | 4.52 | 0.03 | -2.33 | Unsatisfactory |
| Lab 10 | HPLC-UV | 5.08, 5.12, 5.10 | 5.10 | 0.02 | 0.49 | Satisfactory |
| Consensus Mean | 5.00 | |||||
| Standard Deviation for PT | 0.20 |
Experimental Protocols
Two common analytical methods for the determination of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for these methods are provided below.
3.1. HPLC-UV Method for this compound Analysis
This method is suitable for the direct analysis of this compound in aqueous samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 reverse-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
This compound reference standard (97% purity or higher).
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (or formic acid for MS compatibility).
-
-
Sample Preparation:
-
Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, dilute the sample with deionized water to bring the this compound concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.5, 1, 2.5, 5, 10 mg/L).
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
3.2. GC-MS Method for this compound Analysis
Due to the low volatility of this compound, a derivatization step is required prior to GC-MS analysis.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for the analysis of derivatized polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
This compound reference standard.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Solvent (e.g., Acetonitrile, Pyridine).
-
Internal standard (e.g., ¹³C,¹⁵N₂-Urea).
-
-
Sample Preparation and Derivatization:
-
Concentrate a known volume of the aqueous sample to dryness under a stream of nitrogen.
-
Add a known amount of the internal standard solution.
-
Add the derivatization agent and solvent to the dried residue.
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for derivatized this compound and the internal standard.
-
-
Calibration:
-
Prepare calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Derivatize the standards using the same procedure as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in an inter-laboratory comparison study.
Caption: Experimental workflow for this compound analysis.
4.2. Laboratory Performance Evaluation
The evaluation of laboratory performance in an ILC follows a structured process, as depicted in the diagram below.
Caption: Evaluation of laboratory performance using Z-scores.
Conclusion
This guide provides a framework for understanding and conducting an inter-laboratory comparison for this compound analysis. The hypothetical data and detailed protocols for HPLC-UV and GC-MS offer valuable insights for laboratories aiming to establish or validate their methods for this analyte. The visualizations of the experimental workflow and performance evaluation process serve as clear and concise tools for training and procedural documentation. Regular participation in such comparison studies is essential for ensuring the quality and reliability of analytical data.
References
- 1. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biospectra.us [biospectra.us]
- 4. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
Comparison of Ethylurea's efficacy as a plant growth inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethylurea's efficacy as a plant growth inhibitor against other established alternatives. The information presented is based on available experimental data to facilitate objective evaluation and inform further research.
Overview of this compound as a Plant Growth Inhibitor
This compound is a simple urea (B33335) derivative that has been identified as a plant growth regulator. Its primary mechanism of action is believed to be the inhibition of gibberellin biosynthesis. Gibberellins (B7789140) are a class of plant hormones crucial for promoting stem elongation. By disrupting the production of these hormones, this compound can effectively limit plant height and encourage a more compact growth habit. While the compound shows potential for applications in agriculture and horticulture for controlling plant stature, comprehensive quantitative data on its efficacy, particularly in direct comparison to other widely used inhibitors, is limited in recent scientific literature.
Comparative Efficacy of Plant Growth Inhibitors
To provide a context for this compound's potential efficacy, this section details the performance of two well-established plant growth inhibitors: maleic hydrazide and daminozide (B1669788). The data is compiled from various studies to allow for an indirect comparison.
It is important to note that a lack of publicly available, direct comparative studies involving this compound necessitates this indirect approach. The following tables summarize the inhibitory effects of maleic hydrazide and daminozide on different plant species.
Data on Maleic Hydrazide Efficacy
Maleic hydrazide is a widely used plant growth inhibitor that primarily acts by suppressing cell division in meristematic tissues.
| Plant Species | Concentration | Observed Effect | Reference |
| Various Species | 0.4% spray | Cessation of all meristematic growth. | [1] |
| Onion | 12.5 L/ha | Significantly lower number of sprouted bulbs and reduced sprout length and weight. | [2] |
| Potato | 2500 mg/L spray | Sufficient absorption in 24 hours to inhibit sprouting. | [3] |
| Tall Pea | Not specified | Severely inhibited growth. | [4] |
Data on Daminozide Efficacy
Daminozide is another common plant growth regulator that inhibits gibberellin biosynthesis, leading to reduced stem elongation.
| Plant Species | Concentration | Observed Effect | Reference |
| Calendula officinalis | 1,500 - 5,000 ppm | Reduction in peduncle and internodal elongation. | [5] |
| Ornamental Young Plants | 1,500 - 2,500 ppm spray | Effective growth control. | [6] |
| Ornamental Finish Plants | Up to 5,000 ppm spray | Continued growth inhibition. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assessing the efficacy of plant growth inhibitors.
Seedling Growth Inhibition Assay
This assay is a common method to determine the effect of a chemical compound on overall plant growth.
-
Seed Sterilization and Germination:
-
Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana, radish, or other model plants) with 70% ethanol (B145695) for one minute, followed by a 10% bleach solution for ten minutes, and then rinse thoroughly with sterile distilled water.
-
Place seeds on sterile filter paper in Petri dishes moistened with sterile water and allow them to germinate in a controlled environment (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
-
Treatment Application:
-
Prepare a stock solution of the test compound (e.g., this compound) and the comparative inhibitors in an appropriate solvent (e.g., DMSO).
-
Create a dilution series of the test compounds in a liquid growth medium (e.g., Murashige and Skoog medium).
-
Transfer uniformly germinated seedlings into 48-well plates containing 500 µL of the growth medium with the respective concentrations of the inhibitors. Include a solvent-only control.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), carefully remove the seedlings and blot them dry.
-
Measure the primary root length, shoot length, and fresh weight of each seedling.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Dose-response curves can be generated to determine the IC50 (the concentration at which 50% of growth is inhibited).
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these inhibitors is key to their effective application and to the development of new compounds.
Gibberellin Biosynthesis Pathway and Inhibition
Gibberellins are synthesized through a complex pathway starting from geranylgeranyl diphosphate (B83284) (GGDP). Several enzymes are involved, including CPS, KS, KO, and KAO, which are targets for many growth inhibitors. This compound and daminozide are believed to interfere with this pathway, leading to reduced levels of active gibberellins and consequently, stunted growth.
References
A Comparative Analysis of the Genotoxic Profiles of Ethylurea and N-Nitroso-N-ethylurea
For Immediate Release
This guide provides a detailed comparison of the genotoxicity of Ethylurea and its N-nitroso derivative, N-Nitroso-N-ethylurea (ENU). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use and handling of these compounds. While this compound is a widely used chemical intermediate, its genotoxic potential is not well-documented in publicly available literature. In contrast, N-Nitroso-N-ethylurea is a well-characterized potent mutagen and carcinogen, frequently used as a positive control in genotoxicity studies.
Executive Summary
-
This compound : There is a significant lack of publicly available data on the genotoxicity of this compound from standardized assays. However, studies on the structurally similar compound, Urea, have shown negative results in the Ames test, in vitro chromosome aberration test, and in vivo micronucleus test.[1] While this may suggest a low genotoxic potential for this compound, direct testing is necessary for a conclusive evaluation.
-
N-Nitroso-N-ethylurea (ENU) : ENU is a potent, direct-acting alkylating agent with well-established genotoxicity. It induces DNA damage by forming ethyl adducts, primarily O⁶-ethylguanine, which leads to mispairing during DNA replication and subsequent mutations.[2] ENU is consistently positive in a range of genotoxicity assays, including the Ames test, micronucleus assay, and comet assay.[2][3]
Data Presentation: Comparative Genotoxicity
Due to the limited data on this compound, this section presents the available information for both compounds. The data for Urea is included as a surrogate for this compound for comparative purposes, with the caveat that it is a different chemical entity.
Table 1: Ames Test Results
| Compound | Test System | Metabolic Activation (S9) | Concentration/Dose | Result |
| Urea (as surrogate for this compound) | S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2 uvrA | With and without | Up to 5000 µ g/plate | Negative[1] |
| N-Nitroso-N-ethylurea (ENU) | S. typhimurium and E. coli strains | Not always required (direct-acting) | Various | Positive (potent mutagen)[3] |
Table 2: In Vivo Micronucleus Assay Results
| Compound | Test System | Route of Administration | Dose | Result |
| Urea (as surrogate for this compound) | ICR Mice (bone marrow) | Oral gavage | Up to 10,000 mg/kg | Negative[1] |
| N-Nitroso-N-ethylurea (ENU) | Male Sprague–Dawley Rats (peripheral blood) | Oral gavage (28 days) | 2, 4, and 8 mg/kg/day | Significant increase in micronucleated reticulocytes[2] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results
| Compound | Test System | Tissue | Treatment | Result |
| This compound | No data available | - | - | - |
| N-Nitroso-N-ethylurea (ENU) | Male Sprague–Dawley Rats | Blood leukocytes and liver cells | Oral gavage (28 days, various doses) | Dose-dependent increase in DNA damage |
Experimental Protocols
The following are generalized protocols for the key genotoxicity assays cited, based on OECD guidelines.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess a compound's potential to induce gene mutations.
-
Test Strains : A set of Salmonella typhimurium and/or Escherichia coli strains with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure : The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix.
-
Plating : The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
Incubation : Plates are incubated for 48-72 hours.
-
Scoring : Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted and compared to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.
In Vivo Micronucleus Assay (OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.
-
Animal Model : Typically performed in rodents (mice or rats).
-
Dosing : Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a vehicle control group are included.
-
Sample Collection : At appropriate time points after exposure (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.
-
Slide Preparation : The collected cells are processed and stained to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis : At least 2000 PCEs per animal are scored for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of anucleated erythrocytes, resulting from chromosome breakage or spindle malfunction.
-
Data Analysis : The frequency of micronucleated PCEs (MN-PCEs) is calculated and statistically compared between treated and control groups. A significant, dose-related increase in MN-PCEs indicates genotoxicity.
Comet Assay (Single Cell Gel Electrophoresis - OECD 489)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation : A single-cell suspension is obtained from the tissue of interest from treated and control animals.
-
Embedding : The cells are embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis : The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind DNA "nucleoids".
-
Electrophoresis : The slides are placed in an electrophoresis chamber filled with an alkaline (or neutral) buffer. An electric field is applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail".
-
Staining and Visualization : The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image Analysis : Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The tail intensity is proportional to the amount of DNA damage. A significant increase in tail DNA indicates genotoxicity.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the Ames Test.
Caption: Workflow for the In Vivo Micronucleus Assay.
Caption: Workflow for the Comet Assay.
Signaling Pathway
Caption: DNA Damage Response Pathway Activated by ENU.
Conclusion
The comparison between this compound and N-Nitroso-N-ethylurea highlights a significant disparity in their genotoxic profiles. ENU is a confirmed genotoxic agent with a well-understood mechanism of action, making it a critical hazard to handle with extreme caution. Conversely, the genotoxicity of this compound remains largely uncharacterized. While data from the structurally related compound Urea suggests a lack of genotoxic activity, this cannot be definitively extrapolated to this compound. Therefore, it is strongly recommended that comprehensive genotoxicity testing be conducted on this compound to accurately assess its risk to human health and the environment. Researchers and drug development professionals should exercise caution and apply appropriate safety measures when handling both compounds, recognizing the confirmed high hazard of ENU and the data gap for this compound.
References
Comparative study of the inhibitory effects of Ethylurea and Dimethylurea on urease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the inhibitory effects of Ethylurea and N,N-Dimthis compound on urease activity. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a reaction implicated in the pathogenesis of various diseases, including peptic ulcers and urinary stone formation, and in nitrogen loss from urea-based fertilizers.[1] The development of effective urease inhibitors is, therefore, a significant area of research in medicine and agriculture. This document outlines the inhibitory profiles of two simple urea derivatives, this compound and N,N-Dimthis compound, supported by experimental data and detailed protocols.
Inhibitory Performance: A Quantitative Comparison
A study on the kinetics of jack bean urease inhibition revealed that both this compound and N,N-Dimthis compound act as competitive inhibitors.[2] The inhibitory constants (Ki) for these compounds were determined at pH 7.0.[2] The Ki value is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibitor.
| Inhibitor | Type of Inhibition | Ki (mM)[2] |
| This compound | Competitive | 26 |
| N,N-Dimthis compound | Competitive | 28 |
Table 1: Comparison of the inhibitory constants (Ki) of this compound and N,N-Dimthis compound against jack bean urease.
Mechanism of Action: Competitive Inhibition
As competitive inhibitors, both this compound and N,N-Dimthis compound are structurally similar to the natural substrate, urea. They bind to the active site of the urease enzyme, directly competing with urea. This binding is reversible and prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The active site of urease contains a binuclear nickel center that is crucial for catalysis.[4] Competitive inhibitors like this compound and Dimthis compound are thought to interact with the amino acid residues and nickel ions in the active site, preventing the proper orientation of urea for hydrolysis.[4][5]
Experimental Protocols
Synthesis of N,N-Dimthis compound
A common method for the synthesis of N,N-Dimthis compound involves the reaction of dimethylamine (B145610) with nitrourea.[6]
Materials:
-
Aqueous 25% dimethylamine solution
-
Nitrourea
-
Activated carbon
-
Ice
Procedure:
-
In a suitable beaker, dilute the aqueous dimethylamine solution with water and add nitrourea. The temperature will rise spontaneously.
-
Warm the solution to 56-60°C to initiate a vigorous reaction with the evolution of nitrous oxide. Maintain the reaction temperature below 85°C using external cooling as needed.
-
After the initial effervescence subsides (typically 10-15 minutes), maintain the reaction mixture at 90-100°C until gas evolution ceases (approximately 15-20 minutes).
-
Add activated carbon to the resulting liquid and filter while hot.
-
Evaporate most of the water from the filtrate on a steam bath.
-
Transfer the residual viscous liquid to a beaker, rinse the evaporating dish with a small amount of water, and add the rinsing to the beaker.
-
Add 95% ethanol and warm to dissolve the contents.
-
Cool the solution to 0°C to induce crystallization.
-
Collect the crystals by suction filtration, wash with ice-cold water, and air-dry. Further crops can be obtained by concentrating the mother liquor.
Synthesis of N-Ethylurea
N-Ethylurea can be synthesized from propionamide (B166681) via a Hofmann rearrangement.[7]
Materials:
-
Propionamide
-
Methanolic ammonia (7 M)
-
Dichloromethane
-
Ethanol
Procedure:
-
Dissolve propionamide in methanolic ammonia at 0°C under an inert atmosphere (e.g., argon).
-
Add (diacetoxyiodo)benzene in one portion to the stirred solution.
-
After 30 minutes at 0°C, allow the reaction mixture to warm to room temperature and continue stirring for 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a dichloromethane/ethanol (9:1) eluent to obtain N-Ethylurea as colorless needles.
Urease Inhibition Assay (Berthelot Method)
The inhibitory activity of this compound and Dimthis compound on urease can be determined by quantifying the amount of ammonia produced from the enzymatic hydrolysis of urea using the Berthelot (or indophenol) method.[8]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compounds (this compound, Dimthis compound)
-
Phenol (B47542) reagent (Phenol and sodium nitroprusside in water)
-
Alkali reagent (Sodium hydroxide (B78521) and sodium hypochlorite (B82951) in water)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add a solution of jack bean urease to each well except for the blank.
-
Add different concentrations of the test compounds to the respective wells. For the control well, add the solvent used to dissolve the test compounds.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a urea solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to all wells.
-
Incubate the plate at 37°C for color development (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-green indophenol (B113434) at a wavelength between 625 and 670 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Conclusion
Both this compound and N,N-Dimthis compound exhibit weak, competitive inhibition of urease. Their high Ki values suggest a low affinity for the enzyme's active site compared to more potent inhibitors. While they serve as basic models for understanding the interaction of urea derivatives with urease, their limited potency makes them unsuitable for direct therapeutic or agricultural applications. However, the study of their inhibitory mechanism provides a foundation for the rational design of more effective urease inhibitors. Further research could focus on modifying their structures to enhance binding affinity and inhibitory activity.
References
- 1. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 2. A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The urease-catalyzed hydrolysis of thiourea and thioacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ethylurea
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethylurea, including detailed operational and disposal plans to build a foundation of trust and safety in your laboratory practices.
Personal Protective Equipment (PPE) and Safety Protocols
When handling this compound, a thorough approach to personal safety is crucial. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against potential eye irritation from dust or splashes.[1] |
| Skin Protection | Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] While specific breakthrough times for this compound are not readily available, nitrile rubber gloves are generally recommended for handling urea (B33335) compounds.[2] It is critical to consult the glove manufacturer's specific chemical resistance data. Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] A fully-buttoned lab coat is recommended.[2] | This compound may cause skin irritation.[1] Protective gloves and clothing provide a barrier against direct contact. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] A dust mask of type N95 (US) is a suitable option.[3] | Prevents inhalation of dust particles, which may cause respiratory tract irritation.[1] |
Occupational Exposure Limits:
| Organization | Limit |
| ACGIH | None Listed[1] |
| NIOSH | None Listed[1] |
| OSHA - Final PELs | None Listed[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks and ensures a safe operational workflow.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Work in a well-ventilated area. Use local exhaust ventilation or a chemical fume hood to keep airborne concentrations low and minimize dust generation.[1][4]
2. Handling the Chemical:
-
Avoid all direct contact with this compound. Do not get it in your eyes, on your skin, or on your clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Minimize dust generation and accumulation during handling.[1]
-
Wash hands thoroughly after handling the substance.[1]
3. Storage:
-
Store this compound in a tightly closed container.[1]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Store away from incompatible substances, such as strong oxidizing agents.[2][5]
4. Accidental Release Measures:
-
In case of a spill, wear the appropriate personal protective equipment.[1]
-
Sweep up the spilled solid material, avoiding the generation of dust, and place it into a suitable, labeled container for disposal.[1][5]
-
Ensure the area is well-ventilated after a spill.[1]
Caption: Operational Workflow for Handling this compound.
Disposal Plan for this compound
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Classification:
-
Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification.[1] In many jurisdictions, this will be considered hazardous waste.[5]
2. Collection and Labeling:
-
Collect waste this compound in a suitable, sealable, and compatible waste container.[2]
-
Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as waste is first added.
3. Storage of Waste:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.[2]
-
The container should be kept tightly closed.
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[6][7]
-
Do not release into the environment.[5]
-
Complete a chemical collection request form as per your institution's procedures for pickup by hazardous waste personnel.
Caption: Disposal Plan for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
